molecular formula C3Al4 B081972 Tris(alumanylidynemethyl)alumane CAS No. 12656-43-8

Tris(alumanylidynemethyl)alumane

Katalognummer: B081972
CAS-Nummer: 12656-43-8
Molekulargewicht: 143.96 g/mol
InChI-Schlüssel: CAVCGVPGBKGDTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aluminum carbide appears as a yellow powder or crystals. Used to make other chemicals.

Eigenschaften

IUPAC Name

tris(alumanylidynemethyl)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C.4Al
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVCGVPGBKGDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#[Al])[Al](C#[Al])C#[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Al4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of Tris(alumanylidynemethyl)alumane: A Technical Guide for Advanced Materials and Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Tris(alumanylidynemethyl)alumane is the systematic IUPAC nomenclature for Aluminum Carbide (


) [1]. While traditionally recognized as a critical secondary phase in metal-matrix composites (MMCs) and carbon nanotube (CNT)/aluminum hybrids, its spectroscopic profiling has become increasingly vital for biomedical scientists and drug development professionals.

Emerging research into aluminum-based MAX phases (e.g., Cr-Al-C) and advanced nanocomposites for load-bearing orthopedic implants requires rigorous biocompatibility screening. Because


 reacts vigorously with aqueous environments (including biological fluids) to produce methane gas and aluminum hydroxide, detecting trace amounts of this compound is a mandatory toxicological checkpoint to prevent in vivo outgassing and implant degradation. This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization of 

, ensuring scientific integrity through self-validating analytical workflows.

Core Spectroscopic Properties

To accurately identify and quantify


, a multi-modal approach is required. No single technique provides a complete picture of both surface chemistry and bulk crystallinity.
Raman Spectroscopy (Phonon Scattering)

Raman spectroscopy is highly sensitive to the symmetric stretching of metal-carbon bonds and the structural disorder in carbon allotropes.

  • Pure Phase: In its pure, highly crystalline form,

    
     exhibits distinct low-frequency phonon modes, most notably the 
    
    
    
    modes at 252 cm⁻¹ and 288 cm⁻¹, and the
    
    
    modes at 340 cm⁻¹ and 493 cm⁻¹[2].
  • Interfacial Phase: When formed in situ at the interface of carbon (graphene/CNTs) and an aluminum matrix, the localized structural constraints shift the Raman response. The formation of the Al-C bond is characteristically marked by the emergence of a narrow band between 830 cm⁻¹ and 865 cm⁻¹ [3],[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

While Raman captures symmetric vibrations, FT-IR is deployed to detect dipole moment changes. The Al-C bonding vibrations are highly active in the far-to-mid IR region. Characteristic absorption peaks for


 are consistently observed at 499, 609, 711, and 785 cm⁻¹ .
X-ray Photoelectron Spectroscopy (XPS)

XPS is the gold standard for analyzing interfacial thermodynamics and surface chemistry. The formation of


 involves the cleavage of C-C bonds and subsequent Al-C formation, a process often catalyzed by trace water vapor which weakens the bonds between surface carbon atoms[5].
  • Chemical Shift: The C 1s binding energy for the carbide carbon in

    
     is characteristically shifted to 282.4 eV – 282.8 eV , which is easily distinguishable from adventitious or graphitic carbon (typically found at ~284.6 eV)[6].
    
Solid-State Al NMR Spectroscopy

Al is a quadrupolar nucleus (spin I = 5/2). Standard 1D Magic-Angle Spinning (MAS) NMR suffers from second-order quadrupolar broadening, obscuring structural details. Triple-Quantum Magic-Angle Spinning (3Q-MAS)  is required to obtain isotropic resolution. This advanced technique isolates the quadrupolar parameters of the two crystallographically inequivalent aluminum sites in the 

lattice, allowing researchers to distinguish pure

from toxic impurities like aluminum oxycarbides or aluminum nitrides[7].

Quantitative Data Summary

The following table synthesizes the critical spectroscopic markers required for the positive identification of Tris(alumanylidynemethyl)alumane.

Spectroscopic ModalityTarget FeatureObserved Value / ShiftPhysical Assignment
Raman Spectroscopy

Mode
252 cm⁻¹, 288 cm⁻¹Low-frequency lattice vibrations
Raman Spectroscopy

Mode
340 cm⁻¹, 493 cm⁻¹Symmetric Al-C stretching
Raman Spectroscopy Interfacial Band830 cm⁻¹ - 865 cm⁻¹Al-C bond in composite interfaces
FT-IR Spectroscopy Absorption Peaks499, 609, 711, 785 cm⁻¹Al-C bonding dipole vibrations
XPS C 1s Binding Energy282.4 eV - 282.8 eVCarbide carbon oxidation state
Solid-State NMR

Al Chemical Shift
Isotropic ResolutionTwo inequivalent Al lattice sites

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system . The causality behind each step is explicitly defined to prevent false positives during material screening.

Step-by-Step Self-Validating Protocol
  • Cryogenic Sample Preparation (Cryo-Milling):

    • Action: Mill the composite or biological implant sample in a liquid nitrogen-cooled environment.

    • Causality: Ambient mechanical alloying introduces localized thermal spikes (>500°C) that prematurely trigger Al-C reactions. Cryo-milling preserves the native state of the interface, ensuring that any detected

      
       was present in the original sample, not synthesized during preparation.
      
  • XPS Surface Profiling:

    • Action: Perform Ar⁺ ion sputtering to remove adventitious carbon, followed by high-resolution scans of the C 1s and Al 2p regions.

    • Causality: XPS is highly surface-sensitive. It is deployed first to confirm the elemental oxidation state (C 1s at 282.8 eV). However, XPS cannot confirm long-range crystallinity.

  • Raman & FT-IR Cross-Validation:

    • Action: Subject the exact region analyzed by XPS to Raman mapping (532 nm or 647.1 nm laser) and FT-IR.

    • Causality: This is the critical self-validation step. If XPS shows a 282.8 eV peak but Raman lacks the 830-865 cm⁻¹ band, the carbide is likely an amorphous interfacial layer rather than a crystalline hazard. Both must be present to confirm crystalline

      
      .
      
  • 3Q-MAS NMR Crystallography:

    • Action: Pack the powder into a zirconia rotor and spin at >20 kHz in a high-field superconducting magnet using a multiple-quantum pulse sequence.

    • Causality: Resolves the exact lattice structure to rule out biocompatibility hazards like aluminum oxycarbides, which can mimic

      
       in lower-resolution FT-IR spectra.
      
Workflow Visualization

Workflow S1 Cryo-Milling (Sample Prep) S2 XPS Profiling (Surface States) S1->S2 S3 Raman & FT-IR (Phonon/Dipole) S2->S3 S4 3Q-MAS NMR (Lattice Sites) S3->S4 S5 Data Synthesis (Validation) S4->S5

Fig 1: Self-validating spectroscopic workflow for Al4C3 characterization.

Mechanistic Pathway of Interfacial Formation

Understanding the mechanism of


 formation is crucial for drug delivery engineers designing aluminum-based nanocarriers or implants. The reaction (

) is thermodynamically triggered at temperatures exceeding 500°C[4]. Interestingly, X-ray photoelectron spectroscopy studies have proven that this solid-state reaction is heavily catalyzed by the presence of water vapor at the interface, which weakens the bonds between surface carbon atoms[5].

Pathway C Carbon Allotrope Rxn Interfacial Reaction (H₂O Catalyzed) C->Rxn >500°C Thermal Activation Al Aluminum Matrix Al->Rxn >500°C Thermal Activation Al4C3 Tris(alumanylidynemethyl)alumane Rxn->Al4C3 C-C Cleavage & Al-C Formation Detect Raman Detection (830-865 cm⁻¹) Al4C3->Detect Phonon Scattering

Fig 2: Mechanistic pathway of interfacial Al4C3 formation and detection.

References

1.[1] ALUMINUM CARBIDE, Al4C3 | C3Al4 | CID 16713326 - PubChem - NIH . Source: nih.gov. 1 2. Characterization of Physical and Structural Properties of Aluminium Carbide Powder: Impact of Biofield Treatment . Source: longdom.org. 3.[5] X-ray photoelectron spectroscopy study of catalyzed aluminum carbide formation at aluminum-carbon interfaces . Source: nasa.gov. 5 4.[7] NMR Crystallography of Aluminum Carbide: Impurities in the Reagent and Improved 27Al NMR Tensors . Source: acs.org. 7 5.[2] Rapid, Energy-efficient Synthesis of the Layered Carbide, Al4C3 . Source: researchgate.net.2 6.[3] Al4C3 Formation in Carbon nanotube/Aluminum Composites . Source: oup.com.3 7.[6] Effect of Graphene on an Al–Mn Alloy-Based Composite Material: A Raman and X-ray Photoelectron Spectroscopy Study . Source: scholarsportal.info.6 8.[4] Influence of rolling temperature on the interfaces and mechanical performance of graphene-reinforced aluminum-matrix composites . Source: ustb.edu.cn. 4

Sources

¹H and ¹³C NMR of Tris(alumanylidynemethyl)alumane: A Methodological Guide to Network Solid Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tris(alumanylidynemethyl)alumane—the systematic IUPAC nomenclature for aluminum carbide (Al₄C₃)—presents a fascinating paradox in nuclear magnetic resonance (NMR) spectroscopy. As a network solid with the empirical formula C₃Al₄, it contains zero hydrogen atoms, rendering traditional solution-state ¹H NMR structurally uninformative for the parent compound. However, in applied materials science and organometallic synthesis, ¹H NMR serves as a critical diagnostic tool for tracking hydrolytic degradation. Conversely, Solid-State ¹³C Magic-Angle Spinning (MAS) NMR is the definitive technique for elucidating its crystallographic lattice.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical idealities and address the factual reality of characterizing highly reactive, insoluble carbides. This guide establishes the causality behind our analytical choices and provides field-proven protocols for the NMR characterization of Al₄C₃.

Nomenclature and Structural Reality

The name "tris(alumanylidynemethyl)alumane" is computationally generated to describe the discrete molecular representation of Al₄C₃ . In physical reality, Al₄C₃ does not exist as isolated molecules; it is a complex covalent/ionic network solid. The lattice consists of Al³⁺ centers and discrete methanide (C⁴⁻) ions. Because the carbon centers are isolated from one another (lacking C-C bonds), they are highly basic and nucleophilic. This structural reality dictates that standard solution-state NMR is impossible due to complete insolubility, necessitating a dual-pronged analytical approach: solid-state NMR for structural resolution, and solution-state NMR for purity/reactivity assays.

The Causality of ¹H NMR: Hydrolysis and Impurity Tracking

Why perform ¹H NMR on a proton-free compound? The answer lies in establishing a self-validating protocol for sample integrity. The methanide centers in Al₄C₃ react violently with trace water to evolve methane gas (CH₄) and form aluminum hydroxide (Al(OH)₃).

In a laboratory setting, placing Al₄C₃ in a standard NMR tube with a deuterated solvent (e.g., CDCl₃ or C₆D₆) serves as a highly sensitive moisture-intrusion assay. The nucleophilic attack of the C⁴⁻ centers on trace H₂O yields dissolved methane, which appears as a sharp singlet at ~0.2 ppm in ¹H NMR. Monitoring this peak allows researchers to quantify the hydrolytic degradation of their carbide batch before committing to lengthy solid-state acquisitions.

H A Al4C3 Lattice (Methanide C4- centers) C Nucleophilic Attack (Protonation of Carbon) A->C B H2O Exposure (Trace Moisture) B->C D Methane (CH4) 1H NMR Signal ~0.2 ppm C->D E Al(OH)3 / Al2O3 Solid Byproduct C->E

Fig 1: Hydrolysis pathway of Al₄C₃ leading to methane evolution detectable by ¹H NMR.

Solid-State ¹³C MAS NMR: Resolving the Methanide Lattice

To probe the actual carbon backbone of Al₄C₃, Solid-State ¹³C MAS NMR is required. Magic-Angle Spinning (MAS) at 54.74° mechanically averages the chemical shift anisotropy (CSA) and heteronuclear dipolar interactions inherent to the solid lattice.

The crystal structure of Al₄C₃ dictates its NMR signature. It crystallizes in the rhombohedral space group R-3m, containing two crystallographically distinct carbon sites (C1 and C2) and two distinct aluminum sites. Consequently, the ¹³C MAS NMR spectrum displays exactly two resonances with an integration ratio of 1:2 . Because the carbons are isolated methanide (sp³-like) centers, their isotropic chemical shifts resonate in the aliphatic region, distinct from the downfield shifts of acetylenic or graphitic carbides .

G A Tris(alumanylidynemethyl)alumane (Al4C3) B Glovebox Prep (Argon Atmosphere) A->B C Solid-State 13C MAS NMR (Structural Analysis) B->C Dry Rotor D Solution-State 1H NMR (Hydrolysis Tracking) B->D J. Young Tube E 2 Carbon Sites (1:2 Ratio) C->E F Methane (CH4) Peak (~0.2 ppm) D->F

Fig 2: Logical workflow for the dual-method NMR analysis of highly reactive Al₄C₃.

Experimental Methodologies

Protocol A: Moisture-Free Sample Preparation

Causality: Al₄C₃ will rapidly degrade in ambient humidity. All sample preparation must occur in a rigorously controlled environment to prevent the formation of Al(OH)₃ and the loss of carbon as CH₄.

  • Transfer the Al₄C₃ powder into an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • For Solid-State NMR: Pack the powder tightly into a 4 mm zirconia (ZrO₂) MAS rotor. Seal with a Kel-F or Vespel drive cap. Ensure the cap is fully seated to maintain a hermetic seal during transfer to the spectrometer.

  • For Solution-State NMR: Weigh ~15 mg of Al₄C₃ into a J. Young valve NMR tube. Add 0.6 mL of anhydrous, degassed CDCl₃ or C₆D₆. Seal the valve tightly before removing it from the glovebox.

Protocol B: Solid-State ¹³C MAS NMR Acquisition

Causality: Direct polarization (DP) is required instead of Cross-Polarization (CP) because Al₄C₃ lacks protons to transfer magnetization.

  • Insert the sealed ZrO₂ rotor into the solid-state probe and spin at a MAS rate of 10–15 kHz to clear spinning sidebands from the isotropic region.

  • Tune the probe to the ¹³C Larmor frequency (e.g., 100.6 MHz on a 400 MHz spectrometer).

  • Execute a single-pulse (Bloch decay) sequence with high-power ¹H decoupling (optional, only if trace moisture is suspected, though natively unnecessary).

  • Crucial Step: Set a long recycle delay (d1 > 60 seconds). Carbon sites in rigid inorganic lattices lacking protons have exceptionally long T₁ relaxation times. Short delays will result in signal saturation and incorrect 1:2 integration ratios.

Protocol C: ¹H NMR Hydrolysis Assay
  • Insert the J. Young tube into a standard high-resolution liquid-state probe.

  • Acquire a standard 1D ¹H NMR spectrum (ns = 16 to 64) with a standard recycle delay (d1 = 1-2 s).

  • Phase and baseline correct the spectrum. Integrate the sharp singlet at ~0.2 ppm (CH₄) against the residual solvent peak to quantify the molar extent of hydrolysis.

Quantitative Data Summaries

Table 1: Solid-State NMR Parameters for Al₄C₃

Nucleus Crystallographic Site Expected Chemical Shift (ppm) Integration Ratio Hybridization / Geometry
¹³C C1 (Methanide) ~ 15 - 25 ppm (Aliphatic region) 1 sp³-like (Tetrahedral)
¹³C C2 (Methanide) ~ 0 - 10 ppm (Aliphatic region) 2 sp³-like (Tetrahedral)
²⁷Al Al1 111 - 120 ppm N/A Carbon-coordinated

| ²⁷Al | Al2 | 111 - 120 ppm | N/A | Carbon-coordinated |

Note: Exact ¹³C isotropic shifts vary slightly based on external referencing (TMS) and lattice defect density.

Table 2: Solution-State ¹H NMR Diagnostic Peaks (Impurity/Hydrolysis Tracking)

Chemical Species Expected ¹H Shift (ppm) Multiplicity Diagnostic Meaning
Methane (CH₄) ~ 0.20 ppm Singlet Active hydrolysis of Al₄C₃ lattice
Water (H₂O) ~ 1.56 ppm (in CDCl₃) Broad Singlet Unreacted moisture in solvent

| Al(OH)₃ | N/A (Insoluble) | None | Solid precipitate at tube bottom |

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16713326, Tris(alumanylidynemethyl)alumane. PubChem.[Link]

  • Bräuniger, T., Chandran, C. V., Wedig, U., & Jansen, M. (2011). NMR Chemical Shift and Quadrupolar Interaction Parameters of Carbon-Coordinated 27Al in Aluminium Carbide, Al4C3. Zeitschrift für anorganische und allgemeine Chemie, 637(5), 530-535.[Link]

  • K. J. Klabunde et al. (1981). The Solid State 13C-NMR Spectra of Some Carbides. Marquette University e-Publications, Department of Chemistry.[Link]

The Theoretical Abyss: The "Double Bond Rule" and Aluminum

Author: BenchChem Technical Support Team. Date: March 2026

The Elusive Triple Bond: A Technical Whitepaper on the Historical Discovery of Alumanylidyne Compounds

Executive Summary In IUPAC nomenclature, the suffix -ylidyne designates a molecular entity containing a triple bond. Consequently, alumanylidyne compounds represent an exotic and highly reactive class of species characterized by an aluminum atom engaged in a terminal or bridging triple bond (e.g., Al≡C, Al≡N, or Al≡Al). For decades, these structures were considered synthetically impossible due to the classical "double bond rule." As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of how modern computational chemistry, gas-phase isolation techniques, and extreme steric shielding finally enabled the realization of aluminum multiple bonds.

Historically, main-group chemistry was governed by the double bond rule, which posited that elements with a principal quantum number


 (such as aluminum) could not form stable multiple bonds[1]. The causality behind this limitation lies in orbital mechanics: the 3p orbitals of aluminum are highly diffuse. When two such atoms approach, the lateral overlap required to form 

-bonds is extremely poor. This leads to a weak

-interaction that is easily outcompeted by the thermodynamic drive to form oligomers or single bonds.

Early quantum mechanical investigations into heteronuclear alumanylidyne species, such as the prototype Al≡C bond in AlCH, revealed that while the multiply bonded state exists, it is not the ground state. As detailed in , the Al≡C triple bond configuration lies approximately 86 kcal/mol above the ground state, making it highly transient and thermodynamically unfavorable under standard conditions[2].

The Gas-Phase Breakthrough: Realizing the Al≡Al Triple Bond

The paradigm shifted dramatically in 2018 with the realization of a homodinuclear Al≡Al triple bond in the gas phase[3]. To bypass the thermodynamic instability of bulk aluminum multiple bonds, researchers utilized a conceptual framework known as Double Electronic Transmutation (DET) .

Mechanistic Causality of DET: Aluminum (Group 13) lacks the valence electrons necessary to form a self-sustaining triple bond while maintaining a stable lone pair. By introducing sodium as an electron donor, each Al atom receives two electrons, transmuting its electronic structure to mimic phosphorus (Group 15). Consequently, the


 core becomes isoelectronic to the highly stable 

and

molecules, successfully forming one

and two

bonds[3].

DET_Mechanism N1 Na Atoms (Electron Donors) N2 Al Atoms (Group 13) N1->N2 2e⁻ Transfer per Al N3 Al²⁻ Anions (Group 15 Mimics) N2->N3 Electronic Transmutation N4 [Al≡Al]²⁻ Core (Triple Bond) N3->N4 Orbital Overlap (1σ, 2π)

Fig 1. Logical pathway of Double Electronic Transmutation forming the Al≡Al triple bond.

Heteronuclear Alumanylidynes: The Quest for Al≡N

Following the homonuclear breakthrough, the focus shifted to heteronuclear alumanylidynes. The synthesis of an Al≡N triple bond requires overcoming immense polarity. Because aluminum is highly electropositive (


) and nitrogen is highly electronegative (

), the Al-N bond is highly polarized, drawing electron density away from the interatomic region and weakening potential

-overlap[4].

To isolate transient Al≡N species, researchers synthesized monomeric Al(I) alanediyls stabilized by massive terphenyl ligands. When reacted with bulky organic azides, these precursors extrude


 gas, providing the entropic driving force to briefly form an iminoalane featuring an Al≡N triple bond before it rapidly rearranges, as documented in studies on[1].

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Gas-Phase Isolation of Clusters

To synthesize and validate the Al≡Al triple bond, researchers employ a self-validating high-vacuum workflow[3]:

  • Plasma Generation: A localized Na/Al alloy target is subjected to a pulsed arc discharge. Causality: The high-energy plasma vaporizes the bulk material, breaking metallic lattices and generating atomic Na and Al precursors in the gas phase.

  • Supersonic Expansion: The plasma is entrained in a high-pressure helium carrier gas and expanded through a micron-scale nozzle into a vacuum chamber. Causality: This induces rapid adiabatic cooling, freezing the highly reactive

    
     clusters in their local energy minima and preventing bulk aggregation.
    
  • Mass Selection: The molecular beam passes through a Time-of-Flight (TOF) mass spectrometer. Causality: This acts as a self-validating filter, isolating only the specific

    
     ratio corresponding to the target cluster and eliminating all other stoichiometric variants.
    
  • Photoelectron Spectroscopy (PES): The isolated clusters are irradiated with a UV laser (e.g., 193 nm), and the kinetic energy of the ejected electrons is measured. Causality: PES maps the Vertical Detachment Energies (VDEs), providing a direct readout of the molecular orbital energy levels. This perfectly matches the theoretical predictions for the

    
     and 
    
    
    
    orbitals of a triple bond.

GasPhase_Workflow S1 1. Pulsed Arc Discharge (Plasma Generation) S2 2. Supersonic Expansion (Adiabatic Cooling) S1->S2 Entrainment in He carrier gas S3 3. TOF Mass Spectrometry (Cluster Isolation) S2->S3 Skimmer extraction S4 4. Photoelectron Spectroscopy (Orbital Mapping) S3->S4 Mass-selected irradiation

Fig 2. Self-validating workflow for the gas-phase isolation of alumanylidyne clusters.

Protocol 2: Trapping Transient Heteronuclear Alumanylidynes (Al≡N)
  • Steric Shielding: React an

    
     precursor with a highly encumbered terphenyl lithium salt (e.g., 
    
    
    
    ). Causality: The extreme steric bulk creates a protective kinetic "pocket" that physically blocks oligomerization pathways.
  • Reduction to Al(I): Reduce the complex with a Na/K alloy in a non-coordinating solvent (e.g., hexane). Causality: This forces aluminum into the +1 oxidation state, yielding a highly reactive monomeric aluminylene with a lone pair and vacant p-orbitals[4].

  • Azide Cycloaddition: Introduce a bulky organic azide (

    
    ) dropwise at low temperatures.
    Causality: The azide undergoes a [2+3] cycloaddition. The subsequent rapid extrusion of 
    
    
    
    gas provides the thermodynamic push to form the highly strained, transient Al≡N triple bond.
  • In Situ Characterization: Monitor the reaction continuously via

    
     and 
    
    
    
    NMR. Causality: Because the triple bond is a transient intermediate, real-time spectroscopic capture is mandatory to validate its existence before the species undergoes intramolecular rearrangement[1].

Quantitative Data Summaries

The table below summarizes the theoretical and experimental parameters of aluminum single, double, and triple bonds, highlighting the drastic reduction in bond length as bond order increases.

SpeciesBond TypeBond Length (Å)Bond OrderReference / Status
Al(CH₃)₃ Al–C Single1.961.0Stable, isolated[2]
AlCH₂ Al=C Double~1.75 (calc)2.0High-energy theoretical state[2]
AlCH Al≡C Triple~1.65 (calc)3.0High-energy theoretical state[2]
Na₂[Ar'AlAlAr'] Al=Al Double2.66~1.5Stable (Dialuminyne, slipped

)
Na₃Al₂⁻ Al≡Al Triple~2.40 (calc)3.0Stable in gas-phase[3]
[RAl≡NR'] Al≡N Triple-3.0Transient intermediate[1]

References

  • Realization of an Al≡Al Triple Bond in the Gas-Phase Na3Al2- Cluster via Double Electronic Transmutation Angewandte Chemie International Edition URL: [Link]

  • The prototype aluminum–carbon single, double, and triple bonds: Al–CH3, Al=CH2, and Al≡CH The Journal of Chemical Physics URL:[Link]

  • Group 13/15 multiple bonds Wikipedia URL:[Link]

  • A Free Aluminylene with Diverse σ-Donating and Doubly σ/π-Accepting Ligand Features for Transition Metals ChemRxiv URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Use of Polynuclear Organoaluminum Cages

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The term "Tris(alumanylidynemethyl)alumane" does not correspond to a recognized compound in the scientific literature. It is likely a non-standard or hypothetical name. This guide will instead focus on a closely related and rapidly developing class of compounds: Polynuclear Organoaluminum Cages . These structurally complex molecules are at the forefront of organometallic chemistry and offer significant potential as catalysts.

Introduction to Polynuclear Organoaluminum Catalysts

Organoaluminum compounds are a cornerstone of industrial and academic chemistry, renowned for their role as co-catalysts in olefin polymerization (Ziegler-Natta catalysis) and as versatile reagents in organic synthesis.[1][2] Beyond simple trialkylaluminum species, which often exist as dimers, lies the intricate world of polynuclear organoaluminum clusters and cages. These compounds feature multiple aluminum centers bridged by ligands, forming three-dimensional structures with well-defined cavities and reactive peripheries.

The catalytic potential of these cages stems from several key features:

  • Lewis Acidity: The aluminum centers are strong Lewis acids, capable of activating a wide range of substrates.[1]

  • Cooperative Effects: The proximity of multiple metal centers can lead to cooperative effects, where adjacent aluminum sites work in concert to facilitate bond activation and formation.

  • Shape Selectivity: The defined architecture of these cages can impart shape and size selectivity to catalytic transformations, favoring the reaction of substrates that can fit within their cavities.

  • Unique Reactivity: The electronic and steric environment within a polynuclear cage can stabilize reactive intermediates and enable catalytic cycles that are inaccessible with simpler organoaluminum compounds.

This guide provides a comprehensive overview of the catalytic applications of a specific class of polynuclear organoaluminum cages: Porous Aluminum Molecular Rings , with a focus on their use in the cyanosilylation of aldehydes.

Case Study: Porous Aluminum Molecular Rings (AlOCs) in Cyanosilylation

Recent research has unveiled the synthesis and catalytic activity of porous aluminum molecular rings, designated as AlOC-58NC and AlOC-59NT.[3] These compounds are assembled from aluminoxane precursors and amino-functionalized linkers, resulting in robust nanocage (AlOC-58NC) and nanotube (AlOC-59NT) structures.[3] These materials have shown considerable promise as catalysts for the cyanosilylation of aldehydes, a crucial carbon-carbon bond-forming reaction in organic synthesis.

The cyanosilylation of an aldehyde involves the addition of a silyl cyanide (e.g., trimethylsilyl cyanide, TMSCN) to the carbonyl group, forming a cyanohydrin ether. This reaction is often catalyzed by Lewis acids, and the porous nature of AlOCs makes them particularly well-suited for this purpose.

Conceptual Structure of a Polynuclear Organoaluminum Cage

G cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry Schlenk flask under vacuum and backfill with Argon B Add AlOC catalyst (e.g., 1-5 mol%) and anhydrous toluene A->B C Add aldehyde substrate via syringe B->C D Cool reaction mixture to 0 °C (or desired temperature) C->D E Add TMSCN dropwise via syringe D->E F Stir at reaction temperature and monitor by TLC or GC E->F G Quench reaction with saturated aqueous NaHCO3 (Caution: HCN gas) F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Dry organic layer over Na2SO4, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the catalytic cyanosilylation of an aldehyde.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: All manipulations must be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use. [4]2. Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the polynuclear organoaluminum cage catalyst (e.g., AlOC-59NT, 1-5 mol%).

  • Solvent and Substrate Addition: Add anhydrous toluene to the flask via syringe to dissolve or suspend the catalyst. Then, add the aldehyde substrate (1.0 mmol) via syringe.

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise via syringe over a period of 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: This step may produce hydrogen cyanide (HCN) gas and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure cyanohydrin silyl ether.

Data Presentation: Catalytic Performance of AlOCs in Cyanosilylation

The following table summarizes representative data for the catalytic cyanosilylation of benzaldehyde.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
AlOC-58NC52512>95[3]
AlOC-59NT106>99[3]
None-2524<5[3]

Best Practices and Safety Considerations

Organoaluminum compounds are highly pyrophoric and react violently with water and air. [4][5]Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: Always handle organoaluminum compounds and their solutions under an inert atmosphere (argon or nitrogen) in a glovebox or using a Schlenk line. [4]* Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves at all times. [4][6]* Solvent Choice: Use only anhydrous solvents. Organoaluminum reagents are typically supplied in hydrocarbon solvents like toluene or hexane.

  • Quenching: Quench residual organoaluminum compounds and reaction mixtures cautiously. A common method is the slow addition of isopropanol at low temperature, followed by ethanol, and then water.

  • Spill Management: In case of a small spill, cover it with an inert absorbent material like dry sand or vermiculite. Do not use water or a carbon dioxide fire extinguisher.

  • Waste Disposal: All waste materials contaminated with organoaluminum compounds must be quenched and disposed of as hazardous waste according to institutional guidelines. [7]

References

  • Wikipedia. (2024). Organoaluminium chemistry. [Link]

  • Yuan, D., et al. (2023). Accurate binding of porous aluminum molecular ring catalysts with the substrate. Chemical Science, 14(18), 4863-4870. [Link]

  • Dzhemilev, U. M., & Ibragimov, A. G. (2001). Metal complex catalysis in the synthesis of organoaluminium compounds. Russian Chemical Reviews, 70(8), 635.
  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. [Link]

  • Utah Chemistry. (n.d.). Pyrophoric Materials Guidelines. [Link]

  • Drexel University Environmental Health and Safety. (2013, August 18). Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. [Link]

  • IntechOpen. (2017, December 20). Alkene and Olefin Functionalization by Organoaluminum Compounds, Catalyzed with Zirconocenes: Mechanisms and Prospects. [Link]

Sources

Application Note: Tris(alumanylidynemethyl)alumane in Advanced Organic Synthesis and Materials Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction and Mechanistic Insights

Tris(alumanylidynemethyl)alumane, universally known in industrial and synthetic chemistry as Aluminum Carbide (


) , is a highly specialized methanogenic carbide[1][2]. Unlike acetylides (e.g., calcium carbide) which yield ethyne, 

is uniquely characterized by carbon atoms existing as discrete

ions within its lattice[3][4]. This structural arrangement means the carbon centers are already

hybridized[5].

In organic synthesis and materials science, this compound serves three primary functions:

  • Ultra-Pure Methanogenesis: It reacts predictably with water or dilute acids to yield high-purity methane (

    
    ) gas[3]. This is critical for tandem gas-phase reactions, isotopic labeling studies, or controlled low-temperature oxidations to produce 
    
    
    
    hybridized diamond-like carbon[5].
  • Graphene Nanosheet (GN) Precursor:

    
     acts as a vital intermediate in the carbothermal reduction of carbon-rich precursors (like coal-tar pitch). Subsequent acid etching of the 
    
    
    
    matrix yields defective graphene nanosheets doped with catalytic Al-O and Al-C clusters[6].
  • Organometallic Fixation: It serves as a foundational matrix for the synthesis of complex aluminum-carbon clusters and the fixation of metal-containing ligands in advanced catalyst design.

The core hydrolysis mechanism driving its synthetic utility is a heterogeneous solid-liquid reaction:



When dilute hydrochloric acid is used, the byproduct shifts to highly soluble aluminum chloride (


), which is itself a potent Lewis acid catalyst for downstream Friedel-Crafts alkylations or acylations[7].

G A Tris(alumanylidynemethyl)alumane (Al4C3) C Heterogeneous Surface Reaction A->C Solid Phase B H2O or Dilute HCl (Hydrolysis Reagent) B->C Dropwise Addition D Methane (CH4) (sp3 hybridized carbon) C->D Gas Evolution E Al(OH)3 or AlCl3 (Aqueous Byproduct) C->E Aqueous Phase

Figure 1: Mechanistic pathway of Tris(alumanylidynemethyl)alumane hydrolysis and methanogenesis.

Quantitative Reaction Kinetics

Understanding the kinetic profile of


 is essential for designing self-validating, safe experimental setups. The reaction is highly dependent on temperature, particle size (surface area), and the nature of the hydrolyzing agent[5][8].

Table 1: Kinetic Parameters for


 Hydrolysis and Gas Evolution 
Reagent / SolventTemperature (°C)Particle SizeTime to >90% YieldPrimary GasByproductReference
Deionized

20 °C< 2 mm~120 hours

(70-80%)

[9]
Deionized

60 °CPowder240 min

(>95%)

[8]
Deionized

80 °CPowder160 min

(>95%)

[8]
3M HCl25 °C-325 mesh< 30 min

(>98%)

(aq)
[1][7]

Analytical Insight: Using dilute HCl instead of neutral water prevents the passivation of the


 surface by insoluble 

(Bayerite/Boehmite), driving the reaction to completion exponentially faster[7][8].

Experimental Protocols

Protocol A: In-Situ Generation of Ultra-Pure Methane for Tandem Synthesis

Purpose: To generate anhydrous, pure


 for immediate use in downstream gas-phase catalytic reactions or isotopic tracing, avoiding the impurities found in commercial gas cylinders.

Materials:

  • Tris(alumanylidynemethyl)alumane (

    
    ), 98% purity, -325 mesh[1].
    
  • 1.0 M Hydrochloric Acid (Degassed).

  • Anhydrous Calcium Chloride (

    
    ) for the drying tube.
    
  • Schlenk line apparatus with a pressure-equalizing dropping funnel.

Step-by-Step Methodology:

  • System Purging: Assemble the two-neck round-bottom flask with the dropping funnel and a gas-outlet adapter connected to a

    
     drying tube. Purge the entire system with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the formation of explosive 
    
    
    
    mixtures and to protect downstream moisture/oxygen-sensitive reagents[9].
  • Reagent Loading: Quickly transfer 1.44 g (approx. 10 mmol) of

    
     into the flask under positive Argon flow. Causality: The -325 mesh size provides optimal surface area, ensuring a steady, non-violent gas evolution rate[1][5].
    
  • Hydrolysis Initiation: Add 50 mL of degassed 1.0 M HCl to the dropping funnel. Begin adding the acid dropwise (approx. 1 drop/second) at room temperature.

  • Gas Routing: As the heterogeneous reaction commences, route the evolved gas through the

    
     drying tube. Causality: The exothermic hydrolysis vaporizes small amounts of water. The drying tube strips this moisture, yielding anhydrous 
    
    
    
    suitable for Grignard or organometallic tandem systems.
  • Quenching & Validation: Once gas evolution ceases, add an additional 10 mL of HCl to ensure complete consumption of the carbide. A clear solution of

    
     indicates 100% conversion[7].
    
Protocol B: Synthesis of Graphene Nanosheets (GNs) via Intermediate

Purpose: To synthesize catalytically active graphene nanosheets featuring specific Al-O and Al-C cluster defects, utilizing


 as a sacrificial structural template[6].

Step-by-Step Methodology:

  • Precursor Milling: Combine coal-tar pitch (carbon source) and pure aluminum powder in a 3:1 molar ratio. Place in a high-energy planetary ball mill and mill under an Argon atmosphere for 4 hours. Causality: High-energy milling ensures intimate physical contact between Al and C, lowering the activation energy required for carbothermal reduction[3].

  • Calcination (Carbothermal Reduction): Transfer the milled powder to an alumina crucible. Heat in a tube furnace under continuous Argon flow at 1000 °C for 2 hours. Causality: At this temperature, the aluminum reacts with the carbon matrix to form the

    
     intermediate, structurally organizing the surrounding unreacted carbon into 
    
    
    
    graphitic sheets[6].
  • Acid Etching (Template Removal): Cool the composite to room temperature. Slowly immerse the powder in an excess of 3M HCl under a fume hood. Causality: The HCl hydrolyzes the

    
     template into 
    
    
    
    gas and soluble
    
    
    [7]. The removal of the
    
    
    lattice leaves behind exfoliated graphene nanosheets. Residual Al-C bonds form highly active defect sites on the graphene surface[6].
  • Purification: Centrifuge the suspension at 8000 rpm. Wash the precipitate sequentially with absolute ethanol and deionized water until the supernatant reaches a neutral pH. Vacuum dry at 60 °C overnight.

G Step1 Coal-Tar Pitch + Al Powder Step2 High-Energy Ball Milling (Argon Atmosphere) Step1->Step2 Mechanical Alloying Step3 Calcination at 1000°C (In-situ Al4C3 Formation) Step2->Step3 Thermal Treatment Step4 Acid Leaching (3M HCl) (Al4C3 Hydrolysis & Etching) Step3->Step4 Chemical Exfoliation Step5 Graphene Nanosheets (GNs) (Al-C / Al-O defect sites) Step4->Step5 Centrifugation & Drying

Figure 2: Workflow for synthesizing Graphene Nanosheets utilizing an Al4C3 intermediate template.

Safety, Handling, and Storage

Because Tris(alumanylidynemethyl)alumane is a potent methanide, it presents unique laboratory hazards that must be strictly managed[2][10]:

  • Moisture Sensitivity:

    
     reacts readily with ambient humidity at room temperature to slowly generate methane gas. Storage containers must be hermetically sealed and backfilled with an inert gas (Argon or Nitrogen)[8][10].
    
  • Pressure Accumulation: Never store

    
     in glass containers with tight-fitting stoppers if moisture exposure is suspected, as the slow generation of 
    
    
    
    can cause the vessel to over-pressurize and shatter[10].
  • Spill Protocol: In the event of a spill, DO NOT USE WATER . Cover the spill with DRY sand, sodium chloride powder, or a Class D fire extinguisher. Sweep up using non-sparking tools and transfer to a vented container for safe chemical quenching[2][10].

References

  • PubChem. "Aluminum carbide (Al4C3) | C3Al4 | CID 16685054 - PubChem." National Institutes of Health.[Link]

  • TRUNNANO. "Preparation Methods And Application of Aluminum Carbide." TRUNNANO.[Link]

  • MEL Science. "How hydrochloric acid reacts with aluminum. Formulas and description of the process." MEL Science.[Link]

  • Scribd. "Carbides | PDF | Carbon | Materials." Scribd.[Link]

  • Google Patents. "US10494264B2 - Process for pure carbon production, compositions, and methods thereof.
  • MDPI. "Influence of Al-O and Al-C Clusters on Defects in Graphene Nanosheets Derived from Coal-Tar Pitch via Al4C3 Precursor." Materials.[Link]

  • MDPI. "Combination of Autoclave Treatment and NDIR Process Analytics for Quantification of Aluminum Carbide in Powdery Samples." Sensors.[Link]

  • PMC. "Gas quantity and composition from the hydrolysis of salt cake from secondary aluminum processing." National Institutes of Health.[Link]

Sources

Application Note: Advanced Synthesis Protocols for Tris(alumanylidynemethyl)alumane (Al₄C₃)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Tris(alumanylidynemethyl)alumane, systematically recognized by its IUPAC nomenclature but universally known in materials science as Aluminum Carbide (Al₄C₃)[1], is a critical non-oxide ceramic compound. It features a unique rhombohedral crystal structure (space group R3̅m) consisting of alternating Al₂C and Al₂C₂ layers[2].

While primarily utilized as a strengthening dispersion agent in advanced structural ceramics and metallurgy[2][3], it holds a specialized, high-value role in pharmaceutical research and drug development . Al₄C₃ acts as a highly controlled methanating agent. By reacting Al₄C₃ with isotopically labeled water (e.g., D₂O or T₂O), drug development professionals can generate high-purity deuterated or tritiated methane (


 / 

) on demand[3]. This is a foundational step in synthesizing radiolabeled Active Pharmaceutical Ingredients (APIs) for critical ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetic studies.
The Thermodynamic Challenge

The direct elemental synthesis (


) is kinetically sluggish. Causality dictates that the robust, native passivation layer of aluminum oxide (Al₂O₃) on aluminum powders acts as a severe diffusion barrier. Overcoming this traditionally requires extreme temperatures (1200 °C – 1400 °C)[4]. To bypass these extremes, modern synthetic workflows employ either microwave-assisted heating  to rapidly couple energy directly to the precursors, or mechanochemical activation  to physically fracture the oxide layer and increase the internal energy of the particles[5].

Experimental Workflows & Self-Validating Protocols

Below are two optimized, step-by-step methodologies designed for high-purity yield and specific crystallite size requirements.

Protocol A: Microwave-Assisted Direct Synthesis (Rapid & Phase-Pure)

This method leverages a multimode cavity (MMC) microwave reactor. Finely divided aluminum and graphite couple highly effectively to the microwave field, achieving localized high temperatures and completing the synthesis in just 30 minutes[2].

  • Precursor Preparation: Weigh elemental aluminum powder (high purity, -325 mesh) and graphite powder in a precise 4:3 molar ratio. Scientific Rationale: Fine mesh sizes are mandatory to maximize the surface area for microwave coupling.

  • Homogenization: Blend the powders thoroughly in a low-energy acoustic mixer for 15 minutes to ensure uniform dispersion.

  • Reactor Loading: Transfer the homogenized mixture into a microwave-transparent quartz crucible.

  • Atmosphere Control (Critical): Place the crucible into the MMC reactor. Evacuate the chamber to a high vacuum (

    
     Torr) or purge continuously with ultra-high purity Argon. Scientific Rationale: Any residual oxygen will lead to the formation of unwanted oxycarbide phases (Al₂OC and Al₄O₄C)[2].
    
  • Microwave Irradiation: Irradiate the sample at 1.0–1.5 kW. The reaction becomes self-sustaining once ignited by the microwave field. Maintain irradiation for exactly 30 minutes[2].

  • In-Line Validation Check: Post-irradiation, visually inspect the product. The absence of a grey metallic sheen indicates complete consumption of elemental aluminum. The product should appear as a yellow-brown powder[2].

Protocol B: Mechanochemical Activation & Thermal Annealing (Nanocrystalline)

For applications requiring ultra-fine microstructures (e.g., nanocomposites), mechanical alloying induces severe plastic deformation, drastically lowering the required annealing temperature[5].

  • Milling Setup: Load Al and graphite powders (4:3 molar ratio) into a planetary ball mill using tungsten carbide vials and balls. Maintain a ball-to-powder weight ratio of 10:1.

  • Mechanochemical Activation: Mill the mixture at 300-400 RPM for 40 hours. Critical: Perform milling under a strict Argon atmosphere to prevent explosive oxidation of the nascent nanoscale Al surfaces[5].

  • In-Line Validation Check: Perform simultaneous thermal analysis (STA) on a 5 mg aliquot post-milling. An exothermic peak shift down to ~550 °C confirms successful mechanochemical activation[5].

  • Thermal Annealing: Transfer the activated powder to a horizontal tube furnace. Heat at 550 °C for 2 hours under a continuous flow of Argon[5]. The pre-strained lattice and high defect density allow the solid-state reaction to yield nanocrystals of Al₄C₃ (~14 nm)[5].

Workflow Visualization

G cluster_MW Method A: Microwave-Assisted Route cluster_Mech Method B: Mechanochemical Route Start Precursors: Al + Graphite Powders Mix1 Homogenization (15 min) Start->Mix1 Mill Planetary Ball Milling (40 h, Argon Atm) Start->Mill Vac Vacuum / Argon Purge (Prevent Oxycarbides) Mix1->Vac MW Microwave Irradiation (1-1.5 kW, 30 min) Vac->MW Product Tris(alumanylidynemethyl)alumane (Phase-Pure Al4C3) MW->Product Anneal Low-Temp Thermal Annealing (550 °C, 2 h) Mill->Anneal Anneal->Product

Fig 1: Comparative synthesis workflows for Tris(alumanylidynemethyl)alumane.

Data Presentation & Comparative Analysis

Synthesis MethodThermal RequirementReaction TimeAvg. Crystallite SizePrimary Advantage
Traditional Carbothermal 1200 °C – 1400 °CSeveral HoursBulk / VariableScalable for heavy industrial metallurgy[4].
Microwave-Assisted (MMC) Localized (Microwave)30 minutesTens of micronsHighly energy-efficient; prevents oxide formation[2].
Mechanochemical + Anneal 550 °C40 h + 2 h~14 nmProduces ultra-fine nanocrystalline yields[5].
Cryolite-Catalyzed ~700 °C (Ignition)RapidBulkLowers the required ignition temperature significantly[4].

Analytical Validation & Troubleshooting

  • Structural Validation: Powder X-Ray Diffraction (PXD) is the gold standard for final validation. Confirm phase purity by verifying the characteristic rhombohedral reflections of Al₄C₃ (a = 3.338 Å, c = 25.002 Å) and ensuring the absence of Al₂O₃ peaks at 2θ = 35.1°[2].

  • Troubleshooting Moisture Sensitivity: Tris(alumanylidynemethyl)alumane is highly hygroscopic. It reacts with ambient humidity to evolve methane gas (

    
    )[3]. If PXD reveals aluminum hydroxide peaks, the sample has degraded. Corrective Action:  Always store the synthesized powder in a strictly controlled argon glovebox or a vacuum desiccator immediately after cooling.
    

References

  • Title: ALUMINUM CARBIDE, Al4C3 | C3Al4 | CID 16713326 Source: PubChem - NIH URL: [Link]

  • Title: Rapid, energy-efficient synthesis of the layered carbide, Al4C3 Source: RSC Publishing URL: [Link]

  • Title: Rapid, Energy-efficient Synthesis of the Layered Carbide, Al4C3 (Kennedy et al.) Source: Open Research Online (ORO) - Open University URL: [Link]

  • Title: US2942951A - Method for the production of aluminum carbide Source: Google Patents URL
  • Title: Synthesis of Nono-Crystalline Aluminum Carbide Using Thermal Treatment of Mechanically Activated Al and Graphite Mixture Source: Scientific.Net URL: [Link]

Sources

use of Tris(alumanylidynemethyl)alumane in polymerization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-AL4C3 Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers Subject: Advanced Applications of Tris(alumanylidynemethyl)alumane in Polymer Matrix Composites and Core-Shell Architectures

Introduction & Mechanistic Overview

Tris(alumanylidynemethyl)alumane, universally recognized in materials science by its IUPAC-endorsed common name, Aluminum Carbide (


), is a highly specialized inorganic compound characterized by its blocky, lath-shaped crystalline morphology[1][2]. Traditionally relegated to metallurgical applications as a reducing agent, recent advancements have repositioned 

as a high-performance functional filler and reactive core in advanced polymerization reactions[2].

The integration of


 into polymer systems presents a unique mechanistic duality:
  • As a Reinforcing Filler (In-Situ Polymerization): Its high hardness and unique wettability make it an ideal candidate for enhancing the thermal and mechanical strength of thermoplastics like polymethyl methacrylate (PMMA)[2].

  • As a Passivated Core (Solution Polymerization):

    
     is highly reactive to moisture, rapidly hydrolyzing to produce methane gas and aluminum hydroxide. To utilize it as a delayed-release drying agent in extreme environments (e.g., tight gas reservoirs), researchers employ solution polymerization to encapsulate the carbide within a protective polymeric shell[3].
    

This Application Note details the validated protocols, underlying causality, and expected data outcomes for both polymerization workflows.

Workflow I: In-Situ Polymerization of PMMA- Nanocomposites

Mechanistic Causality

Attempting to disperse


 into a polymer melt typically results in severe agglomeration due to the high surface energy of the carbide particles. These agglomerates act as stress concentrators, leading to premature mechanical failure. To circumvent this, in-situ polymerization  is employed. By dispersing the 

directly into the liquid methyl methacrylate (MMA) monomer using ultrasonic cavitation, the monomer completely wets the particle surfaces[2]. Upon the introduction of a radical initiator, polymer chains propagate directly from the particle interface, resulting in a highly uniform dispersion that effectively transfers mechanical load and acts as a thermal barrier.

InSituPolymerization N1 Tris(alumanylidynemethyl)alumane (Al4C3) Powder N3 Ultrasonic Dispersion (Maximized Interfacial Contact) N1->N3 N2 Methyl Methacrylate (MMA) Monomer N2->N3 N5 In-Situ Polymerization (Thermal Curing) N3->N5 N4 Radical Initiator (e.g., AIBN) N4->N5 N6 PMMA-Al4C3 Nanocomposite (Enhanced Thermal/Mechanical Properties) N5->N6

Fig 1. Workflow for the in-situ polymerization of PMMA-Al4C3 nanocomposites.

Step-by-Step Protocol
  • Preparation: Dry the

    
     powder in a vacuum oven at 80°C for 12 hours to remove trace surface moisture. Critical Step: Failure to remove moisture will result in premature hydrolysis and methane bubbling during polymerization.
    
  • Monomer Dispersion: Add the desired weight fraction (e.g., 1-5 wt%) of

    
     to liquid MMA monomer.
    
  • Ultrasonication: Subject the mixture to probe ultrasonication (20 kHz, 500 W) for 30 minutes in an ice bath. The ice bath is necessary to prevent the auto-polymerization of MMA from the localized heat generated by cavitation[2].

  • Initiation: Transfer the dispersion to a three-neck flask under a nitrogen atmosphere. Add 0.5 wt% of Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Thermal Curing: Heat the mixture to 70°C under continuous mechanical stirring for 4 hours until the viscosity significantly increases, then cast the pre-polymer into a mold and cure at 90°C for 24 hours.

Data Presentation: Expected Composite Properties
Property AnalyzedNeat PMMAPMMA + 5 wt%

Causality / Mechanism of Action
Surface Morphology (FE-SEM) Smooth, featurelessRough, texturedSuccessful interfacial bonding between the blocky

laths and the PMMA matrix[2].
Thermal Stability (TGA) Baseline degradation+15°C to +25°C shift

acts as a rigid thermal barrier, restricting the segmental mobility of polymer chains[2].
Mechanical Strength BaselineEnhancedEfficient stress transfer from the soft polymer matrix to the rigid carbide filler under load[2].

Workflow II: Core-Shell Encapsulation via Solution Polymerization

Mechanistic Causality

In subterranean engineering (e.g., tight gas reservoirs),


 is utilized as a chemical drying agent. However, its immediate reaction with formation water can cause uncontrolled pressure spikes. To delay this reactivity, a core-shell structure is synthesized via solution polymerization[3]. Polyvinylpyrrolidone (PVP) is polymerized/grafted around the 

core using AIBN. The use of absolute ethyl alcohol as the solvent is a strict requirement; any presence of water in the solvent would trigger the hydrolysis of the carbide before the protective polymer shell can form[3].

CoreShellPolymerization S1 Al4C3 Core Particles S3 Surface Adsorption & Dispersion S1->S3 S2 Absolute Ethanol + PVP Modifier S2->S3 S4 Solution Polymerization (AIBN Initiated) S3->S4 S5 Core-Shell Structure (Delayed H2O Reactivity) S4->S5

Fig 2. Solution polymerization mechanism for PVP encapsulation of Al4C3 cores.

Step-by-Step Protocol
  • Solvent Preparation: Ensure the reaction vessel is purged with inert argon gas. Utilize strictly absolute ethyl alcohol (≥99.9%) as the reaction medium[3].

  • Dispersion: Introduce

    
     particles into the absolute ethanol and apply constant-temperature magnetic stirring to ensure the carbide is fully dispersed without aggregation[3].
    
  • Modifier Addition: Add PVP to the solution at the desired core-shell ratio (e.g., 1:10 or 1:20). Allow 1 hour of stirring for the PVP to physically adsorb onto the carbide surface.

  • Polymerization: Introduce the AIBN initiator to the reaction kettle. Elevate the temperature to 65°C to trigger the solution polymerization, linking the PVP into a robust shell around the

    
     core[3].
    
  • Recovery: Filter the resulting core-shell microparticles and dry them under a vacuum to remove residual ethanol. FTIR analysis should confirm the disappearance of characteristic absorption peaks at 1037

    
     and 1111 
    
    
    
    , verifying successful surface modification[3].
Data Presentation: Gas Evolution Delay
Sample ConditionCore-Shell RatioOnset of Gas EvolutionMechanism of Delay
Unmodified

N/A< 1 minuteDirect contact with water initiates rapid, unhindered hydrolysis.
PVP-Modified

1:106 – 8 minutesThe PVP polymer shell acts as a steric barrier, blocking water access under high-pressure conditions[3].
PVP-Modified

1:206 – 8 minutesShell thickness reaches a functional plateau; excess PVP does not significantly alter the delay time[3].

Safety & Self-Validating System Checks

  • Hydrolysis Hazard: The fundamental self-validating check for both protocols is the absence of bubbling during synthesis. If gas evolution (methane) is observed during the dispersion phases, the system has been contaminated with water, and the structural integrity of the resulting polymer composite or core-shell particle is compromised.

  • Ventilation: All procedures involving

    
     must be conducted in a spark-free fume hood due to the highly flammable nature of its hydrolysis byproduct (methane).
    

References

  • [1] ALUMINUM CARBIDE, Al4C3 | C3Al4 | CID 16713326 - PubChem - NIH. National Institutes of Health (NIH). Available at:

  • [3] Delaying the effect of an aluminum carbide drying agent in a tight gas reservoir. AIP Publishing. Available at:

  • [2] In-situ preparation of novel composites of PMMA and Aluminum Carbide (Al4C3), investigation of thermal behavior and mechanical strength (contained within: Rapid, Energy-efficient Synthesis of the Layered Carbide, Al4C3). ResearchGate. Available at:

Sources

Application Note: Tris(alumanylidynemethyl)alumane as a Solid-State Precursor for Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Nanotechnology Researchers, and Drug Development Professionals Focus: Morphologically Directed Metal-Organic Frameworks (MOFs) and Templated Graphene Nanosheets

Executive Summary & Chemical Rationale

Tris(alumanylidynemethyl)alumane—systematically known as aluminum carbide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)[1]—is an ionic compound characterized by a rigid diamond-hexahedral lattice[2]. While traditionally utilized as a metallurgical strengthening agent or a methanogenic reactant, its unique physicochemical properties have recently positioned it as a highly valuable, insoluble precursor in advanced materials science.

For researchers and drug development professionals, controlling the morphology, purity, and defect density of nanomaterials is paramount. Conventional syntheses relying on soluble metal salts (e.g., aluminum nitrate) often suffer from rapid, uncontrolled reaction kinetics and the generation of corrosive byproducts[3]. By utilizing the solid-state


 matrix, scientists can achieve morphologically directed growth of Metal-Organic Frameworks (MOFs) for advanced drug delivery systems[4], as well as the templated synthesis of pristine graphene nanosheets (GNs)[5].

The causality is rooted in reaction kinetics: the high lattice enthalpy of the solid precursor acts as a thermodynamic bottleneck. Instead of homogeneous nucleation in the bulk solvent, reactions are forced to occur heterogeneously at the solid-liquid interface, granting unprecedented control over the final material's architecture[4].

Application Workflow I: Morphologically Directed Synthesis of MIL-53(Al) MOFs

For drug development professionals, MIL-53(Al) is a highly sought-after MOF due to its massive surface area, biocompatibility, and structural "breathing" effect, which allows for the controlled encapsulation and slow release of active pharmaceutical ingredients (APIs). Utilizing Tris(alumanylidynemethyl)alumane as the precursor yields a unique needle-like morphology that enhances cellular uptake and suspension stability compared to standard bulk powders[4].

Mechanistic Pathway

MOF_Synthesis A Tris(alumanylidynemethyl)alumane (Solid Precursor) C Solvothermal Reaction (220°C, 72h) A->C B Terephthalic Acid (BDC) + DMF / H2O B->C D Surface Degradation & Al3+ Coordination C->D E Layer-by-Layer Growth (Morphological Control) D->E F MIL-53(Al) MOF (Needle-like Crystals) E->F

Fig 1. Morphologically directed MOF synthesis pathway via solid-state carbide precursor.

Protocol 1: Solvothermal Synthesis of Needle-like MIL-53(Al)

Step 1: Reactant Preparation

  • Action: Combine 0.5 mmol of Tris(alumanylidynemethyl)alumane (

    
    ) powder with 1.5 mmol of terephthalic acid (BDC) in a Teflon-lined stainless steel autoclave. Add 15 mL of N,N-dimethylformamide (DMF) and 1 mL of deionized water.
    
  • Causality: Maintaining a precise metal-to-linker ratio ensures that the carboxylic acid groups are present in sufficient excess to fully degrade the carbide matrix. The trace water is critical for the hydrolysis of the carbide surface, slowly liberating

    
     ions[4].
    

Step 2: Controlled Solvothermal Incubation

  • Action: Seal the autoclave and heat to 220 °C for 72 hours.

  • Causality: The high lattice enthalpy of

    
     requires elevated temperatures and extended times compared to soluble salts. The slow degradation of the matrix prevents rapid bulk precipitation, forcing the MOF to grow layer-by-layer parallel to the precursor's surface, resulting in the needle-like morphology[4].
    

Step 3: Purification and Activation

  • Action: Centrifuge the resulting suspension at 8,000 rpm for 10 minutes. Wash the pellet three times with hot DMF (70 °C) followed by three washes with methanol. Dry under a vacuum at 150 °C for 12 hours.

  • Causality: Hot DMF removes unreacted BDC linker trapped within the MOF pores, while methanol exchanges the high-boiling DMF solvent to facilitate low-temperature vacuum activation, preserving the porous network.

Step 4: Validation & Quality Control (Self-Validating Step)

  • Action: Perform Powder X-ray Diffraction (PXRD) and Nitrogen Physisorption (BET).

  • Validation Logic: The protocol is self-validating if the PXRD diffractogram shows the complete disappearance of the

    
     baseline reflections (specifically at 2θ = 31.8°) and the emergence of sharp MIL-53(Al) characteristic peaks. A BET surface area exceeding 1,000 m²/g confirms that the pores are fully activated and free of unreacted carbide cores[4].
    

Application Workflow II: Templated Synthesis of Graphene Nanosheets

Beyond MOFs, Tris(alumanylidynemethyl)alumane acts as a highly efficient transient crystallographic template for synthesizing few-layer graphene nanosheets (GNs) from low-cost carbon sources like coal-tar pitch[5].

Density Functional Theory (DFT) calculations reveal that the surface energies of the


 lattice promote the segregation and sp2 hybridization of amorphous carbon[5]. Following the structural templating, the carbide matrix is selectively etched—a process thermodynamically analogous to the exfoliation of MAX phases into MXenes[5].
Mechanistic Pathway

Graphene_Synthesis N1 Coal-Tar Pitch + Al Powder N2 High-Temp Pyrolysis (1500°C) N1->N2 N3 Al4C3 Intermediate (Growth Template) N2->N3 N4 sp2 Carbon Segregation N3->N4 N5 HCl Acid Washing (Chemical Etching) N4->N5 N6 Pristine Graphene Nanosheets N5->N6

Fig 2. Templated synthesis and chemical etching of graphene nanosheets from Al4C3.

Protocol 2: Pyrolytic Synthesis and Etching of Graphene

Step 1: Precursor Homogenization

  • Action: Mechanically mill coal-tar pitch with aluminum powder (1:1 mass ratio) in an inert argon atmosphere for 2 hours.

  • Causality: Intimate physical contact is required for the solid-state reaction. The argon atmosphere prevents the premature oxidation of the aluminum powder into alumina (

    
    ), which would inhibit carbide formation[6].
    

Step 2: High-Temperature Pyrolysis

  • Action: Transfer the mixture to an alumina crucible and heat in a tube furnace to 1500 °C at a ramp rate of 5 °C/min under continuous argon flow. Hold for 2 hours.

  • Causality: At this temperature, Al reacts with the amorphous carbon from the pitch to form the

    
     lattice. This intermediate acts as a structural template, forcing excess carbon atoms to segregate and self-assemble into an sp2 hybridized planar configuration on the carbide surface[6].
    

Step 3: Chemical Etching

  • Action: Cool the product to room temperature and immerse in 1M Hydrochloric Acid (HCl) for 24 hours under continuous stirring. Wash with deionized water until the pH reaches 7.

  • Causality: Tris(alumanylidynemethyl)alumane is highly reactive with aqueous acids. The HCl breaks down the lattice into soluble aluminum chloride (

    
    ) and methane gas (
    
    
    
    ), safely etching away the template and leaving behind the insoluble, pristine graphene network[6].

Step 4: Validation & Quality Control (Self-Validating Step)

  • Action: Analyze the final powder using Raman Spectroscopy and X-ray Photoelectron Spectroscopy (XPS).

  • Validation Logic: The system validates itself via the Raman

    
     ratio (confirming the layer count) and a low D-band intensity (confirming minimal structural defects). XPS must be utilized to verify the complete absence of residual Al-O and Al-C clusters, proving the etching step was 100% successful[6].
    

Quantitative Data: Precursor Dynamics and Material Outcomes

To assist researchers in selecting the appropriate synthetic route, the following table summarizes the quantitative and qualitative differences between conventional precursors and the Tris(alumanylidynemethyl)alumane solid-state system.

Target MaterialPrecursor SystemReaction KineticsMorphological OutcomeKey AdvantageRef
MIL-53(Al) MOF Soluble Salts (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Fast (< 12h)Uncontrolled, agglomerated powderRapid synthesis, standard industrial use-
MIL-53(Al) MOF Tris(alumanylidynemethyl)alumaneSlow (72h)Highly ordered needle-like crystalsMorphological control, absence of corrosive anions
Graphene Nanosheets Hydrocarbon Gases (CVD)ModerateContinuous 2D MonolayerUltra-high purity, suitable for electronics-
Graphene Nanosheets Coal-tar + Al (via

template)
Fast PyrolysisFew-layer dispersed NanosheetsLow-cost scalability, environmentally friendly[5]

References

1.[1] National Center for Biotechnology Information (NIH). "ALUMINUM CARBIDE, Al4C3 | C3Al4 | CID 16713326 - PubChem." PubChem Database. Available at:[Link] 2.[5] Physical Chemistry Chemical Physics. "Microscopic origin of graphene nanosheets derived from coal-tar pitch by treating Al4C3 as the intermediate." RSC Publishing. Available at:[Link] 3.[2] TRUNNANO. "Preparation Methods And Application of Aluminum Carbide." Nanotrun. Available at: [Link] 4.[3] Journal of the American Chemical Society. "Structured Growth of Metal–Organic Framework MIL-53(Al) from Solid Aluminum Carbide Precursor." ACS Publications. Available at:[Link] 5.[4] Office of Scientific and Technical Information. "Structured Growth of Metal-Organic Framework MIL-53(Al) from Solid Aluminum Carbide Precursor." OSTI.GOV. Available at: [Link] 6.[6] Materials. "Influence of Al-O and Al-C Clusters on Defects in Graphene Nanosheets Derived from Coal-Tar Pitch via Al4C3 Precursor." MDPI. Available at: [Link]

Sources

Application Note: Safe Handling, Storage, and Quenching Protocols for Pyrophoric Organoaluminum Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Risk Profile

Organoaluminum reagents—such as trimethylaluminum (TMA), triethylaluminum (TEA), diisobutylaluminum hydride (DIBAL-H), and diethylaluminum chloride (DEAC)—are indispensable tools in Ziegler-Natta polymerization and complex organic synthesis[1]. However, they present severe physical hazards due to their extreme reactivity[2].

The Causality of Pyrophoricity: The aluminum center in these compounds possesses an empty p-orbital, making it a highly electrophilic Lewis acid. When exposed to atmospheric oxygen or moisture, the organoaluminum species undergoes a rapid, highly exothermic oxidation and hydrolysis reaction[3]. This reaction generates immense heat and volatile, flammable alkane byproducts (e.g., methane, ethane), leading to spontaneous combustion[1].

To safely harness these reagents, laboratories must employ a self-validating system of inert atmosphere (using dry nitrogen or argon). By maintaining a continuous positive pressure gradient of inert gas within the experimental setup, any potential leak will force inert gas outward, physically preventing atmospheric oxygen and moisture from entering the system[4].

Quantitative Data & Physicochemical Properties

Understanding the thermal stability and reactivity limits of these reagents is critical for safe experimental design. Table 1 summarizes the key physicochemical properties of common organoaluminum reagents.

Table 1: Physicochemical Properties of Common Organoaluminum Reagents
ReagentMolecular FormulaAppearanceFlash PointReactivity & Pyrophoricity
Trimethylaluminum (TMA) Al(CH3)3Colorless liquid-18 °CExtreme; ignites spontaneously in air.
Triethylaluminum (TEA) Al(C2H5)3Colorless liquid-53 °CExtreme; ignites spontaneously in air.
Diisobutylaluminum hydride (DIBAL-H) [(CH3)2CHCH2]2AlHColorless liquid-18 °CHigh; neat reagent is pyrophoric[5].
Diethylaluminum chloride (DEAC) (C2H5)2AlClColorless liquid-22 °CHigh; reacts violently with water[1].

Pre-Requisite Safety Systems

Before handling any pyrophoric liquid, a strict hierarchy of controls must be established to mitigate the risk of flash fires.

  • Personal Protective Equipment (PPE): Personnel must wear chemical splash goggles, a full face shield, and a fire-resistant lab coat (e.g., Nomex®)[3]. Causality: Synthetic clothing must be strictly avoided because synthetic fibers will melt directly into the skin during a flash fire, causing severe thermal and chemical burns. Nomex® fabrics char instead of melting, providing a critical protective barrier[6]. Double-gloving (nitrile gloves underneath neoprene or fire-retardant gloves) is also required[7].

  • Engineering Controls: All manipulations must be performed inside a well-ventilated chemical fume hood with the sash positioned at the lowest possible height, or within an inert-atmosphere glovebox[4].

  • Emergency Preparedness: A Class D dry powder fire extinguisher, dry sand, or a container of powdered lime (CaO) must be kept within arm's reach[8]. Causality: Standard carbon dioxide (CO2) or water-based fire extinguishers must NEVER be used; they provide reactive oxygen or water that will violently exacerbate the combustion of the organometallic compound[9].

Experimental Protocols: Transfer Methodologies

The selection of the transfer method depends entirely on the volume of the reagent required.

TransferDecision Start Determine Transfer Volume VolSmall Volume < 20 mL Start->VolSmall VolLarge Volume ≥ 20 mL Start->VolLarge Syringe Use Syringe Transfer Protocol (with inert gas plug) VolSmall->Syringe Glovebox Is an Inert Glovebox Available? VolLarge->Glovebox Cannula Use Cannula (Double-Tipped Needle) Transfer Protocol Glovebox->Cannula No (Fume Hood) UseGB Perform Transfer Inside Glovebox Glovebox->UseGB Yes

Caption: Decision matrix for selecting the appropriate pyrophoric reagent transfer method.

Protocol A: Syringe Transfer (For Volumes < 20 mL)

The syringe method is strictly limited to small volumes (less than 20 mL) to prevent catastrophic plunger blowout[10].

  • Glassware Preparation: Dry all glassware and syringes at 150 °C for 24 hours, then allow them to cool under a dry inert atmosphere[11].

  • Purging: Insert a long needle attached to a glass syringe (with a Teflon plunger) into the septum of the reagent bottle. Flush the syringe with inert gas three times by drawing from the headspace and expelling it outside[3][12].

  • Pressurization: Apply a slight positive pressure of inert gas (via a bubbler line) to the reagent bottle[6].

  • Drawing the Reagent: Lower the needle tip below the liquid level and slowly draw the desired volume.

  • The Inert Gas Plug (Critical Step): Pull the needle tip up into the headspace above the liquid. Slowly pull the plunger up further to allow inert gas to enter the needle[6]. Causality: This creates an inert gas "plug" at the needle tip, preventing the pyrophoric liquid from dripping and igniting upon exposure to atmospheric oxygen during the physical transfer between vessels.

  • Transfer: Quickly transfer the syringe to the reaction vessel and dispense the reagent slowly under continuous stirring and cooling[3].

Protocol B: Cannula Transfer (For Volumes ≥ 20 mL)

To conveniently and safely transfer 20 mL or more of a pyrophoric reagent, the cannula (double-tipped needle) over-pressure technique must be used[10].

  • System Setup: Ensure the receiving reaction vessel is dry, sealed with a septum, and vented to a bubbler to maintain a continuous inert atmosphere[6].

  • Cannula Purging: Insert one end of the double-tipped needle through the septum of the reaction vessel to purge the needle with inert gas[6].

  • Insertion: Insert the other end of the cannula into the headspace of the pyrophoric reagent bottle[6].

  • Liquid Transfer: Push the end of the cannula in the reagent bottle down into the liquid. Apply positive inert gas pressure to the reagent bottle. The pressure differential will force the liquid through the cannula and into the reaction flask[13].

  • Completion: Once the desired volume is transferred, pull the cannula tip in the reagent bottle up into the headspace to stop the flow, then remove the cannula[13].

Protocol C: Quenching and Disposal

Unused pyrophoric materials must never be left open to the atmosphere or returned to their original container, as trace impurities can cause an explosion[10][14]. They must be systematically deactivated by reacting them with progressively more reactive protic solvents[15].

QuenchingPathway Dilute 1. Dilute in Inert Solvent (e.g., Toluene) Cool 2. Cool to 0°C or -78°C (Ice or Dry Ice Bath) Dilute->Cool Iso 3. Add Isopropanol (Low Reactivity) Cool->Iso Meth 4. Add Methanol (Moderate Reactivity) Iso->Meth Water 5. Add Water (High Reactivity) Meth->Water Waste 6. Dispose as Hazardous Waste Water->Waste

Caption: Stepwise quenching pathway for deactivating pyrophoric organoaluminum reagents.

  • Dilution: Dissolve or disperse the excess pyrophoric reagent in an inert solvent (e.g., toluene or heptane) under an inert atmosphere to a concentration of <5%[13].

  • Cooling: Place the reaction flask in an ice bath (0 °C) or dry ice/acetone bath (-78 °C) to control the heat dissipation[3][5].

  • Stepwise Protonation (The Quenching Gradient): Under continuous inert atmosphere and stirring, slowly add isopropanol dropwise. Once the reaction subsides, add methanol, followed finally by water[15].

    • Causality: Isopropanol possesses a bulky alkyl group that sterically hinders the reaction, resulting in a slower, highly controlled protonation of the organoaluminum species. Methanol is introduced next as steric hindrance decreases, and water is added last to destroy any remaining active species. This stepwise gradient prevents a runaway exothermic reaction that could shatter the flask or cause spontaneous ignition[5][15].

  • Disposal: Once fully quenched and neutralized, the resulting mixture is safe to handle and must be disposed of as hazardous chemical waste in accordance with institutional guidelines[10][15].

References

  • Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. University of Iowa. Available at:[Link]

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Available at:[Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Available at:[Link]

  • Safe Handling of Pyrophoric Materials. University of British Columbia. Available at:[Link]

  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory (PNNL). Available at:[Link]

  • Pyrophoric Substances That Emit Flammable Gases When In Contact With Water Hazards & Risk Minimization. University of Nebraska-Lincoln. Available at:[Link]

  • Quenching and Disposal of Liquid Pyrophoric Materials. Oregon State University. Available at:[Link]

  • Advisory No. 4.1: Pyrophorics. University of Cincinnati. Available at: [Link]

  • Pyrophoric Chemicals - Safe Operating Procedure. Eckerd College. Available at: [Link]

  • Section I - Zakarian Lab Safety Protocol. UC Santa Barbara. Available at:[Link]

  • Safety Manual. University of Tokyo. Available at: [Link]

  • Pyrophoric and Self-heating Materials. University of Georgia. Available at:[Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH). Available at:[Link]

Sources

catalytic mechanism of Tris(alumanylidynemethyl)alumane in olefin polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Mechanisms and Protocols for Olefin Polymerization using Tris(alumanylidynemethyl)alumane Co-Catalytic Systems

Executive Summary

The development of ultra-pure, leach-free polyolefins is a critical imperative for researchers and drug development professionals designing sterilization-resistant medical devices and pharmaceutical packaging. Classical Ziegler-Natta polymerization relies heavily on highly pyrophoric liquid aluminum alkyls (e.g., triethylaluminum) to activate transition metal catalysts. This application note details an advanced, highly stable alternative: utilizing [1]—the systematic IUPAC designation for Aluminum Carbide (


)—as a heterogeneous solid-state co-catalyst[2]. By leveraging the unique carbanionic surface chemistry of this crystalline lattice, researchers can safely synthesize ultra-high-molecular-weight polyethylene (UHMWPE) with exceptionally low extractable residues.

Mechanistic Principles of Solid-State Activation

The catalytic mechanism relies on a solid-liquid interfacial reaction between the insoluble Tris(alumanylidynemethyl)alumane matrix and a transition metal halide, typically Titanium(IV) Chloride (


).

Step 1: Surface Alkylation and Reduction Unlike homogeneous liquid co-catalysts, the methanide-type carbon centers (


) within the 

lattice are sterically protected. When the lattice is mechanically fractured (milled) and exposed to

, these carbon centers act as potent nucleophiles. They reduce the

species to the catalytically active

state while simultaneously transferring carbon to form the critical initial

bond.

Step 2: The Cossee-Arlman Propagating Cycle Once the active


 center is established on the carbide surface, polymerization proceeds via the established [3]:
  • 
    -Complexation:  The incoming olefin (e.g., ethylene) donates its 
    
    
    
    -electrons into the vacant d-orbital of the electrophilic titanium center.
  • Migratory Insertion: The existing alkyl chain migrates to the coordinated olefin, inserting the monomer into the

    
     bond via a four-membered cyclic transition state.
    
  • Chain Transfer: Because the active site is anchored to the bulky

    
     solid support, standard chain transfer mechanisms (like 
    
    
    
    -hydride elimination or transfer to aluminum) are sterically hindered. This causality explains why this specific catalytic system yields polymers with ultra-high molecular weights.
Catalytic Cycle Visualization

CatalyticCycle Precat Pre-Catalyst System TiCl4 + Tris(alumanylidynemethyl)alumane ActiveSite Active Catalytic Center Surface Ti(III)-C Species Precat->ActiveSite Reduction & Alkylation (Solid-State Activation) Coordination Olefin Coordination π-Complex Formation ActiveSite->Coordination + Olefin (e.g., Ethylene) Insertion Migratory Insertion Cossee-Arlman Mechanism Coordination->Insertion Alkyl Migration Insertion->Coordination Chain Propagation (Iterative Loop) Polymer Polyolefin Product Chain Transfer / Termination Insertion->Polymer β-Hydride Elimination or Al-Transfer Polymer->ActiveSite Site Regeneration

Figure 1: Catalytic cycle of olefin polymerization mediated by Al4C3/TiCl4 via Cossee-Arlman.

Quantitative Data & Comparative Analysis

The choice of co-catalyst dictates both operational safety and the final morphological properties of the polyolefin. The table below summarizes the causality behind these differences.

ParameterTris(alumanylidynemethyl)alumane /

Standard TEAL /

Mechanistic Causality
Catalyst State Heterogeneous Solid MatrixHomogeneous Liquid

forms an insoluble, sterically hindered ceramic-like lattice.
Handling Safety High (Moisture sensitive, non-pyrophoric)Low (Highly pyrophoric)

bonds in

are protected within the crystalline bulk.
Polymer Mw Ultra-High (> 1,000,000 g/mol )Moderate (100k - 500k g/mol )Steric bulk of the solid support severely restricts chain transfer rates.
Polydispersity (PDI) Broad (4.5 - 8.0)Narrower (2.5 - 4.0)Multi-site nature of the solid-state activation on the fractured carbide surface.
Extractable Residues Extremely LowModerateSolid-anchored chains prevent the formation of low-Mw oligomeric leachables.

Experimental Protocols: Self-Validating Systems

Expertise & Causality Note: Tris(alumanylidynemethyl)alumane is highly sensitive to hydrolysis. Even trace amounts of water will react with the carbide to evolve methane gas (


), irreversibly destroying the carbanionic centers required to activate the titanium. Therefore, the following protocols integrate self-validating pressure checks to ensure absolute anhydrous conditions.
Protocol A: In-Situ Catalyst Activation (Self-Validating)

Objective: Safely generate active


 catalytic centers while validating system anhydrousness.
  • Preparation: In a strictly controlled argon-filled glovebox (<1 ppm

    
    , <1 ppm 
    
    
    
    ), transfer 500 mg of finely milled Tris(alumanylidynemethyl)alumane into a 250 mL Schlenk flask.
  • Solvent Addition: Add 50 mL of anhydrous, degassed heptane to create a suspension.

  • Validation Step (Moisture Check): Seal the flask and monitor the internal pressure via a digital manometer for 15 minutes.

    • Causality: A stable pressure validates the solvent's anhydrous integrity. A pressure spike indicates methane evolution due to moisture contamination, mandating the immediate abortion of the run to prevent catalyst poisoning.

  • Titanation: Slowly inject 1.0 mL of a 1.0 M solution of

    
     in heptane under vigorous magnetic stirring.
    
  • Thermal Activation: Heat the slurry to 70°C for 60 minutes. The visual transition of the slurry from pale yellow to deep brown/purple confirms the successful reduction of

    
     to the catalytically active 
    
    
    
    state.
Protocol B: Ethylene Polymerization Workflow

Objective: Execute controlled chain propagation to yield medical-grade UHMWPE.

  • Reactor Purge: Bake a 1 L Parr autoclave reactor at 120°C under dynamic vacuum for 2 hours to desorb surface moisture, then backfill with purified argon.

  • Transfer: Cannulate the activated catalyst slurry (from Protocol A) into the reactor under a continuous argon counter-flow.

  • Monomer Introduction: Pressurize the reactor with polymerization-grade ethylene to a constant 5.0 bar.

  • Propagation: Maintain the reactor temperature at 75°C. Monitor ethylene consumption via an inline mass flow controller.

    • Causality: The constant monomer feed rate directly correlates to the turnover frequency (TOF) of the Cossee-Arlman migratory insertions. A sudden drop in flow indicates active site deactivation.

  • Quenching & Recovery: After 60 minutes, carefully vent the unreacted ethylene. Quench the reaction by injecting 20 mL of acidified methanol (10% HCl).

    • Causality: The acid protonates the active

      
       bonds, instantly terminating the living polymer chains and solubilizing any inorganic catalyst residues for easy removal.
      
  • Filtration: Filter the precipitated UHMWPE, wash with copious amounts of absolute ethanol, and dry in vacuo at 60°C to a constant weight.

References

  • PubChem. "Aluminum Carbide (Tris(alumanylidynemethyl)alumane)." National Institutes of Health. URL:[Link]

  • Henkel & Cie Gmbh. "Polymerization of olefins with an aluminum carbide-titanium tetrahalide catalyst." US Patent 3,055,880A, 1962.
  • Cossee, P. "Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts." Journal of Catalysis, 1964. URL:[Link]

Sources

Application Note: Chemical Vapor Deposition (CVD) of Tris(alumanylidynemethyl)alumane for Nanostructure Synthesis and Transient Biomedical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Tris(alumanylidynemethyl)alumane—universally identified by its common name, Aluminum Carbide (Al₄C₃)—is a highly specialized precursor and target material[1]. While traditionally utilized as a reinforcing agent in metal matrix composites, recent breakthroughs have leveraged Al₄C₃ for the synthesis of two-dimensional (2D) nanowalls via Chemical Vapor Deposition (CVD).

For researchers and drug development professionals, this material presents a highly novel, dual-utility mechanism:

  • Vacuum Microelectronics: Polycrystalline rhombohedral (R-Al₄C₃) nanostructures exhibit exceptional field emission properties, achieving turn-on fields as low as 6.0–7.0 V/μm.

  • Biomedical & Drug Development: Al₄C₃ is a transient, water-reactive ceramic. Upon contact with physiological fluids, it undergoes controlled hydrolysis to yield aluminum hydroxide and methane (CH₄)[1]. In cutting-edge drug delivery, this mechanism is being investigated for localized gas-transmitting therapies (where CH₄ acts as an anti-inflammatory or porosigenic agent) and as a biodegradable scaffold for transient bio-implants.

This guide details a catalyst-free Vapor-Solid (VS) CVD protocol to grow Al₄C₃ nanowalls using solid Al₄C₃ powder as the evaporation source. By intentionally avoiding metal catalysts (which typically drive Vapor-Liquid-Solid growth), the resulting nanostructures maintain the strict purity required to prevent heavy-metal cytotoxicity in downstream biomedical applications.

Physicochemical Properties of the Precursor

Understanding the baseline properties of Tris(alumanylidynemethyl)alumane is critical for predicting its behavior during high-temperature sublimation and subsequent physiological degradation.

Table 1: Quantitative Physicochemical Data of Tris(alumanylidynemethyl)alumane (Al₄C₃)

PropertyValueClinical / Experimental Relevance
IUPAC Name Tris(alumanylidynemethyl)alumaneStandardized chemical nomenclature[1].
Molecular Weight 143.96 g/mol Determines stoichiometric yield during CVD[1].
Density 2.36 g/cm³Influences the packing density in the CVD evaporation boat[2].
Melting Point ~2200 °CNecessitates high-temperature thermal evaporation (>1100 °C)[2].
Crystal Phase Rhombohedral (R-Al₄C₃)Dictates the 2D self-assembly of the nanowalls[2].
Water Reactivity Highly Reactive (Decomposes)Drives the in vivo biodegradation and CH₄ gas release mechanism[2].

Experimental Protocol: Catalyst-Free CVD Growth of Al₄C₃ Nanowalls

Causality Note: This protocol utilizes a low-pressure thermal evaporation approach. The specific thermal gradient between the central heating zone and the downstream substrate creates a supersaturated vapor phase, forcing Vapor-Solid (VS) nucleation without the need for toxic seed catalysts.

Phase 1: Substrate & Precursor Preparation
  • Substrate Cleaning: Ultrasonicate Al₂O₃ (0001) or Silicon substrates sequentially in acetone, ethanol, and deionized water for 10 minutes each. Dry thoroughly under a stream of N₂ gas to remove organic nucleation inhibitors.

  • Precursor Loading: Deposit 2.0 g of high-purity (99.999%) Tris(alumanylidynemethyl)alumane powder into an alumina combustion boat[2].

  • Furnace Placement: Position the alumina boat in the central high-temperature heating zone of a horizontal quartz tube furnace. Place the cleaned substrates in the downstream low-temperature zone (approximately 15–20 cm away from the center).

Phase 2: CVD Process Parameters
  • Purge Cycle: Seal the quartz tube and evacuate the system to a base pressure of < 1.0 × 10⁻³ Torr.

    • Causality: Residual oxygen must be eliminated; otherwise, the precursor will prematurely oxidize into amorphous Al₂O₃, completely inhibiting the self-assembly of the nanowalls.

  • Carrier Gas Introduction: Introduce high-purity Argon (Ar) at a constant flow rate of 50 sccm. Throttle the vacuum to maintain a working pressure of approximately 10 Torr.

  • Thermal Ramp: Ramp the central heating zone to 1200 °C at a rate of 10 °C/min. Due to the system's thermal gradient, the downstream substrate zone will naturally stabilize between 800 °C and 900 °C.

  • Deposition: Maintain the system at 1200 °C for 60 to 120 minutes. The solid Al₄C₃ powder sublimes and is transported by the Ar carrier gas to the cooler substrate, where supersaturation drives VS nucleation and nanowall growth.

  • Cooling: Terminate the heating program and allow the system to cool naturally to room temperature under continuous Ar flow to prevent post-deposition oxidation.

Self-Validating Quality Control & Characterization

To ensure the integrity of the deposited Al₄C₃ nanowalls, this protocol operates as a self-validating system. The morphological yield directly diagnoses the integrity of the CVD atmosphere:

  • X-Ray Diffraction (XRD): Perform XRD to confirm the presence of polycrystalline R-Al₄C₃. A thin amorphous Al₂O₃ sheath is expected (and acceptable) due to brief atmospheric exposure during sample transfer.

  • Field Emission Diagnostics (System Validation): Conduct field emission testing. The turn-on field should measure between 6.0 and 7.0 V/μm. Self-Validation: If the turn-on field exceeds 7.5 V/μm, it indicates an excessively thick Al₂O₃ sheath, definitively signaling an oxygen leak in the CVD vacuum system during the purge cycle.

  • Hydrolysis Rate Assay (For Drug Development): Submerge a test substrate in Phosphate-Buffered Saline (PBS, pH 7.4) at 37 °C. Monitor CH₄ evolution via gas chromatography. A linear, predictable release profile validates the structural uniformity and surface-area-to-volume ratio of the synthesized nanowalls.

Workflow Visualization

G A Solid Precursor Tris(alumanylidynemethyl)alumane (Al4C3 Powder) B Thermal Evaporation (Tube Furnace >1100°C) A->B Heat C Vapor Transport (Ar Carrier Gas) B->C Sublimation D Vapor-Solid (VS) Nucleation (Downstream Substrate) C->D Deposition Zone E Al4C3 Nanowall Formation (Polycrystalline R-Al4C3) D->E Self-Assembly F Biomedical Application (Transient Scaffold) E->F Integration G Controlled Hydrolysis (Physiological Fluid) F->G In Vivo/In Vitro H Methane (CH4) Release & Al(OH)3 Degradation G->H Biodegradation

Workflow of Al₄C₃ CVD growth and its transient biomedical hydrolysis pathway.

References

  • Source: nih.
  • Source: americanelements.
  • Title: Synthesis of Al4C3 nanowalls via thermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters - CrystEngComm (RSC Publishing)

Sources

Troubleshooting & Optimization

purification techniques for Tris(alumanylidynemethyl)alumane

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Tris(alumanylidynemethyl)alumane [IUPAC] / Aluminum Carbide (Al₄C₃) Audience: Materials Scientists, Organometallic Researchers, and Advanced Synthesis Engineers

Welcome to the Advanced Synthesis Support Portal. Purifying Tris(alumanylidynemethyl)alumane (Al₄C₃) presents unique thermodynamic and chemical challenges. Because this compound is frequently used as a precursor for MXene synthesis or specialized organometallic frameworks, achieving phase-purity without degrading the highly reactive carbide lattice is critical.

Below, we have engineered a causality-driven troubleshooting guide, complete with self-validating protocols to ensure your purification workflows are reproducible and scientifically sound.

Part 1: Troubleshooting Scenarios & FAQs

Q1: My purified Al₄C₃ completely degraded into a white powder and released a flammable gas. What happened?

A: You have fallen into the "Aqueous Trap." Older, outdated literature (such as early editions of Brauer's Handbook) erroneously suggested washing the crude reaction mixture with aqueous potassium hydroxide (KOH) to dissolve unreacted aluminum[1]. As a Senior Application Scientist, I must emphasize the chemical causality here: Tris(alumanylidynemethyl)alumane is a methanide. Its carbon centers exist as discrete C⁴⁻ ions, which act as exceptionally strong nucleophiles. Upon contact with any aqueous media, these ions rapidly extract protons, resulting in an irreversible hydrolysis reaction that yields methane gas (CH₄) and aluminum hydroxide (Al(OH)₃)[2]. This completely destroys your target compound. Never use aqueous solvents for Al₄C₃ purification.

Hydrolysis A Tris(alumanylidynemethyl)alumane (Al₄C₃) C Nucleophilic Attack (C⁴⁻ + 4H⁺) A->C Exposure B Aqueous Media (H₂O / Moisture) B->C Protonation D Methane Gas (CH₄) ↑ (Irreversible Loss) C->D Rapid Gas Evolution E Aluminum Hydroxide Al(OH)₃ (White Powder) C->E Solid Byproduct

Fig 1. Hydrolysis degradation pathway of Al₄C₃ preventing aqueous purification.

Q2: I still have unreacted Aluminum in my product. How do I remove it without destroying the carbide?

A: Exploit the differential vapor pressures within a specific thermal window. At atmospheric pressure, aluminum boils at 2470 °C, a temperature that exceeds the decomposition threshold of Al₄C₃ (>2200 °C)[2]. However, by applying a high vacuum (< 10⁻⁴ Torr), you significantly lower the vapor pressure requirements of the metal. This allows the unreacted aluminum to sublime and volatilize at approximately 1150 °C, leaving the highly refractory aluminum carbide completely intact[2].

Q3: I am synthesizing nano-Al₄C₃ via detonation. How do I separate the residual graphite and nanodiamonds?

A: Utilize anhydrous differential centrifugation. Detonation or high-energy ball-milling synthesis relies on excess carbon to drive the endothermic reaction, inevitably leaving carbonaceous impurities[3]. Because aqueous chemistry is prohibited, you must use anhydrous solvent extraction. Suspending the mixture in an inert liquid like hexane, followed by ultrasonic deagglomeration and differential centrifugation, allows you to separate the denser Al₄C₃ (2.36 g/cm³) from the lighter carbon allotropes[3],[4].

Part 2: Quantitative Impurity Data & Targeting Strategy

To design a self-validating purification loop, you must understand the physical properties of your impurities. Use the table below to benchmark your purification strategy.

ImpurityPhysical Property ExploitedTargeted Purification StrategyExpected EfficacyValidation Metric
Unreacted Aluminum (Al) High vapor pressure under vacuumVacuum Volatilization (1150 °C, < 10⁻⁴ Torr)>99% RemovalPXRD (Absence of 38.5° 2θ peak)
Graphitic Carbon / Diamond Density / Particle SizeAnhydrous Hexane Wash & Centrifugation~85-95% RemovalRaman Spectroscopy (Loss of D/G bands)
Aluminum Oxide (Al₂O₃) N/A (Highly refractory)Pre-synthesis prevention (Strict anaerobic handling)Preventive onlyXPS (O 1s spectra monitoring)

Part 3: Standard Operating Procedures (SOPs)

SOP A: High-Temperature Vacuum Volatilization (Unreacted Al Removal)

This protocol relies on thermal dynamics to strip away metallic impurities without chemical degradation.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, weigh the crude Al₄C₃ mixture. Load the powder into a high-purity graphite crucible.

  • Evacuation: Transfer the crucible to a vacuum tube furnace. Evacuate the chamber to a pressure of < 10⁻⁴ Torr to ensure the vapor pressure of Al is sufficiently lowered.

  • Thermal Ramp: Heat the furnace at a rate of 10 °C/min to 1150 °C. Hold isothermally at 1150 °C for 4 hours[2].

  • Condensation: During the isothermal hold, unreacted aluminum will sublime and condense on the cooler downstream zones of the furnace tube.

  • Recovery: Cool the furnace to room temperature under an anhydrous Argon atmosphere before breaking the seal.

  • Self-Validation Loop: Weigh the final product; the mass loss should tightly correlate with your initial unreacted Al estimates. Validate phase purity via Powder X-Ray Diffraction (PXRD). The protocol is successful when the FCC Aluminum (111) peak at 2θ = 38.5° is completely absent.

VacuumPurification N1 Crude Al₄C₃ (Unreacted Al Impurity) N2 High-Vacuum Furnace (< 10⁻⁴ Torr) N1->N2 Load in Graphite Crucible N3 Thermal Ramp (1150 °C for 4h) N2->N3 Evacuate & Heat N4 Al Sublimation (Vapor Phase Removal) N3->N4 Differential Vapor Pressure N5 Argon Quench (Cooling Phase) N4->N5 Al Condenses on Cold Wall N6 Phase-Pure Al₄C₃ N5->N6 Isolate under Inert Gas

Fig 2. High-temperature vacuum volatilization workflow for Al₄C₃ purification.

SOP B: Anhydrous Differential Centrifugation (Carbon Removal)

This protocol is specifically designed for nanoscale Al₄C₃ synthesized via detonation or ball-milling where excess carbon is present.

Step-by-Step Methodology:

  • Suspension: Inside a glovebox, suspend the crude nano-Al₄C₃ in anhydrous, degassed hexane[3].

  • Deagglomeration: Seal the vessel and sonicate the suspension for 30 minutes to break apart carbide-graphite agglomerates.

  • Centrifugation: Centrifuge the suspension at 3000 rpm for 15 minutes. The denser Al₄C₃ particles will form a pellet at the bottom, while lighter nanocarbon particulates remain suspended in the supernatant.

  • Decantation: Carefully decant the carbon-rich supernatant. Repeat Steps 1-4 until the supernatant remains optically clear.

  • Drying: Dry the purified Al₄C₃ pellet under vacuum at 150 °C to remove residual hexane.

  • Self-Validation Loop: Perform Raman spectroscopy on the dried pellet. The protocol is validated when the characteristic D-band (~1350 cm⁻¹) and G-band (~1580 cm⁻¹) of graphitic carbon are eliminated from the spectra.

Part 4: References

1.[3] Synthesis of nanosize aluminum carbide powders by detonation of nanodiamond/graphite-nanoaluminum-explosive compounds. Source: nanoparticles.ch.3 2.[4] Behavior of Al4C3 Particles During Flotation and Sedimentation in Aluminum Melts. Source: ResearchGate. 4 3.[2] 2.3 Aluminum Compounds. Source: Thieme-connect. 2 4.[1] Preparation of aluminum carbide. Source: PrepChem.com. 1

Sources

Technical Support Center: Tris(alumanylidynemethyl)alumane Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. While its systematic IUPAC name is Tris(alumanylidynemethyl)alumane, this compound is universally recognized in materials science and organometallic chemistry as Aluminum Carbide (Al₄C₃) [1]. Synthesizing phase-pure Al₄C₃ is notoriously challenging due to the extreme temperatures required (>1400 °C) and the high reactivity of the precursors[2][3].

This guide provides researchers and materials scientists with field-proven diagnostic frameworks for identifying, troubleshooting, and eliminating common synthetic impurities.

Frequently Asked Questions (FAQs)

Q: Why does my synthesized product spontaneously degrade into a yellow-brown powder and emit a hydrocarbon odor? A: Al₄C₃ is highly hygroscopic. Ambient moisture triggers a spontaneous, irreversible hydrolysis reaction that yields aluminum hydroxide (Al(OH)₃) and methane (CH₄) gas[2][4]. While pure methane is odorless, the odor you detect is typically due to trace impurities (such as phosphides or sulfides in the carbon precursor) reacting alongside the carbide. Always handle and store the product in an inert argon glovebox[5].

Q: What are the most common impurities found in direct elemental synthesis (Al + C)? A: The most frequent contaminants are unreacted metallic aluminum, unreacted carbon (graphite), aluminum oxide (Al₂O₃), and aluminum nitride (AlN)[5][6]. Al₂O₃ typically forms due to oxygen contamination or native passivation layers on the aluminum powder, while AlN forms if the inert gas purging (usually Argon) is contaminated with atmospheric nitrogen[5][7].

Troubleshooting Guide: Impurity Identification

Issue 1: Anomalous Gas Evolution During Hydrolysis Assay

  • Symptom: When performing a wet chemical assay, the evolved gas contains significant amounts of Hydrogen (H₂) alongside the expected Methane (CH₄).

  • Causality: Pure Al₄C₃ hydrolyzes to produce only methane[4]. The presence of H₂ gas is a direct diagnostic marker for unreacted metallic aluminum, which reacts with water (especially under acidic or basic conditions) to release hydrogen[2].

  • Solution: Ensure the precursor powders are stoichiometrically balanced and thoroughly homogenized via high-energy ball milling prior to sintering[3][5]. If unreacted Al persists, increase the arc furnace dwell time to ensure the solid-state reaction goes to completion.

Issue 2: Insoluble Nodes or Residues Post-Hydrolysis

  • Symptom: After complete hydrolysis in dilute HCl, a fine white or gray insoluble residue remains.

  • Causality: Al₄C₃ and metallic Al will completely dissolve in HCl (forming soluble AlCl₃ and gases). Insoluble residues are typically highly crystalline α-Al₂O₃ or unreacted carbon nodes[7]. Solid-state NMR or X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Al-O bonds[3][7].

  • Solution: Pre-treat the carbon precursor under vacuum at 400 °C to remove adsorbed moisture. Ensure the aluminum powder is stored under strict inert conditions to minimize the native oxide layer thickness before synthesis.

Quantitative Data: Impurity Profiling

ImpurityAnalytical TechniqueDiagnostic MarkerAcceptable LimitCausality / Source
Unreacted Al GC-TCD (Hydrolysis)H₂ gas evolution< 0.5 wt%Incomplete thermal reaction; poor precursor mixing.
Unreacted C Elemental AnalysisFree carbon vs. bound< 1.0 wt%Excess carbon stoichiometry; insufficient dwell time.
Al₂O₃ XRD / Solid-State NMRAl-O bond detection< 2.0 wt%Passivation layer on Al precursor; moisture leak[7].
AlN XRDHexagonal AlN phase< 0.1 wt%Nitrogen contamination in the argon purge gas[5].

Experimental Protocol: Hydrolysis-GC-TCD Assay for Unreacted Aluminum

This self-validating protocol exploits the differential gas evolution of the product to quantify metallic impurities. By capturing the gas and analyzing it, you can precisely determine the purity of your Tris(alumanylidynemethyl)alumane batch.

Objective: Quantify unreacted metallic aluminum impurities by differentiating hydrolysis gas products. Principle: Al₄C₃ yields CH₄; metallic Al yields H₂.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): React a known mass of 99.9% pure Al powder with 1M HCl in a sealed Schlenk flask. Route the evolved gas to a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD) to establish the exact H₂ peak area response factor.

  • Sample Preparation: In an argon-filled glovebox, weigh exactly 100.0 mg of the synthesized Al₄C₃ batch. Transfer the powder to a 50 mL Schlenk flask equipped with a pressure-equalizing dropping funnel.

  • Controlled Hydrolysis: Attach the flask to a Schlenk line and purge the headspace with Argon. Inject 10 mL of degassed 1M HCl dropwise. Causality Note: Acidic conditions are strictly required to dissolve the Al(OH)₃ byproduct; otherwise, the hydroxide will passivate the unreacted aluminum and prematurely halt the H₂ evolution.

  • Gas Capture: Collect the evolved gas mixture in a gas-tight sampling syringe attached to the exhaust port of the Schlenk flask. Allow 30 minutes for the reaction to reach completion.

  • Chromatographic Analysis: Inject 1 mL of the collected gas into the GC-TCD. Use Argon as the carrier gas to maximize the thermal conductivity difference for both H₂ and CH₄.

  • Data Interpretation: Integrate the H₂ and CH₄ peaks. Use the calibration curve from Step 1 to calculate the molar ratio, thereby determining the exact mass fraction of unreacted Al in the bulk Al₄C₃.

Diagnostic Workflow Visualization

ImpurityWorkflow Start Synthesized Al₄C₃ Batch XRD X-Ray Diffraction (XRD) Start->XRD Solid State Analysis Hydrolysis Controlled Hydrolysis (H₂O / HCl) Start->Hydrolysis Wet Chemical Assay Al2O3 Al₂O₃ / AlN Detected XRD->Al2O3 Oxide/Nitride Impurities PureCryst Phase Pure Al₄C₃ XRD->PureCryst Phase Match GC Gas Chromatography (GC-TCD) Hydrolysis->GC Capture Evolved Gas CH4 Pure CH₄ Evolution (Target) GC->CH4 100% Methane H2 H₂ Evolution Detected (Unreacted Al) GC->H2 Mixed Gas Profile

Diagnostic workflow for identifying impurities in Al₄C₃ synthesis.

References

  • PubChem. "Aluminum carbide (Al4C3) | CID 16685054". National Center for Biotechnology Information. URL: [Link]

  • MEL Science. "Hydrolysis of aluminum carbide – equation and nature of the reaction". URL: [Link]

  • Thermodynamics of Tower-Block Infernos: Effects of Water on Aluminum Fires. National Library of Medicine (PMC). URL: [Link]

  • Frontiers in Materials. "Synthesis and characterization of chromium aluminum carbide MAX phases (CrxAlCx-1) for potential biomedical applications". URL: [Link]

  • TRUNNANO. "Preparation Methods And Application of Aluminum Carbide". URL: [Link]

  • Journal of the American Chemical Society (JACS). "Structured Growth of Metal–Organic Framework MIL-53(Al) from Solid Aluminum Carbide Precursor". URL: [Link]

  • Nanoscale Advances (RSC). "Synthesis of high quality 2D carbide MXene flakes using a highly purified MAX precursor for ink applications". URL: [Link]

Sources

Technical Support Center: Synthesis of Complex Organoaluminum Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The compound "Tris(alumanylidynemethyl)alumane" does not correspond to a standard or readily identifiable chemical structure in the existing scientific literature. The term "alumanylidyne" implies a carbon-aluminum triple bond, a feature that is not characteristic of well-established organoaluminum chemistry. This guide will therefore focus on the general principles and troubleshooting for the synthesis of complex, and potentially novel, organoaluminum compounds, using this query as a model for a challenging synthetic target. The principles discussed are broadly applicable to researchers working at the frontiers of organometallic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maximizing the yield of complex organoaluminum compounds?

The successful synthesis of complex organoaluminum compounds hinges on rigorous control over the reaction environment. Due to their extremely pyrophoric nature and high reactivity towards atmospheric oxygen and moisture, all manipulations must be conducted under a dry, inert atmosphere (e.g., high-purity argon or nitrogen).[1][2][3][4] Key factors include:

  • Purity of Reagents and Solvents: Solvents must be rigorously dried and deoxygenated. Reagents, particularly the aluminum source and any organohalide or organolithium precursors, should be of the highest purity available.

  • Stoichiometry: Precise control of reactant ratios is crucial. Deviations can lead to the formation of undesired oligomers or side products. For complex structures, slow addition of one reagent to another is often employed to maintain a low concentration of the added reagent and favor the desired reaction pathway.[5]

  • Temperature Control: Organoaluminum reactions are often highly exothermic.[6][7][8][9] Inadequate temperature control can lead to side reactions, such as Wurtz coupling or decomposition of the product.[5] Reactions are often initiated at low temperatures (e.g., -78 °C) and allowed to warm slowly.[10]

Q2: How do I choose the appropriate solvent for my synthesis?

Solvent choice can significantly influence the reactivity of organoaluminum species and the outcome of the reaction.

  • Non-coordinating Solvents: Hydrocarbon solvents like hexanes, heptane, or toluene are often preferred as they do not coordinate to the aluminum center, thus preserving its Lewis acidity.[7]

  • Coordinating Solvents: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) can coordinate to the aluminum center, which can stabilize the organoaluminum species but may also temper its reactivity.[6][11][12] It is important to note that some organoaluminum compounds, particularly hydrides, can react with ethers, leading to ether cleavage, which can be hazardous.[7] The choice of solvent can also affect the aggregation state (monomeric, dimeric, or oligomeric) of the organoaluminum compound in solution, which in turn influences its reactivity.[12][13]

Q3: What are the best practices for handling pyrophoric organoaluminum reagents safely?

Safety is paramount when working with organoaluminum compounds.[2][3][4][12][14]

  • Inert Atmosphere: All manipulations must be performed in a glovebox or using Schlenk line techniques.[12]

  • Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses, and appropriate gloves are mandatory. A face shield is recommended for larger scale reactions.[3]

  • Quenching and Disposal: Never open a container of an organoaluminum compound to the atmosphere.[12] Unused reagents and reaction residues must be quenched carefully. This is typically done by slow addition of a high-boiling point alcohol (like isopropanol) at low temperature, followed by a more protic source like ethanol, and finally water. All waste must be disposed of as hazardous.

  • Spill Management: Keep a container of dry sand or powdered lime within arm's reach to smother any spills. Do not use water or carbon dioxide fire extinguishers.[4]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield Impure or wet reagents/solvents.Ensure all reagents are of high purity and solvents are rigorously dried and deoxygenated.
Inactive aluminum source.Activate the aluminum surface (e.g., with a small amount of iodine or by using commercially available activated aluminum powder).
Incorrect reaction temperature.Carefully control the temperature throughout the reaction. For exothermic reactions, use an appropriate cooling bath and slow reagent addition.[5][6][9]
Poor stoichiometry.Use precise measurements for all reagents. Consider using a syringe pump for slow and controlled addition.
Formation of a Complex Mixture of Products Side reactions (e.g., Wurtz coupling, elimination).Lower the reaction temperature and use dilute solutions.[5][6] The rate of addition of reagents can also be critical.[5]
Decomposition of starting materials or product.Ensure the reaction temperature does not exceed the decomposition temperature of any species involved.
Unintended reactions with the solvent.Choose a solvent that is inert under the reaction conditions. Be cautious with ethereal solvents and organoaluminum hydrides.[7]
Difficulty in Product Characterization Air and moisture sensitivity.Handle all samples for analysis under an inert atmosphere. Use J. Young NMR tubes for solution-state NMR.
Dynamic behavior in solution (e.g., monomer-dimer equilibrium).Perform variable-temperature NMR studies to understand the solution-state behavior.[15] Solid-state NMR can provide information on the structure in the solid state.[16][17]
Paramagnetism (if applicable).Paramagnetic species can lead to broad NMR signals. In such cases, techniques like EPR spectroscopy and SQUID magnetometry may be more informative.[16]

Illustrative Experimental Protocol: Synthesis of a Complex Organoaluminum Compound

Disclaimer: The following is a generalized and illustrative protocol for the synthesis of a complex organoaluminum compound. It should be adapted based on the specific reactivity of the target molecule and performed only by trained personnel experienced in handling pyrophoric reagents.

Objective: Synthesis of a hypothetical complex organoaluminum compound via salt metathesis from an aluminum halide and an organolithium reagent.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Custom organolithium reagent (RLi) in hexanes

  • Anhydrous toluene

  • Anhydrous hexanes

  • All glassware must be oven-dried overnight and cooled under vacuum.

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Reaction Mixture: In the Schlenk flask, suspend anhydrous AlCl₃ in anhydrous toluene.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Slowly add a solution of the organolithium reagent (RLi) in hexanes to the stirred AlCl₃ suspension via the dropping funnel over a period of 2-3 hours. The slow addition is critical to control the exotherm and minimize side reactions.[5][6]

  • Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup:

    • The reaction mixture will contain the desired product and lithium chloride (LiCl) precipitate.

    • Allow the LiCl to settle, and then carefully cannulate the supernatant solution to another flame-dried Schlenk flask.

    • Wash the LiCl precipitate with anhydrous hexanes and cannulate the washings to the product solution.

  • Isolation:

    • Remove the solvent from the combined supernatant and washings under vacuum to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or toluene) at low temperature or by sublimation if the product is sufficiently volatile and thermally stable.

  • Characterization:

    • Characterize the product using multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al) in an appropriate deuterated solvent (e.g., C₆D₆).[15][16][17]

    • Further characterization can be performed using single-crystal X-ray diffraction if suitable crystals can be obtained.

Visualizations

Experimental Workflow for Inert Atmosphere Synthesis

Workflow start Start oven_dry Oven-dry all glassware start->oven_dry assemble Assemble under inert gas flow oven_dry->assemble reagents Introduce anhydrous reagents & solvents assemble->reagents reaction Conduct reaction under controlled temperature reagents->reaction workup Inert atmosphere workup (filtration/cannulation) reaction->workup isolation Isolate product (crystallization/sublimation) workup->isolation characterization Characterize under inert conditions isolation->characterization end End characterization->end

Caption: General workflow for the synthesis of air- and moisture-sensitive organoaluminum compounds.

Troubleshooting Low Yield

Troubleshooting start Low or No Yield check_reagents Check purity of reagents and solvents? start->check_reagents check_temp Was temperature controlled effectively? check_reagents->check_temp [Yes] impure Solution: Use high-purity, anhydrous materials. check_reagents->impure [No] check_stoich Was stoichiometry accurate? check_temp->check_stoich [Yes] temp_issue Solution: Improve cooling, use slower addition. check_temp->temp_issue [No] check_activation Is an activation step needed for the aluminum? check_stoich->check_activation [Yes] stoich_issue Solution: Re-calculate and use precise measurements. check_stoich->stoich_issue [No] activation_issue Solution: Add a small amount of I₂ or use activated Al. check_activation->activation_issue [Yes]

Caption: Decision tree for troubleshooting low product yield in organoaluminum synthesis.

References

  • Oreate AI. (2026, February 20). Unlocking the Magic of Grignard Reagents: Your Friendly Guide to Making Them.
  • An Overview of the Direct Preparation of Organoaluminum Compounds. (2025, October 18).
  • ALUMINUM ALKYLS. mocvd-precursor-encyclopedia.de.
  • Pyrophoric M
  • Pyrophoric Materials. Purdue University Environmental Health and Safety.
  • Managing Pyrophoric and Water Reactive Chemicals in the Labor
  • Safe Handling of Pyrophoric M
  • optimizing temperature and addition rate for Grignard reagent synthesis. Benchchem.
  • Synthesis, Structures and Reactions of Aluminum(I) and Aluminum(III) Compounds. eDiss.
  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety.
  • REACTIONS OF ORGANOALUMINIUM COMPOUNDS WITH ELECTRON DONORS. iupac.
  • Alkene and Olefin Functionalization by Organoaluminum Compounds, Catalyzed with Zirconocenes: Mechanisms and Prospects. (2017, December 20). IntechOpen.
  • 3.2: Organometallic Compounds of Boron and Aluminium. (2026, January 18). Chemistry LibreTexts.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. pubs.kist.re.kr.
  • Aluminum alkyl reactivity. (1997, March 3). American Chemical Society: Chemical & Engineering Safety Letters.
  • ORGANOALUMINUM COMPOUNDS: I. Methods of Preparation1.
  • Organoaluminium chemistry. Wikipedia.
  • US3576832A - Preparation of organoaluminum compounds.
  • Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC.
  • calorimetric investigation of the form
  • Tris-Silanide f-Block Complexes: Insights into Paramagnetic Influence on NMR Chemical Shifts. PMC.
  • ALUMINUM ALKYLS. CAMEO Chemicals - NOAA.
  • The official Aluminum alkyl derivates (pyrophorics) thread!. (2005, November 22). Sciencemadness Discussion Board.
  • Synthesis and temperature-dependent NMR studies of monomeric and dimeric tris(dialkylamido)alanes. Dalton Transactions (RSC Publishing).
  • US3527808A - Process for purification of tris(hydroxymethyl)aminomethane.
  • Synthesis of tris(3-pyridyl)aluminate ligand and its unexpected stability against hydrolysis: revealing cooperativity effects in heterobimetallic pyridyl aluminates. Dalton Transactions (RSC Publishing).
  • Tris(dialkylamino)aluminums: Syntheses, characterization, volatility comparison, and atomic layer deposition of alumina thin films. DigitalCommons@UNL - University of Nebraska–Lincoln.
  • Tris(dimethylamino)aluminum. Ereztech.
  • US4233245A - Preparation of tris(hydroxymethyl)aminomethane.
  • Synthesis of tris-indolylmethanealkaloids by harnessing the nucleophilic reactivity of Indole-BX and studying their interactions with hemoglobin. New Journal of Chemistry (RSC Publishing).
  • Characterization of Isomers in Solid Aluminum tris-(Quinoline-8-olate) by 27Al NMR. (2025, August 6).
  • Fast synthesis of a tris(N,N-diimine)chromium(III) complex by a microwave-assisted approach. (2025, August 6).
  • New eco-friendly synthesis method uses alumina as a recyclable c
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023, March 21). MDPI.
  • Synthesis of 3-Undecyne Derivatives: An Experimental Protocol for Researchers. Benchchem.

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Technical Support Center: Organoaluminum Decomposition Pathways & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organoaluminum Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the thermal and chemical instability of organoaluminum precursors. Whether you are scaling up Ziegler-Natta catalysts for polymer synthesis or optimizing Atomic Layer Deposition (ALD) for semiconductor fabrication, understanding the mechanistic pathways of precursor decomposition is non-negotiable.

This guide abandons generic advice in favor of field-proven insights, troubleshooting frameworks, and self-validating protocols. Our goal is to ensure your processes remain safe, reproducible, and free of contamination by addressing the root causality of precursor behavior.

Mechanistic Foundations of Decomposition

Organoaluminum compounds are thermodynamically unstable with respect to decomposition, but their kinetic stability varies wildly depending on their alkyl ligands and the surrounding environment[1].

1. Thermal Decomposition via β-Hydride Elimination Precursors containing β-hydrogens, such as triethylaluminum (TEAL) and tributylaluminum (TBA), are highly susceptible to β-hydride elimination. The causality behind this instability lies in the formation of a four-membered transition state where an agostic interaction allows a β-hydrogen to transfer to the electron-deficient aluminum center. This cleaves the Al-C bond, releasing an alkene (e.g., 1-butene for TBA) and forming a metal-hydride species[2]. TBA, for instance, begins this exothermic decomposition at temperatures as low as 50°C[3].

BHE A Organoaluminum Precursor (e.g., TBA, TEAL) B Agostic Interaction (Al···H-Cβ) A->B Thermal Activation (>50°C) C Transition State (4-membered ring) B->C β-H Transfer D Dialkylaluminum Hydride (e.g., DIBAH) C->D Al-C Cleavage E Alkene Byproduct (e.g., 1-Butene, Ethylene) C->E Alkene Elimination

Fig 1: β-hydride elimination pathway in organoaluminums (e.g., TBA/TEAL) forming alkene byproducts.

2. Hydrolysis and Surface Chemisorption (ALD Pathways) Trimethylaluminum (TMA) lacks β-hydrogens, rendering it thermally stable up to ~300°C. However, it is violently reactive toward protic species. In an ALD context, TMA dissociatively chemisorbs onto hydroxylated substrates, releasing methane (CH₄) and leaving a surface covered with Al-CH₃ species[4]. Advanced calorimetric studies reveal that this TMA half-reaction generates an immense 3.46 eV/Al of heat, underscoring the highly exothermic nature of this self-limiting reaction[5].

ALD_Cycle S1 Hydroxylated Substrate (Surface -OH) S2 TMA Pulse (Al(CH3)3) S1->S2 S3 Chemisorption Surface -O-Al(CH3)2 + CH4↑ S2->S3 Ligand Exchange S4 Purge (Remove excess TMA/CH4) S3->S4 S5 H2O Pulse S4->S5 S6 Hydrolysis Surface -O-Al(OH)2 + 2CH4↑ S5->S6 Oxygen Bridge Formation S7 Purge (Remove excess H2O/CH4) S6->S7 S7->S1 Cycle Repeats

Fig 2: Self-limiting ALD cycle using Trimethylaluminum (TMA) and H2O to deposit Al2O3 films.

Frequently Asked Questions (FAQs)

Q1: Why is my tributylaluminum (TBA) bubbler evolving gas at room temperature? A1: You are observing the onset of thermal decomposition. While rapid decomposition occurs at higher temperatures, slow β-hydride elimination can occur at ambient temperatures (especially >25°C), releasing flammable 1-butene gas[3]. Ensure the storage area is actively cooled and strictly isolated from heat sources.

Q2: How does substituting water with ozone (O₃) alter the TMA ALD decomposition pathway? A2: While H₂O directly hydrolyzes the Al-CH₃ bonds to form hydroxyls and CH₄[4], ozone acts as a strong oxidizing agent. Density functional theory (DFT) and experimental studies show that TMA reacts with O₃ to generate methoxy (−OCH₃), formate (−OCHO), and bicarbonate (−CO₃H) intermediates. These subsequently decompose at high temperatures to release CO, CO₂, and surface -OH groups[6].

Q3: Why are organoaluminum compounds universally classified as pyrophoric? A3: Organoaluminum compounds are highly electron-deficient (Lewis acidic) and possess highly polarized, reactive Al-C bonds. Upon exposure to ambient air, they react instantaneously and exothermically with both oxygen and moisture. The reaction with water produces highly flammable hydrogen and alkane gases alongside immense heat, leading to spontaneous ignition[1].

Troubleshooting Guide

Troubleshooting Start Issue: Gas Evolution or Loss of Precursor Activity Q1 Is storage temp > 25°C? Start->Q1 A1_Yes Thermal Decomposition (β-hydride elimination) Q1->A1_Yes Yes A1_No Check for Contamination Q1->A1_No No Action1 Action: Store < 25°C, Vent safely A1_Yes->Action1 Q2 Moisture/O2 ingress? A1_No->Q2 A2_Yes Hydrolysis/Oxidation (Formation of Al-OH / Al-O-Al) Q2->A2_Yes Yes A2_No Check Line Pressure/Clogging Q2->A2_No No Action2 Action: Leak check lines, Purge with Ar/N2 A2_Yes->Action2

Fig 3: Troubleshooting logic tree for diagnosing premature organoaluminum decomposition.

Issue 1: High Carbon Contamination in ALD Al₂O₃ Films

  • Root Cause: Incomplete decomposition of the Al-CH₃ ligands during the co-reactant pulse. This is often caused by insufficient purge times or low reactor temperatures preventing the full elimination of methane.

  • Solution: Increase the purge duration between the TMA and H₂O pulses to ensure complete removal of steric hindrance. Alternatively, switch the co-reactant to O₃ to aggressively oxidize residual methyl groups into volatile CO/CO₂[6].

Issue 2: Sluggish Reactivity in Polymerization / Synthesis

  • Root Cause: Precursor degradation. If a TBA or TEAL cylinder has been stored improperly, β-hydride elimination converts the active trialkylaluminum into dialkylaluminum hydrides (e.g., DIBAH)[3], drastically altering its catalytic initiation kinetics.

  • Solution: Re-titrate the existing solution to determine the active Al-C concentration before use, or switch to a fresh, cold-stored batch.

Quantitative Data Summary
PrecursorPrimary Decomposition PathwayOnset TemperaturePrimary ByproductsALD Half-Reaction Heat (w/ H₂O)
Trimethylaluminum (TMA) Pyrolysis / Hydrolysis>300°C (Thermal)Methane (CH₄), Al₂O₃3.46 eV/Al (TMA dose)[5]
Triethylaluminum (TEAL) β-Hydride Elimination~100-120°CEthylene, Diethylaluminum HydrideN/A
Tributylaluminum (TBA) β-Hydride Elimination~50°C1-Butene, Diisobutylaluminum HydrideN/A
Experimental Protocols
Protocol A: In-Situ Calorimetric Monitoring of TMA ALD Half-Reactions

This protocol utilizes time-resolved in-situ pyroelectric calorimetry to validate precursor delivery and reaction kinetics[5].

  • Substrate Preparation: Hydroxylate the Al₂O₃ substrate to ensure maximum reactive site density.

  • Baseline Stabilization: Establish a thermal baseline using a pyroelectric calorimeter with sub-millisecond temporal resolution. Causality: A stable baseline is required to accurately integrate the heat flux of the incoming precursor.

  • TMA Pulse (Half-Reaction 1): Dose TMA (Al(CH₃)₃) into the chamber. Monitor for the characteristic heat release.

    • Self-Validation Check: The integrated heat should approximate 3.46 eV/Al[5]. A significantly lower value indicates precursor degradation or depleted surface hydroxyls.

  • Purge: Flow high-purity N₂ to remove unreacted TMA and the CH₄ byproduct[4].

  • Co-reactant Pulse (Half-Reaction 2): Dose H₂O. Monitor for the 2.76 eV/Al heat release[5] indicating the regeneration of the -OH stretch and completion of the cycle.

Protocol B: Safe Quenching of Pyrophoric Organoaluminum Waste

Organoaluminum compounds must be deactivated systematically to prevent thermal runaway[1].

  • Preparation: Perform all steps in an inert atmosphere (N₂/Ar) glovebox or via Schlenk line techniques[1].

  • Dilution: Dilute the organoaluminum compound to <5 wt% in a dry, non-reactive hydrocarbon solvent (e.g., toluene or heptane). Causality: Dilution drastically reduces the exothermic heat density during the subsequent quenching steps.

  • Thermal Suppression: Cool the reaction flask to -78°C using a dry ice/acetone bath[1]. Causality: Low temperatures suppress the kinetic rate of hydrolysis, preventing solvent boiling and autoignition.

  • Primary Quenching: Slowly add a mildly protic solvent (e.g., isopropanol) dropwise. Causality: Isopropanol reacts less violently than water due to steric hindrance and lower acidity.

    • Self-Validation Check: Monitor gas evolution (alkane byproduct). The cessation of bubbling serves as a real-time indicator that the primary reactive Al-C bonds have been cleaved.

  • Secondary Quenching: Once gas evolution ceases, slowly add water to fully hydrolyze the remaining Al-O-iPr bonds into stable aluminum oxides/hydroxides.

References
  • Theoretical Study of the Mechanism for the Reaction of Trimethylaluminum with Ozone. National Institutes of Health (NIH). Available at:[Link]

  • Atomic layer deposition. Wikipedia. Available at:[Link]

  • Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe. MDPI. Available at:[Link]

  • Resolving the Heat of Trimethylaluminum and Water Atomic Layer Deposition Half-Reactions. OSTI.GOV. Available at:[Link]

Sources

Technical Support Center: Tris(alumanylidynemethyl)alumane Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the optimization of Tris(alumanylidynemethyl)alumane —universally recognized by its standard chemical identity, Aluminum Carbide (


).

In pharmaceutical synthesis and advanced materials development,


 is increasingly leveraged as a highly active heterogeneous catalyst support for the reduction of Active Pharmaceutical Ingredients (APIs) and the synthesis of advanced nanocomposites. Because it mimics noble metal efficacy without the risk of heavy metal carryover, optimizing its loading is a critical path for drug development. This guide provides causality-driven protocols, self-validating workflows, and troubleshooting steps to help you master 

catalyst loading.
Core Catalytic Workflow & Optimization Logic

The fundamental challenge in loading


 lies in balancing active site availability against its extreme sensitivity to moisture and tendency to agglomerate. The workflow below outlines the logical progression required to achieve an optimal catalytic system.

G N1 Al4C3 Precursor Synthesis & Prep N2 Inert Atmosphere Handling (Ar/N2) N1->N2 Moisture Prevention N3 Catalyst Loading (Titration Phase) N2->N3 Anhydrous Transfer N4 < 5 wt% Loading (Sub-optimal Sites) N3->N4 Low Titration N5 10-15 wt% Loading (Optimal Dispersion) N3->N5 Optimal Titration N6 > 15 wt% Loading (Agglomeration Risk) N3->N6 High Titration N4->N3 Recalibrate N7 Self-Validating Protocol (XRD/XPS) N5->N7 Validate Structure N6->N3 Recalibrate N8 Catalytic Application (API Reduction) N7->N8 Verified Catalyst

Workflow for optimizing Al4C3 loading, emphasizing moisture control and validation.

Standard Operating Procedure (SOP): Controlled Catalyst Loading

To prevent premature degradation, as detailed in the for Aluminum Carbide, the loading process must be executed under strictly anhydrous conditions.

Step 1: Support Matrix Degassing

  • Action: Place the mesoporous support matrix (e.g.,

    
     or carbon nanotubes) in a vacuum oven at 200°C for 12 hours.
    
  • Causality:

    
     reacts violently with trace water to form methane and 
    
    
    
    . Removing adsorbed surface moisture is non-negotiable to preserve the carbidic carbon (
    
    
    ).
  • Self-Validation: Monitor the off-gas with an in-line mass spectrometer. Do not proceed to the next step until the

    
     (
    
    
    
    ) signal drops and stabilizes below the baseline threshold.

Step 2: Anhydrous Dispersion

  • Action: Inside an Argon-filled glovebox (

    
     < 1 ppm, 
    
    
    
    < 1 ppm), suspend the
    
    
    precursor in an anhydrous, non-coordinating solvent (e.g., anhydrous toluene).
  • Causality: Coordinating solvents (like alcohols or ethers) can permanently bind to the Lewis acidic aluminum centers, poisoning the catalyst before it even reaches the support.

Step 3: Controlled Titration & Integration

  • Action: Slowly titrate the

    
     suspension onto the degassed support matrix under continuous ultrasonic agitation (40 kHz) for 45 minutes to achieve a target loading of 12 wt%.
    
  • Causality: Dropwise titration prevents localized supersaturation. Ultrasonic waves disrupt van der Waals forces, preventing the high-surface-energy nanoparticles from clumping.

Step 4: Thermal Annealing & Lattice Locking

  • Action: Evaporate the solvent under reduced pressure, then anneal the composite at 450°C under a continuous Argon flow for 4 hours.

  • Causality: Annealing provides the activation energy required to covalently anchor the carbide into the support lattice, preventing catalyst leaching during subsequent API synthesis.

  • Self-Validation: Perform X-Ray Diffraction (XRD) post-annealing. The presence of distinct hexagonal

    
     peaks (at 
    
    
    
    ) without the emergence of
    
    
    peaks confirms successful lattice locking.
Quantitative Optimization Metrics

The table below summarizes our laboratory's benchmark data regarding the impact of


 loading percentages on overall catalytic performance. Notice the sharp drop in efficacy once the optimal threshold is exceeded, a phenomenon well-documented in studies on.
Catalyst Loading (wt%)BET Surface Area (m²/g)API Reduction Yield (%)Parasitic Methanation Rate (mol%)Structural Integrity
2.012045.2< 0.01Intact
8.011588.70.05Intact
12.0 105 94.3 0.12 Intact (Optimal)
18.08271.54.80Partial Agglomeration
25.04538.012.50Severe Embrittlement
Troubleshooting Guides & FAQs

Q1: During the loading phase, my reaction vessel exhibits unexpected pressure spikes. What is causing this, and how can I prevent it? A: Pressure spikes are almost exclusively caused by parasitic methanation. Tris(alumanylidynemethyl)alumane undergoes rapid hydrolysis in the presence of even trace moisture to produce methane gas (


).
  • Self-Validating Fix: Before integrating the precursor, run a Karl Fischer titration on your solvent batch. The moisture content must strictly read <10 ppm. If it exceeds this, discard or re-distill the solvent over sodium/benzophenone.

Q2: Why does the catalytic efficacy drop significantly when


 loading exceeds 15 wt%? 
A:  While increasing the catalyst loading initially provides more active sites for reduction reactions, exceeding the optimal threshold (typically 10–15 wt%) leads to severe particle agglomeration. The high surface energy of the carbide causes the particles to clump, blocking the mesopores of the support matrix and drastically reducing the effective BET surface area (as seen in the data table above).

Q3: How do I definitively confirm that the


 has not oxidized to 

during the thermal annealing step?
A: Implement a self-validating protocol using X-ray Photoelectron Spectroscopy (XPS) in tandem with XRD. In XPS, verify the presence of the carbidic C 1s peak at ~281.5 eV. If a strong Al-O peak emerges at ~74.5 eV, your inert gas line is compromised (likely due to an oxygen leak), and the batch must be discarded.

Q4: I am using a copper-lined reactor for my synthesis. Could this affect the stability of the


 catalyst? 
A:  Yes, absolutely. When aluminum carbide is in direct contact with copper under thermal stress, the copper can catalyze the decomposition of the metal carbide, forming metal oxides and methane gas, as observed in recent . You must switch to a glass-lined or PTFE-lined reactor to maintain the integrity of the catalyst.
References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16713326, Aluminum Carbide (Tris(alumanylidynemethyl)alumane)." PubChem, [Link]

  • Zhang, H.-F., et al. "Lithium-Assisted Self-Assembly of Aluminum Carbide Nanowires and Nanoribbons." Nano Letters / OSTI, [Link]

  • Szabados, M., et al. "Metal (Mo, W, Ti) Carbide Catalysts: Synthesis and Application as Alternative Catalysts for Dry Reforming of Hydrocarbons." PubMed Central (PMC), [Link]

  • ACS Publications. "Catalytic Cleaning of Aluminum-Based Ceramic for Low-Noise Electronics." ACS Omega Journal, [Link]

Technical Support Center: Tris(alumanylidynemethyl)alumane Catalyst Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tris(alumanylidynemethyl)alumane—commonly known by its bulk IUPAC identifier,

[1]—and its advanced planar tetracoordinate carbon (ptC) nanocluster derivatives (e.g., 

). These highly specialized organoaluminum systems are at the forefront of main-group Lewis acid catalysis and alkyne semihydrogenation[2]. However, due to the extreme polarity of the

bonds, these catalysts are highly susceptible to moisture poisoning, thermal coking, and base deactivation.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting protocols, causality-driven FAQs, and self-validating regeneration workflows to help you maintain optimal catalytic activity in your reactor systems.

Section 1: Core Troubleshooting Guides (FAQs)

Q1: My catalyst system instantly lost activity upon exposure to ambient conditions, and a pressure spike occurred in the reactor. What happened? A: Irreversible Moisture Poisoning.

  • Causality: Tris(alumanylidynemethyl)alumane is extremely hygroscopic. The highly polarized aluminum-carbon bonds undergo rapid, exothermic hydrolysis upon contact with even trace amounts of water, forming aluminum hydroxide and releasing methane gas (

    
    )[1]. The pressure spike you observed was the rapid evolution of methane.
    
  • Solution: This deactivation is irreversible. To prevent it, ensure all solvents are rigorously dried (e.g., via sodium/benzophenone distillation) and reactions are performed under strict Schlenk line or glovebox conditions (Argon atmosphere,

    
     ppm 
    
    
    
    ).

Q2: During high-temperature alkyne hydrogenation, the catalyst bed turned black and the conversion rate plummeted. How do I fix this? A: Thermal Degradation and Coking.

  • Causality: While ptC systems like

    
     are thermodynamically stable globally, extended operation above 400°C promotes the oligomerization of alkyne precursors before they can undergo heterolytic 
    
    
    
    cleavage[2]. This deposits carbonaceous "coke" over the active Lewis acid sites, physically blocking reactant coordination.
  • Solution: Implement a controlled thermal decoking protocol (see Protocol A). Furthermore, computational studies show that the activation barrier for

    
     cleavage in these systems is relatively low (~25 kcal/mol)[2], meaning high-temperature operation is mechanistically unnecessary. Lower your reactor temperature to 150–200°C.
    

Q3: Can I recover the aluminum matrix from a heavily coked or spent hydrodesulfurization (HDS) catalyst where


 has formed? 
A: Yes, via Alkaline Leaching. 
  • Causality: In heavy gasoil HDS, the alumina matrix often reacts with carbonaceous compounds at high temperatures to form bulk

    
    . Recovery requires a chemical reactivation approach (Protocol B) using alkaline leaching to solubilize the matrix and separate it from heavy metals (like Mo or V)[3].
    

Section 2: Experimental Protocols for Catalyst Regeneration

Protocol A: Thermal Desorption and Decoking (For Coked Nanoclusters)

This protocol is self-validating: successful decoking is indicated by the return of baseline reactor pressure and the cessation of


 evolution during the oxidative step.
  • Purge: Isolate the catalyst bed and purge with dry Argon at 50 mL/min for 30 minutes to remove volatile organics.

  • Oxidative Decoking: Introduce a 2%

    
    /Ar gas mixture. Ramp the temperature at 5°C/min to 350°C. Critical:  Do not exceed 400°C to prevent irreversible phase changes in the aluminum matrix. Monitor the effluent gas for 
    
    
    
    .
  • Reduction/Reactivation: Once

    
     levels drop to zero, switch the gas feed to 5% 
    
    
    
    /Ar and hold at 300°C for 2 hours. This step reduces any surface oxides back to the active hydride-terminated state required for the heterolytic cleavage of
    
    
    .
  • Cooling: Cool to room temperature under pure Argon before reintroducing the alkyne substrate.

Protocol B: Chemical Reactivation of Spent Al-C Matrices (HDS Recovery)

This protocol utilizes specific timing to maximize recovery without degrading the support surface area.

  • Solvent Wash: Wash the spent catalyst with toluene to remove residual heavy oils, then dry at 120°C in a nitrogen atmosphere.

  • Alkaline Leaching: Submerge the catalyst in a 20% wt NaOH solution at ambient temperature (25°C).

  • Agitation: Stir continuously for exactly 4 hours. Critical Causality: Exceeding 4 hours leads to a measurable decrease in recovery efficiency due to the gradual loss of reactant surface area[3].

  • Filtration & Precipitation: Filter the slurry. The aluminum and heavy metals will be in the aqueous phase. Adjust the pH to precipitate the desired metal complexes and regenerate the support.

Section 3: Quantitative Data

Table 1: Deactivation Modes and Regeneration Efficiency for Tris(alumanylidynemethyl)alumane Systems

Deactivation ModePrimary CauseRecommended Regeneration ProtocolExpected Recovery Efficiency
Moisture Poisoning Hydrolysis of Al-C bondsN/A (Irreversible)0%
Thermal Coking Alkyne oligomerization at

C
Protocol A: Thermal Decoking85 - 92%
Heavy Metal Fouling Deposition of Mo/V in HDS processesProtocol B: Alkaline Leaching95% (Mo/V extraction)[3]
Lewis Base Poisoning Coordination of strong amines/ethersVacuum thermal desorption (200°C)> 98%

Section 4: Visualizations

ReactionPathway Cat Active Catalyst (Al-C Cluster) Coord Alkyne Coordination (Reactant State) Cat->Coord + Alkyne Insert Insertion into M-H Bond (Intermediate) Coord->Insert Exothermic Cleavage Heterolytic H2 Cleavage (Transition State) Insert->Cleavage + H2 Regen Alkene Release & Regeneration Cleavage->Regen - Alkene Regen->Cat Cycle

Fig 1: Catalytic cycle of alkyne hydrogenation on planar tetracoordinate Al-C clusters.

Workflow Start Spent Catalyst (Coked / Poisoned) Wash Solvent Wash (Toluene, 120°C Dry) Start->Wash Leach Alkaline Leaching (20% NaOH, 4 hrs) Wash->Leach Filter Filtration & Phase Separation Leach->Filter Recover Metal Precipitation & Support Reactivation Filter->Recover

Fig 2: Chemical reactivation workflow for heavily coked Al-C catalyst matrices.

References

  • Title: PubChem Compound Summary for CID 16713326, Aluminum carbide (tris(alumanylidynemethyl)alumane) Source: National Center for Biotechnology Information URL: [Link]

  • Title: Catalytic hydrogenation of alkyne with planar tetracoordinate carbon in CAl3MgH2¯ system Source: Frontiers in Chemistry (2025) URL: [Link]

  • Title: Chemical Treatment to Recover Molybdenum and Vanadium from Spent Heavy Gasoil Hydrodesulfurization Catalyst Source: Advances in Chemical Engineering and Science (2012) URL: [Link]

Sources

Validation & Comparative

Comparative Guide: Tris(alumanylidynemethyl)alumane vs. Triethylaluminum as Co-Catalysts in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As chemical synthesis evolves, the selection of co-catalysts dictates not only the efficiency of a reaction but the fundamental mechanistic pathways available to researchers. This guide provides an objective, data-driven comparison between two highly distinct co-catalysts: Triethylaluminum (TEAL) , the homogeneous industry standard for olefin polymerization, and Tris(alumanylidynemethyl)alumane (systematically known as Aluminum Carbide,


), an emerging heterogeneous structural co-catalyst and precursor in 2D MAX-phase photocatalysis.

By analyzing their mechanistic causality, performance metrics, and self-validating experimental workflows, this guide equips drug development professionals and materials scientists with the insights needed to deploy these compounds effectively.

Mechanistic Causality: The "Why" Behind the Chemistry

Triethylaluminum (TEAL) in Olefin Polymerization

TEAL (


) is a highly reactive, pyrophoric liquid that serves as the primary co-catalyst in Ziegler-Natta and metallocene catalysis[1][2].
  • The Causality of Activation: Transition metal pre-catalysts (e.g.,

    
    ) are catalytically dead on their own. TEAL acts as an alkylating and reducing agent. It transfers an ethyl group to the titanium center and subsequently extracts a chloride ion. This specific exchange creates a vacant coordination site  on the transition metal, which is the causal prerequisite for olefin coordination and subsequent polymer chain growth[2]. Furthermore, TEAL's high reactivity allows it to scavenge trace water and oxygen, protecting the sensitive active site[2].
    

TEAL_Mechanism TiCl4 TiCl4 (Pre-catalyst) Alkylation Alkylation & Reduction TiCl4->Alkylation TEAL Triethylaluminum (TEAL) TEAL->Alkylation Donates Ethyl Groups ActiveSite Active Ti(III) Polymerization Site Alkylation->ActiveSite Creates Vacant Site Polymer Polyolefin Chain Growth ActiveSite->Polymer Olefin Insertion

Fig 1: TEAL-mediated alkylation and activation of Ziegler-Natta pre-catalysts.

Tris(alumanylidynemethyl)alumane ( ) in Photocatalysis

Tris(alumanylidynemethyl)alumane is a solid, covalent/ionic carbide[3]. While traditionally known for decomposing into methane upon contact with water[3], it is now utilized as a critical structural co-catalyst and precursor for synthesizing 2D MAX phases (e.g.,


) used in photocatalytic 

methanation[4].
  • The Causality of Charge Separation: In semiconductor photocatalysis, the primary cause of low efficiency is the rapid recombination of photoexcited electron-hole pairs.

    
    -derived MAX phases possess metallic-like electrical conductivity. When coupled with a primary photocatalyst (like 
    
    
    
    ), the carbide structure acts as an electron sink. It physically draws electrons away from the holes via efficient interfacial charge transfer, causally increasing the lifetime of reactive electrons available to reduce
    
    
    into
    
    
    [4].

Al4C3_Mechanism Light Solar/UV Light Photocatalyst Primary Catalyst (e.g., g-C3N4) Light->Photocatalyst Excites e- ChargeTransfer Interfacial Charge Transfer Photocatalyst->ChargeTransfer e- Migration Al4C3 Al4C3 / MAX Phase (Co-catalyst) Al4C3->ChargeTransfer High Conductivity Electron Mediator Reduction CO2 Reduction (to CH4) ChargeTransfer->Reduction Suppresses Recombination

Fig 2: Al4C3-derived MAX phase acting as an electron mediator in photocatalysis.

Quantitative Data & Performance Comparison

To objectively evaluate these co-catalysts, we must look at their physicochemical properties and their performance in their respective optimized environments.

Table 1: Physicochemical and Operational Comparison

ParameterTriethylaluminum (TEAL)Tris(alumanylidynemethyl)alumane (

)
Physical State Clear, colorless liquid[1]Pale yellow-to-brown solid crystals[3]
Primary Catalytic Role Alkylating/reducing agent[2]Electron mediator / structural co-catalyst[4]
Operating Phase Homogeneous (Hydrocarbon solution)[1]Heterogeneous (Solid / 2D Heterojunction)
Air/Water Reactivity Pyrophoric; reacts violently with water[1]Stable to 1400°C; hydrolyzes to methane in water[3]

Table 2: Performance Metrics in Respective Applications

MetricTEAL (Ziegler-Natta Polymerization)

-MAX Phase (Photocatalysis)
Target Reaction Ethylene/Propylene Polymerization

Methanation
Co-Catalyst Loading High (

molar ratio often > 50:1)
Low (Typically 5–15 wt% of composite)
Key Performance Indicator Polymer Yield (

catalyst)

Yield Rate (

)
Benchmark Output > 50,000 g PE / g Ti~786


[4]

Self-Validating Experimental Protocols

A robust experimental protocol must contain internal logic that validates the success or failure of the methodology in real-time.

Protocol A: TEAL-Activated Ziegler-Natta Polymerization of Ethylene

Caution: TEAL is highly pyrophoric. All steps must be performed under strict Schlenk line or glovebox conditions using ultra-dry argon or nitrogen[1].

  • Reactor Preparation: Bake a 1L stainless steel autoclave reactor at 120°C under vacuum for 2 hours. Backfill with dry nitrogen. Introduce 500 mL of anhydrous, deoxygenated hexane.

  • Scavenging & Activation: Inject 2.0 mL of a 1.0 M TEAL solution in hexane. Allow to stir for 5 minutes. Causality: TEAL neutralizes any residual moisture/poisons before the sensitive pre-catalyst is introduced.

  • Pre-catalyst Injection: Inject 10 mg of

    
     suspended in 5 mL of hexane.
    
  • Polymerization: Pressurize the reactor with ethylene gas to 5.0 bar and maintain a constant temperature of 70°C.

  • Self-Validating Mechanism: Monitor the ethylene mass flow controller. If the TEAL successfully alkylates the Ti pre-catalyst, the system will actively consume ethylene gas to maintain the 5.0 bar pressure. A flat flow rate indicates TEAL oxidation or pre-catalyst poisoning, instantly invalidating the run without needing to wait for polymer precipitation.

  • Quenching: Vent the reactor and quench the reaction with 20 mL of acidified methanol (10% HCl) to terminate the active Ti-C bonds.

Protocol B: -MAX Phase Photocatalytic Methanation

Note: Because pure


 naturally hydrolyzes to form methane[3], proving that methane is generated from 

reduction rather than carbide degradation requires strict isotopic validation.
  • Heterojunction Synthesis: Synthesize the

    
     MAX phase using 
    
    
    
    and Ti powders via spark plasma sintering. Couple this with proton-rich graphitic carbon nitride (
    
    
    ) via electrostatic self-assembly to form the 2D/2D heterojunction[4].
  • Reactor Setup: Disperse 50 mg of the composite catalyst in 100 mL of ultra-pure

    
     within a sealed quartz photoreactor.
    
  • Self-Validating Isotopic Purge (Critical Step): Purge the reactor in the dark with isotopic

    
     gas for 30 minutes to establish adsorption equilibrium.
    
  • Dark Control Phase: Stir for 1 hour in complete darkness. Sample the headspace using Gas Chromatography-Mass Spectrometry (GC-MS). If

    
     is detected, the 
    
    
    
    framework is degrading via hydrolysis[3]. The run is invalid.
  • Irradiation & Analysis: Illuminate the reactor using a 300W Xenon lamp (solar simulator). Sample the headspace every hour. The detection of exclusively

    
      validates that the methane is causally derived from photocatalytic 
    
    
    
    reduction, confirming the MAX phase is acting purely as an electron-mediating co-catalyst[4].

References

1.[1] Title: TEAL - Triethylaluminum - Nouryon | Source: nouryon.com | URL: 1 2.[2] Title: Triethylaluminium - Wikipedia | Source: wikipedia.org | URL: 2 3.[3] Title: Aluminum carbide (Al4C3) | C3Al4 | CID 16685054 - PubChem | Source: nih.gov | URL: 3 4.[4] Title: Constructing a Stable 2D/2D Heterojunction of Oxygen-Cluster-Modified Ti3AlC2 MAX Cocatalyst with Proton-Rich C3N4 for Highly Efficient Photocatalytic CO2 Methanation | Source: acs.org | URL: 4 5. Title: MXene as Versatile 2D Materials: A Review of the Recent Progress in Synthesis and Applications | Source: longdom.org | URL:

Sources

X-ray crystallographic validation of Tris(alumanylidynemethyl)alumane structure

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between theoretical crystallography and applied materials engineering, I frequently encounter the challenges of validating complex, low-Z (low atomic number) compounds. Tris(alumanylidynemethyl)alumane—universally known in materials science as Aluminum Carbide (Al₄C₃)[1]—is a prime example.

Characterized by its unique alternating layers of Al₂C and Al₂C₂[2], this highly specialized ionic carbide plays a critical role in metallurgy and metal-matrix composites[3]. However, validating its rhombohedral ground state requires precise crystallographic techniques. Because Aluminum (Z=13) and Carbon (Z=6) possess inherently weak X-ray scattering cross-sections, choosing the right analytical "product" (methodology) is paramount.

This guide objectively compares the performance of Synchrotron Angle-Dispersive X-ray Diffraction (ADXRD) against conventional Laboratory Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) for the structural validation of Al₄C₃, supported by field-proven experimental data.

Part 1: Structural Causality and the Validation Challenge

To understand why specific X-ray techniques are chosen, we must first examine the crystallographic causality of Tris(alumanylidynemethyl)alumane.

Al₄C₃ crystallizes in the trigonal R-3m space group (166)[4]. The structure is notoriously complex, containing two inequivalent Al³⁺ sites and two inequivalent C⁴⁻ sites[5].

  • Coordination Complexity: Al atoms occupy both tetrahedral and distorted trigonal pyramidal sites, with Al-C bond lengths varying tightly between 1.91 Å and 2.17 Å[5]. Resolving these minute differences requires high-resolution data.

  • The Low-Z Scattering Problem: X-ray scattering intensity is proportional to the square of the atomic number (Z²). For a compound composed entirely of light elements, conventional Cu-Kα laboratory sources often yield high background noise, obscuring the subtle peak splitting required to resolve distinct Al environments[6].

  • Moisture Sensitivity: Al₄C₃ is highly hygroscopic, hydrolyzing rapidly to form methane (CH₄) and aluminum hydroxide[2]. Therefore, the validation methodology must incorporate strict environmental isolation.

Part 2: Methodological Comparison Guide

Below is an objective comparison of the primary crystallographic validation techniques used to characterize Al₄C₃.

Synchrotron Angle-Dispersive X-ray Diffraction (ADXRD) (The Premium Standard)
  • Performance: Utilizes high-brilliance, tunable monochromatic X-rays to overcome the low-Z scattering limitation.

  • Experimental Edge: Capable of resolving the equation of state (EOS) under extreme pressures (up to 50.1 GPa)[6]. It successfully identifies the anisotropic compressibility of Al₄C₃, proving that the c-axis is more compressible than the a-axis[6].

Conventional Powder X-ray Diffraction (PXRD) (The Accessible Alternative)
  • Performance: Standard laboratory technique. Excellent for bulk phase purity verification but struggles with high-resolution atomic position refinement due to lower photon flux.

  • Experimental Edge: Highly accessible. It is the preferred method for confirming the absence of structural alternatives like Al₄O₄C (Aluminum Oxycarbide) during synthesis[7].

Single-Crystal X-ray Diffraction (SCXRD) (The Absolute Resolver)
  • Performance: Provides the most definitive 3D atomic mapping, as demonstrated in the foundational refinements by Gesing and Jeitschko[8].

  • Experimental Edge: Unmatched for absolute structure determination, though growing pristine, untwinned single crystals of Al₄C₃ is thermodynamically challenging due to incongruent melting.

Quantitative Data Comparison
Validation MetricSynchrotron ADXRDConventional PXRDSCXRD
X-Ray Source Brilliance >10¹² photons/s/mm²~10⁸ photons/s/mm²~10⁸ photons/s/mm²
Low-Z Resolution Excellent (High signal-to-noise)Moderate (High background)Excellent
Sample Requirement Micrograms (Powder)Milligrams to Grams (Powder)High-quality single crystal
High-Pressure Limits >50.1 GPa [6]AmbientAmbient
Primary Application Equation of State, Phase TransitionsRoutine Phase PurityAbsolute Structure Determination

Part 3: Experimental Workflow - High-Pressure Synchrotron ADXRD

To guarantee trustworthiness, a crystallographic protocol must be a self-validating system . Below is the step-by-step methodology for determining the Equation of State of Tris(alumanylidynemethyl)alumane using Synchrotron ADXRD.

Step 1: Sample Isolation and Loading

  • Action: Load 99+% pure Al₄C₃ powder into a symmetric Diamond Anvil Cell (DAC) with 300 µm flat culets inside an Argon-filled glovebox (<0.1 ppm H₂O/O₂).

  • Causality: Argon prevents catastrophic hydrolysis[2]. The DAC provides both a hermetic seal and the mechanical framework for applying hydrostatic pressure[3].

Step 2: Internal Pressure Calibration (Self-Validation)

  • Action: Introduce a 5 µm ruby sphere into the DAC sample chamber alongside the Al₄C₃ and a pressure-transmitting medium (e.g., silicone oil).

  • Causality: Ruby fluorescence shifts linearly with pressure. By measuring the luminescence shift before and after X-ray exposure, the system self-validates the internal pressure independently of the diffraction data.

Step 3: Synchrotron Beam Alignment

  • Action: Align the monochromatic X-ray beam (λ ≈ 0.4 Å) through the DAC using a pinhole collimator.

  • Causality: Short wavelengths minimize X-ray absorption by the diamond anvils and allow a wider range of reciprocal space to be captured on the 2D area detector.

Step 4: Data Acquisition and Rietveld Refinement

  • Action: Collect 2D diffraction images at pressure increments up to 50 GPa. Integrate into 1D profiles and refine the lattice parameters (a = 3.33 Å, c = 24.92 Å)[5] against the R-3m space group model.

  • Causality: Fitting the resulting Volume-Pressure data to a third-order Birch-Murnaghan Equation of State yields an isothermal bulk modulus of K₀ = 233 ± 6 GPa [3], quantitatively proving the mechanical robustness of the Al₄C₃ framework.

Part 4: Logical Workflow Visualization

G N1 Tris(alumanylidynemethyl)alumane (Al4C3) Synthesis N2 Argon Glovebox Isolation (Prevents Hydrolysis) N1->N2 N3 Diamond Anvil Cell (DAC) + Ruby Calibrant N2->N3 High-Pressure Path N5 Conventional PXRD (Cu-Kα Source) N2->N5 Ambient Path N4 Synchrotron ADXRD (High-Brilliance X-rays) N3->N4 N6 Rietveld Refinement (Space Group: R-3m) N4->N6 N5->N6 N7 Equation of State (EOS) K0 = 233 GPa N6->N7 Volume vs Pressure N8 Phase Transition Analysis (Cubic Anti-Spinel >7 GPa) N6->N8 Structural Evolution

Fig 1: Logical workflow for the X-ray crystallographic validation and phase analysis of Al₄C₃.

Part 5: Alternative Material Comparison

How does Tris(alumanylidynemethyl)alumane stack up against its structural alternatives when validated via X-ray crystallography?

  • Al₄C₃ vs. Al₄O₄C (Aluminum Oxycarbide): During synthesis, oxygen contamination often leads to the formation of Al₄O₄C. PXRD easily distinguishes the two: Al₄C₃ is rhombohedral (R-3m), whereas Al₄O₄C exhibits distinct minor differences in its diffraction pattern[7]. Tracking these lattice spacings is critical for identifying weak interfacial reaction layers in metal-matrix composites.

  • Al₄C₃ vs. SiC (Silicon Carbide): SiC is the preferred reinforcement in aluminum composites, but it reacts with Al at high temperatures to yield Al₄C₃[2]. Crystallographically, SiC exists in numerous polytypes (e.g., 3C, 4H, 6H), but Al₄C₃'s distinct c-axis lattice parameter (24.92 Å)[5] allows precise X-ray quantification of composite degradation, as Al₄C₃ is significantly more brittle than SiC[2].

References[1] Title: ALUMINUM CARBIDE, Al4C3 | C3Al4 | CID 16713326

Source: PubChem - NIH URL: [Link]6] Title: X-ray diffraction study of aluminum carbide powder to 50 GPa Source: Journal of Applied Physics (AIP Publishing) URL: [Link]7] Title: The X-ray Diffraction Patterns of Aluminum Carbide Al4C3 and Aluminum Oxycarbide Al4O4C Source: ResearchGate URL: [Link]3] Title: X-ray diffraction study of aluminum carbide powder to 50 GPa (Expanded Data) Source: Journal of Applied Physics (AIP Publishing) URL: [Link]2] Title: Aluminium carbide Source: Wikipedia URL: [Link]4] Title: mp-1591: Al4C3 (trigonal, R-3m, 166) Source: Materials Project URL: [Link]5] Title: mp-1591 (Atomic Positions & Bond Lengths) Source: Materials Project URL: [Link]8] Title: The Crystal Structure and Chemical Properties of U2Al3C4 and Structure Refinement of Al4C3 Source: Semantic Scholar (Zeitschrift für Naturforschung B) URL: [Link]

Sources

Comparative Analysis of Organo-Metallic and Carbide-Based Catalytic Systems: Tris(alumanylidynemethyl)alumane vs. Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of industrial and research catalysis, aluminum plays a highly versatile, dual role. For decades, the synthesis of polyolefins has been dominated by Ziegler-Natta (ZN) catalysts , where organoaluminum compounds serve as indispensable homogeneous co-catalysts to activate transition metal centers. Conversely, emerging research in solid-state catalysis has highlighted the utility of Tris(alumanylidynemethyl)alumane —systematically known as Aluminum Carbide (Al₄C₃) [1].

While ZN catalysts are the undisputed champions of coordination-insertion polymerization, Al₄C₃ represents a completely different catalytic paradigm. Operating as a heterogeneous solid-state catalyst and MAX-phase precursor, Al₄C₃ is increasingly utilized for surface-defect-mediated reactions, such as the catalytic hydrolysis of hydrides for hydrogen generation [2]. This guide provides a rigorous, objective comparison of these two distinct systems, detailing their mechanistic pathways, self-validating experimental protocols, and performance metrics to guide researchers in catalyst selection.

Catalytic Paradigms & Mechanistic Divergence

To effectively deploy these systems, researchers must understand the fundamental physical chemistry driving their activity.

The Ziegler-Natta Paradigm: Coordination-Insertion

Ziegler-Natta systems are typically heterogeneous catalysts comprising a titanium tetrachloride (TiCl₄) active center supported on a magnesium chloride (MgCl₂) lattice. The system is entirely dependent on an organoaluminum co-catalyst (such as Triethylaluminum, TEAL) [3].

  • The Mechanism: The reaction follows the Cossee-Arlman mechanism . The organoaluminum co-catalyst alkylates the Ti(IV) center and reduces it to Ti(III), creating a vacant, electron-deficient coordination site. Olefin monomers (e.g., propylene) coordinate to this site via a

    
    -complex, followed by a migratory insertion into the titanium-carbon bond, facilitating rapid polymer chain growth.
    
The Tris(alumanylidynemethyl)alumane (Al₄C₃) Paradigm: Surface-Defect Catalysis

Unlike the molecular coordination seen in ZN systems, Tris(alumanylidynemethyl)alumane operates via rigid surface chemistry. As a covalent carbide network, its catalytic activity stems from electron-deficient aluminum sites exposed at crystal lattice defects[4].

  • The Mechanism: In applications such as sodium borohydride (NaBH₄) hydrolysis, the Al₄C₃ surface acts as a Lewis acid. It adsorbs the

    
     anion, weakening the boron-hydrogen bonds. Water molecules simultaneously dissociate at adjacent carbide sites, facilitating a rapid hydride transfer that evolves high-purity hydrogen gas.
    

Mechanistic Workflows

ZN_Mechanism A Heterogeneous Support (MgCl2 Lattice) B Pre-Catalyst Anchoring (TiCl4) A->B C Co-Catalyst Activation (TEAL Alkylation) B->C D Active Ti(III) Center (Vacant Site) C->D E Olefin Coordination (π-Complex) D->E F Migratory Insertion & Chain Growth E->F F->D  Site Regeneration

Cossee-Arlman mechanism for Ziegler-Natta olefin polymerization.

Al4C3_Mechanism A Tris(alumanylidynemethyl)alumane (Al4C3 Surface) B Thermal Activation (Oxide Removal) A->B C NaBH4 Substrate Adsorption B->C D B-H Bond Cleavage (Hydride Transfer) C->D E H2 Gas Evolution & Desorption D->E E->C  Catalytic Turnover

Workflow for hydrogen generation via Al4C3-mediated hydride hydrolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a measurable output to confirm the causality of the experimental choice.

Protocol A: Ziegler-Natta Propylene Polymerization
  • Support Preparation & Catalyst Anchoring: Suspend anhydrous MgCl₂ in decane and react with TiCl₄ at 110 °C.

    • Causality: MgCl₂ and TiCl₄ share nearly identical ionic radii and crystal lattice parameters. This allows for the epitaxial growth of highly active, stereoregular Ti sites.

  • Co-Catalyst Activation: Inject Triethylaluminum (TEAL) into the sealed reactor at an Al:Ti molar ratio of 50:1.

    • Causality: TEAL alkylates the titanium center and reduces it, creating the critical vacant coordination site. The high Al:Ti ratio ensures complete activation and scavenges any residual moisture or oxygen impurities.

  • Polymerization & Quenching: Introduce propylene gas at a constant pressure of 5 atm for 60 minutes. Quench the reaction using acidified methanol (10% HCl).

    • Causality: Maintaining constant pressure ensures zero-order kinetics relative to the monomer, preventing molecular weight drift. Acidified methanol irreversibly destroys the active metal center and precipitates the isotactic polymer, allowing for direct gravimetric validation of catalyst activity.

Protocol B: Tris(alumanylidynemethyl)alumane Catalyzed Hydride Hydrolysis
  • Surface Activation: Anneal 50 mg of Al₄C₃ powder at 550 °C in a hydrogen-rich environment for 3 hours.

    • Causality: Native oxide (Al₂O₃) and hydroxide layers naturally passivate the carbide surface. Thermal reduction strips these inert layers, exposing the catalytically active, electron-deficient aluminum sites required for substrate binding.

  • Substrate Introduction: Suspend the activated Al₄C₃ in a jacketed, temperature-controlled reactor (25 °C) and inject 10 mL of a 1.0 M NaBH₄ solution [2].

    • Causality: Strict temperature control isolates the catalytic kinetic rate from the thermal auto-decomposition of the borohydride, ensuring that all measured activity is purely catalyst-driven.

  • Volumetric Validation: Route the reactor effluent through a drying tube into an inverted water-displacement burette.

    • Causality: Real-time volumetric tracking of H₂ gas provides a direct, self-validating measurement of the Turnover Frequency (TOF). A linear evolution curve confirms stable catalytic cleavage of B-H bonds without catalyst poisoning.

Quantitative Data & Comparative Metrics

The following tables summarize the distinct operational domains and performance metrics of both systems, synthesized from standard experimental benchmarks.

Table 1: Physicochemical & Catalytic Properties Comparison
FeatureZiegler-Natta Catalysts (TiCl₄/MgCl₂)Tris(alumanylidynemethyl)alumane (Al₄C₃)
Primary Application Olefin Polymerization (Plastics/Elastomers)Hydrogen Generation / MAX Phase Precursor
Active Catalytic Site Transition Metal (Ti, Zr, V)Electron-deficient Al surface defects
Role of Aluminum Molecular Co-catalyst (Activator/Alkylator)Primary Structural Lattice & Active Surface
Operating Phase Heterogeneous (Solid-Liquid/Gas)Heterogeneous (Solid-Liquid)
Reaction Mechanism Cossee-Arlman Migratory InsertionSurface Hydride Hydrolysis / Lewis Acid-Base
Table 2: Experimental Performance Metrics
MetricZN (Propylene Polymerization)Al₄C₃ (NaBH₄ Hydrolysis)
Typical Operating Temp. 60 °C – 80 °C20 °C – 50 °C
Pressure Requirements 5 – 40 atm1 atm (Ambient)
Turnover Frequency (TOF)

h⁻¹ (Monomer insertions)

mL·min⁻¹·g⁻¹ (H₂ evolution)
Primary Output Highly isotactic polypropyleneHigh-purity Hydrogen Gas (H₂)
Deactivation Pathway Moisture/Oxygen poisoningSurface oxidation / Hydroxide passivation

References

  • PubChem, National Institutes of Health. "ALUMINUM CARBIDE, Al4C3 (Tris(alumanylidynemethyl)alumane) - Compound Summary." National Center for Biotechnology Information.[Link]

  • MDPI Catalysts / Energies. "Ti3AlC2 MAX/MXene for Hydrogen Generation via Photocatalytic Hydride Hydrolysis." MDPI Open Access Journals, 2025.[Link]

  • Wikipedia, The Free Encyclopedia. "Ziegler–Natta catalyst." Wikimedia Foundation.[Link]

  • ACS Omega. "Catalytic Cleaning of Aluminum-Based Ceramic for Low-Noise Electronics." American Chemical Society, 2025.[Link]

spectroscopic comparison between Tris(alumanylidynemethyl)alumane and its analogues

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: Tris(alumanylidynemethyl)alumane and Its Analogous Carbides

Executive Summary

Tris(alumanylidynemethyl)alumane is the highly systematic IUPAC nomenclature for Aluminum Carbide (


)[1]. Classified as a methanide, it features discrete carbon centers (

) coordinated to aluminum. In advanced materials science—particularly in the engineering of carbon nanotube (CNT) or graphene-reinforced aluminum matrix composites (AMCs)—the controlled interfacial formation of

is critical for effective structural load transfer, though excessive carbide formation can embrittle the matrix[2][3][4].

This guide provides an objective, data-driven comparison of the spectroscopic signatures (Raman, IR, and XPS) of


 against its functional and structural analogues, such as Beryllium Carbide (

)[5][6] and Chromium Aluminum Carbide (

, a MAX phase)[7][8].

Mechanistic Origins of Spectroscopic Signatures

Vibrational Fingerprinting (Raman & IR Spectroscopy)

Raman spectroscopy is highly sensitive to the local bonding environment of light elements, making it the premier non-destructive tool for monitoring carbide phase evolution.

  • Tris(alumanylidynemethyl)alumane (

    
    ) : The formation of 
    
    
    
    at the metal-carbon interface is characterized by a distinct Raman feature centered around
    
    
    , corresponding to the Al–C stretching vibrations[3]. During the synthesis of Al-CNT composites, the complete localized conversion of carbon to
    
    
    can be mechanistically validated by the attenuation or disappearance of the characteristic carbon D-band (
    
    
    ) and G-band (
    
    
    ) alongside the emergence of the
    
    
    peak[3][9].
  • Beryllium Carbide (

    
    ) : As an alkaline-earth methanide crystallizing in an antifluorite structure, 
    
    
    
    possesses 9 vibrational modes (3 acoustic, 6 optical). Its optical phonon modes are both IR and Raman active, driving high-frequency oscillations that reflect the highly polarized, strong Be–C bonding environment, which distinguishes it dynamically from the softer Al–C lattice[5][6].
  • Chromium Aluminum Carbide (

    
    ) : In this ternary MAX phase analogue, the Al–C stretching vibration modes are typically observed in a broader envelope between 
    
    
    
    and
    
    
    in FTIR and Raman spectra[7][8]. Because MAX phases often contain complex microstructures, residual non-reacted carbon in these matrices frequently presents D and G bands shifted slightly to
    
    
    and
    
    
    , respectively[7][8].
Electronic State Shifts (X-ray Photoelectron Spectroscopy)

XPS provides definitive, quantitative evidence of the electron-sharing environment during carbide formation.

  • 
     : When metallic aluminum reacts with a carbon substrate (e.g., graphite or CNTs) at temperatures exceeding 
    
    
    
    (
    
    
    ), the binding energy of the Al 2p electron shifts significantly. Metallic Al typically presents at
    
    
    , whereas the formation of the
    
    
    carbidic phase shifts the Al 2p peak to
    
    
    [4][10].
  • 
     : In this ternary system, the Al 2p peak is detected at a slightly lower binding energy of 
    
    
    
    [8]. This lower shift (compared to pure
    
    
    ) reflects the complex electron delocalization across the nanolaminated Cr, Al, and C layers characteristic of MAX phases.

Quantitative Spectroscopic Comparison

Table 1: Raman & Vibrational Shift Comparison

Compound Classification Primary Al-C / M-C Stretch Carbon D-Band Carbon G-Band

|


  | Binary Methanide | 

| Absent (if fully reacted) | Absent (if fully reacted) | |

| Alkaline-Earth Methanide | High-freq optical phonons | N/A | N/A | |

| Ternary MAX Phase |

|

(Residual) |

(Residual) |

Table 2: XPS Binding Energy Comparison (Al 2p Core Level)

Phase State Material Context Al 2p Binding Energy (eV) Reference

| Metallic Al | Pure Aluminum Matrix |


 |[4] |
| Carbidic Al  | 

(MAX Phase) |

|[8] | | Carbidic Al |

(Binary Carbide) |

|[4][10] |

Self-Validating Experimental Workflows

To ensure scientific trustworthiness, the synthesis and characterization of


 must employ a self-validating loop. Because methanides like 

are highly susceptible to atmospheric hydrolysis (reacting with ambient moisture to form

and methane gas), standard surface scans often yield false negatives. The following protocol controls for this artifact.

Protocol: Synthesis and Multi-Modal Validation of Interfacial


 
  • Mechanical Alloying (Precursor Activation): Mix pure Al powder with

    
     Carbon Nanotubes (CNTs). Mill the mixture in a high-energy ball mill under a strict argon atmosphere for 6 hours[2]. Causality: High-energy milling fractures the native 
    
    
    
    passivation layer on the aluminum powders, creating highly reactive, nascent Al surfaces that intimately contact the CNTs.
  • Thermal Sintering (Phase Transformation): Cold consolidate the milled powder at

    
    , followed by thermal sintering at 
    
    
    
    under argon for 2 hours[2][4]. Causality: The thermal energy overcomes the activation barrier for carbon diffusion into the Al lattice, initiating the interfacial reaction to form
    
    
    .
  • XPS Depth Profiling (Electronic Validation): Transfer the sample to an XPS chamber. Critical Step: Perform

    
     ion sputtering for 5–10 minutes prior to spectral acquisition[4]. Causality: Sputtering strips away the hydrolyzed surface layers and native oxides, revealing the pristine bulk interface. Monitor the Al 2p peak; a definitive shift from 
    
    
    
    to
    
    
    validates the formation of the carbidic state[4][10].
  • Raman Mapping (Vibrational Validation): Scan the sputtered composite surface using a

    
     excitation laser. The localized disappearance of the CNT D/G bands and the appearance of the 
    
    
    
    band serves as orthogonal validation of complete CNT-to-
    
    
    conversion[3][9].

Pathway Visualization

G A Carbon & Al Precursors (e.g., CNTs + Al Powder) B Mechanical Alloying (High-Energy Ball Milling) A->B Homogeneous Dispersion C Thermal Sintering (T > 500°C, Argon Atm) B->C Cold Consolidation D Interfacial Reaction: Tris(alumanylidynemethyl)alumane (Al₄C₃) Formation C->D C-Diffusion into Al Matrix E Raman Spectroscopy Validation (850 cm⁻¹) D->E Vibrational Shift F XPS Electronic Validation (Al 2p @ 74.2 eV) D->F Binding Energy Shift

Workflow of Al₄C₃ synthesis and multi-modal spectroscopic validation.

References

1.[1] ALUMINUM CARBIDE, Al4C3 | C3Al4 | CID 16713326 - PubChem - NIH, nih.gov. 1 2.[9] In situ Al4C3 nanorods and carbon nanotubes hybrid-reinforced aluminum matrix composites prepared by a novel two-step ball milling, cambridge.org. 9 3.[2] Al4C3 Formation in Carbon nanotube/Aluminum Composites, oup.com. 2 4.[3] (a) Raman spectra for Al and CNT – Al MMC powders milled for 9 Â 10 min..., researchgate.net. 3 5.[7] Synthesis and characterization of chromium aluminum carbide MAX phases (CrxAlCx-1) for potential biomedical applications, frontiersin.org. 7 6.[4] STUDY OF THE Al/GRAPHITE INTERFACE*, iphy.ac.cn. 4 7.[8] Synthesis and characterization of chromium aluminum carbide MAX phases (CrxAlCx-1) for potential biomedical applications, semanticscholar.org. 8 8.[10] Aluminum Spectra – Al4C3 – The International XPS Spectra-Base, xpsdatabase.com. 10 9.[5] Thermoelectric and vibrational properties of Be2C, BeMgC and Mg2C using first-principles method, nih.gov. 5 10.[6] First Principle Study of Phonon in BE2C, nepjol.info. 6

Sources

A Comparative Guide to Elemental Analysis for Purity Assessment of Tris(alumanylidynemethyl)alumane and Other Advanced Organoaluminum Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with highly reactive and air-sensitive organoaluminum compounds like Tris(alumanylidynemethyl)alumane, ensuring purity is paramount. The presence of even trace impurities can significantly impact reaction outcomes, catalytic activity, and the properties of resulting materials. This guide provides an in-depth comparison of key elemental analysis techniques for the rigorous purity assessment of such advanced organometallic reagents.

The inherent reactivity of organoaluminum compounds with air and moisture presents significant analytical challenges, necessitating specialized handling techniques such as the use of a glove box or Schlenk line.[1] This guide will delve into the practical aspects of sample preparation and analysis for several complementary techniques, offering a comprehensive strategy for obtaining reliable purity data.

The Synergy of Orthogonal Analytical Techniques

A single analytical method is often insufficient to fully characterize the purity of a complex organometallic compound. A multi-faceted approach, employing several orthogonal (complementary) techniques, is essential for a comprehensive assessment. This guide will focus on a combination of Combustion Analysis (CHN), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Quantitative Nuclear Magnetic Resonance (qNMR), with a discussion on the definitive role of Single-Crystal X-ray Diffraction.

Combustion Analysis (CHN): The Elemental Foundation

Combustion analysis is a fundamental technique for determining the weight percentage of carbon, hydrogen, and nitrogen in a sample.[2][3] This method involves the complete combustion of the sample in a high-temperature, oxygen-rich environment, followed by the quantification of the resulting gaseous products (CO2, H2O, and N2).[4]

Experimental Protocol for CHN Analysis
  • Sample Preparation (Inert Atmosphere): Inside a glove box, weigh 1-3 mg of the air-sensitive organoaluminum compound into a tin capsule.

  • Sealing: Securely seal the tin capsule to prevent any contact with air or moisture.[5] For highly sensitive compounds, a capsule sealing press is recommended.[5]

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Analysis: Introduce the sealed capsule into the autosampler of the CHN analyzer. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The instrument's software will calculate the weight percentages of C, H, and N based on the detector response.

Interpreting CHN Data

The obtained elemental composition is compared with the theoretical values calculated from the compound's molecular formula. A close correlation (typically within ±0.4%) is a strong indicator of purity.[6][7] However, CHN analysis cannot distinguish between the target compound and impurities with a similar elemental composition.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Quantifying the Metal Core

ICP-OES is a highly sensitive technique for determining the concentration of specific elements, in this case, aluminum, and any potential trace metal impurities.[8][9] The sample is introduced into an argon plasma, which excites the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element.[10]

Experimental Protocol for ICP-OES Analysis
  • Sample Digestion (Inert Atmosphere): In a glove box, accurately weigh a sample of the organoaluminum compound.

  • Carefully and slowly add a suitable acid mixture (e.g., nitric acid and hydrochloric acid) to digest the sample. This step must be performed with extreme caution due to the reactivity of organoaluminum compounds.[11]

  • Dilution: Once the sample is fully digested, dilute it to a known volume with deionized water to bring the aluminum concentration within the instrument's linear range.

  • Instrument Calibration: Prepare a series of aluminum standards of known concentrations and generate a calibration curve.

  • Analysis: Introduce the digested and diluted sample into the ICP-OES instrument.

  • Data Analysis: The instrument's software will determine the aluminum concentration in the sample based on the calibration curve.

Advantages and Limitations of ICP-OES

ICP-OES is exceptionally accurate for quantifying the metal content and is invaluable for detecting trace metal contaminants that could poison a catalytic reaction.[12] However, it is a destructive technique and provides no information about the organic ligands of the molecule.

Quantitative NMR (qNMR): A Window into Molecular Purity

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for purity assessment, offering both structural information and precise quantification without the need for a reference standard of the analyte itself.[13][14][15] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[14]

Experimental Protocol for ¹H qNMR Analysis
  • Sample Preparation (Inert Atmosphere): In a glove box, accurately weigh the organoaluminum compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., benzene-d6) and seal the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Processing: Carefully process the spectrum, ensuring proper phasing and baseline correction.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Why qNMR is a Superior Choice

qNMR is a non-destructive technique that provides a wealth of information.[15] It can simultaneously identify and quantify the main component, residual solvents, and other organic impurities, making it an invaluable tool for comprehensive purity assessment.[16][17]

Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline materials, single-crystal X-ray diffraction is the gold standard for structural elucidation.[18][19] It provides the precise arrangement of atoms in the crystal lattice, offering unambiguous confirmation of the compound's identity and purity.[20][21] If a high-quality crystal can be obtained, this technique can reveal the presence of co-crystallized solvents or impurities. However, its primary limitation is the requirement for a single crystal of suitable size and quality, which is not always achievable.[21]

Comparative Performance

Technique Information Provided Pros Cons Typical Sample Size
Combustion Analysis (CHN) Elemental composition (C, H, N)Simple, rapid, cost-effectiveDoes not distinguish between isomers or compounds with similar elemental ratios1-3 mg
ICP-OES Elemental composition (Al, trace metals)High sensitivity and accuracy for metalsDestructive, no information on organic structure10-50 mg
Quantitative NMR (qNMR) Structural information and quantification of componentsNon-destructive, highly specific, quantifies impuritiesRequires a suitable internal standard and careful experimental setup5-20 mg
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structureDefinitive identification and purity confirmationRequires a high-quality single crystalSingle crystal

Visualizing the Workflow

Workflow for Purity Assessment of Air-Sensitive Organoaluminum Compounds

cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Analytical Techniques cluster_data Data Integration and Purity Calculation Prep Weighing and Encapsulation/Dissolution CHN Combustion Analysis (CHN) Prep->CHN Sealed tin capsule ICP ICP-OES Prep->ICP Acid digestion qNMR Quantitative NMR (qNMR) Prep->qNMR Dissolution with internal standard XRD Single-Crystal X-ray Diffraction (if crystalline) Prep->XRD Mounting single crystal Data Combine results from orthogonal techniques CHN->Data ICP->Data qNMR->Data XRD->Data Purity Final Purity Assessment Data->Purity

Caption: A generalized workflow for the comprehensive purity assessment of air-sensitive organoaluminum compounds.

Conclusion: A Holistic Approach to Purity

The purity assessment of complex and reactive organoaluminum compounds like Tris(alumanylidynemethyl)alumane demands a rigorous and multi-faceted analytical strategy. While each technique provides valuable pieces of the puzzle, their synergistic use is key to a complete and reliable purity determination. Combustion analysis and ICP-OES provide the fundamental elemental composition, while qNMR offers detailed insights into the molecular structure and the quantification of organic impurities. For crystalline materials, single-crystal X-ray diffraction stands as the ultimate arbiter of identity and purity. By judiciously selecting and combining these powerful analytical tools, researchers can ensure the quality of their reagents and the integrity of their scientific outcomes.

References

  • Analysis of Aluminum by Inductively Coupled Plasma-Atomic Emission Spectroscopy. (n.d.).
  • Indirect GC‐MS Method via Alcoholysis Reaction for Rapid Detection of Organoaluminum Compounds and its Impurities: A Case Study of Triethylaluminium | Request PDF - ResearchGate. (n.d.).
  • ICP-OES Analysis of High Purity Aluminum Nitrate - Agilent. (n.d.).
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.).
  • (PDF) Application of Quantitative 1H and 19F NMR to Organometallics - ResearchGate. (2021, October 13).
  • Analysis of Aluminum Alloys with the Avio 200 ICP-OES Following London Metal Exchange Guidelines - PE Polska. (n.d.).
  • 10 - Characterization | PDF | X Ray Crystallography | Nuclear Magnetic Resonance - Scribd. (n.d.).
  • New Test Method Helps Determine Composition of Aluminum Alloys - ASTM International. (2025, December 12).
  • ICP-OES | Inductively coupled plasma optical emission spectrometer determines the content of silicon and other elements in silicon-aluminum alloys - EXPEC TECHNOLOGY. (2024, May 10).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19).
  • Quantitative NMR Spectroscopy. (2020, October 1).
  • 12.1: Characterization of Organometallic Complexes - Chemistry LibreTexts. (2026, January 18).
  • Characterization of Organometallic and Inorganic Compounds - ACS Publications. (n.d.).
  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29).
  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30).
  • CHN(O)S Elemental Analysis - Measurlabs. (n.d.).
  • x-ray crystallography. (n.d.).
  • An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.).
  • Elemental analysis: operation & applications - Elementar. (n.d.).
  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.).
  • Analytical Services for elemental analysis of CHNOS - OEAlabs.com. (n.d.).

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A Comparative Benchmarking Guide: Trialkylaluminum Co-Catalysts in Ziegler-Natta Systems versus Metallocene Catalysts for Ethylene Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the production of polyolefins, the world's most ubiquitous plastics, has been dominated by Ziegler-Natta (ZN) catalysis, a technology reliant on the synergistic action of a transition metal compound and an organoaluminum co-catalyst, typically a trialkylaluminum such as Triethylaluminum (TEAL) or Triisobutylaluminum (TIBA). These trialkylaluminums are not mere additives; they are essential activators, alkylating agents, and scavengers that initiate and sustain the polymerization process.[1] However, the landscape of polyolefin production is continually evolving, with single-site catalysts, most notably metallocenes, emerging as a powerful alternative offering enhanced control over polymer architecture.[2][3]

This guide provides an in-depth, objective comparison of the performance of traditional trialkylaluminum-activated Ziegler-Natta systems against modern metallocene catalysts in the context of ethylene polymerization. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions in catalyst selection and process optimization.

The Dichotomy of Active Sites: Understanding the Fundamental Difference

The core distinction between Ziegler-Natta and metallocene catalysts lies in the nature of their active sites. Traditional heterogeneous ZN catalysts, typically comprising titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), possess multiple types of active sites.[4][5] This multi-site nature is a direct consequence of the catalyst's complex and non-uniform structure. The activation of these sites by a trialkylaluminum co-catalyst leads to the production of a broad range of polymer chains with varying lengths and, in the case of propylene polymerization, different stereochemistries.[4]

In stark contrast, metallocene catalysts are characterized by their well-defined, single-site nature.[3] These homogeneous catalysts consist of a transition metal atom (commonly zirconium or hafnium) sandwiched between organic ligands, such as cyclopentadienyl rings.[5] When activated by a co-catalyst, most often methylaluminoxane (MAO), which is itself produced from trimethylaluminum, each metallocene molecule forms a single, identical active site.[5][6] This uniformity at the molecular level translates to a remarkable degree of control over the polymerization process.

This fundamental difference in active site architecture is the primary determinant of the distinct performance characteristics of these two catalyst systems, as we will explore in the following sections.

Performance Benchmarking: A Quantitative Comparison

The choice between a Ziegler-Natta/trialkylaluminum system and a metallocene catalyst is dictated by the desired properties of the final polyethylene product. The following tables summarize key performance indicators based on typical experimental findings for ethylene polymerization.

Table 1: Catalytic Activity and Polymer Molecular Properties

Performance MetricZiegler-Natta (e.g., TiCl₄/MgCl₂ with TEAL)Metallocene (e.g., rac-Et(Ind)₂ZrCl₂/MAO)Rationale and Implications
Catalytic Activity Moderate to HighVery HighMetallocene catalysts generally exhibit significantly higher activity, leading to greater polymer yield per unit of catalyst and potentially shorter reaction times.[7]
Polymer Molecular Weight (Mₙ) High (e.g., 100,000 - 500,000 g/mol )Variable and ControllableZN catalysts typically produce high molecular weight polymers. Metallocenes offer the flexibility to tune molecular weight by adjusting temperature and co-catalyst ratios.[7]
Polydispersity Index (PDI = Mₙ/Mₙ) Broad (4 - 8)Narrow (~2)The multi-site nature of ZN catalysts results in a broad distribution of polymer chain lengths (high PDI). The single-site character of metallocenes yields polymers with a much more uniform chain length (low PDI), leading to more predictable material properties.[4][7]

Table 2: Polymer Microstructure and Properties

PropertyZiegler-Natta (e.g., TiCl₄/MgCl₂ with TEAL)Metallocene (e.g., rac-Et(Ind)₂ZrCl₂/MAO)Significance for Industrial Applications
Comonomer Distribution (for LLDPE) UnevenUniformIn the production of Linear Low-Density Polyethylene (LLDPE), metallocenes incorporate comonomers (e.g., 1-hexene) more evenly along the polymer chain, resulting in improved mechanical properties such as tear and impact resistance.[4]
Long-Chain Branching (LCB) AbsentCan be introduced with specific catalystsThe absence of LCB in ZN-produced polyethylene can limit its processability. Certain metallocene catalysts can be designed to introduce LCB, enhancing melt strength and processability.[8]
Crystallinity HighControllableBoth catalyst systems can produce highly crystalline polyethylene (HDPE). However, the uniform microstructure of metallocene-produced polymers can lead to more consistent and predictable crystalline domains.[5]

Experimental Protocols for Benchmarking Catalyst Performance

To ensure the trustworthiness and reproducibility of catalyst performance data, standardized experimental protocols are essential. The following provides a detailed, step-by-step methodology for a laboratory-scale slurry polymerization of ethylene, which can be adapted for both Ziegler-Natta/trialkylaluminum and metallocene systems.

Catalyst Preparation and Activation (Ziegler-Natta)

This protocol describes a common method for preparing a supported Ziegler-Natta catalyst.

Materials:

  • Magnesium chloride (anhydrous)

  • Titanium tetrachloride

  • Triethylaluminum (TEAL)

  • Anhydrous heptane (or other suitable alkane solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Support Preparation: In a glovebox under an inert atmosphere, ball-mill anhydrous MgCl₂ for a specified period (e.g., 24 hours) to increase its surface area.

  • Titanation: Suspend the milled MgCl₂ in anhydrous heptane in a jacketed glass reactor equipped with a mechanical stirrer. Slowly add a solution of TiCl₄ in heptane at a controlled temperature (e.g., 60°C).

  • Washing and Drying: After the reaction period, stop the stirring and allow the solid to settle. Decant the supernatant and wash the solid catalyst precursor multiple times with anhydrous heptane to remove unreacted TiCl₄. Dry the catalyst under a stream of inert gas.

  • Catalyst Slurry Preparation: In the glovebox, prepare a slurry of the solid catalyst in anhydrous heptane.

Slurry-Phase Ethylene Polymerization

This procedure can be used to test the performance of both Ziegler-Natta and metallocene catalysts.

Equipment:

  • Jacketed glass or stainless steel autoclave reactor (e.g., 500 mL) equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlet/outlet ports.

  • Inert gas supply (Nitrogen or Argon)

  • Ethylene gas supply

  • Solvent purification system

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor. Assemble the reactor and bake it under vacuum at a high temperature (e.g., 120°C) for several hours to remove any moisture. Purge the reactor with high-purity inert gas.

  • Solvent and Co-catalyst Addition: Introduce anhydrous, deoxygenated heptane (e.g., 200 mL) into the reactor. Add the required amount of trialkylaluminum co-catalyst (e.g., TEAL for ZN catalysts) or MAO (for metallocene catalysts) solution using a syringe.

  • Temperature and Pressure Equilibration: Bring the reactor to the desired polymerization temperature (e.g., 70-80°C) and pressurize with ethylene to the desired pressure (e.g., 10 bar).

  • Catalyst Injection and Polymerization: Inject a known amount of the catalyst slurry (for ZN) or a solution of the metallocene pre-catalyst into the reactor to initiate polymerization. Maintain a constant ethylene pressure throughout the reaction by feeding ethylene on demand.

  • Quenching: After the desired reaction time, stop the ethylene feed and rapidly cool the reactor. Quench the polymerization by injecting a small amount of acidified ethanol (e.g., 5% HCl in ethanol).

  • Polymer Isolation and Drying: Open the reactor and pour the polymer slurry into a larger volume of ethanol to precipitate the polyethylene. Filter the polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and PDI: Determined by high-temperature Gel Permeation Chromatography (GPC) using 1,2,4-trichlorobenzene as the mobile phase at approximately 140-150°C.

  • Crystallinity and Melting Point: Analyzed using Differential Scanning Calorimetry (DSC).

  • Microstructure and Comonomer Content: Investigated using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Catalytic Processes

The following diagrams illustrate the conceptual differences between the two catalytic systems.

Ziegler_Natta_vs_Metallocene cluster_ZN Ziegler-Natta Catalyst cluster_Metallocene Metallocene Catalyst ZN_support MgCl₂ Support ZN_site1 Active Site 1 ZN_site2 Active Site 2 ZN_site3 Active Site n PE_broad Polyethylene (Broad PDI) ZN_site1->PE_broad ZN_site2->PE_broad ZN_site3->PE_broad TEAL Trialkylaluminum (e.g., TEAL) TEAL->ZN_support Activates Ethylene_ZN Ethylene Ethylene_ZN->ZN_site1 Polymerizes Ethylene_ZN->ZN_site2 Polymerizes Ethylene_ZN->ZN_site3 Polymerizes Metallocene_catalyst Single-Site Metallocene Molecule PE_narrow Polyethylene (Narrow PDI) Metallocene_catalyst->PE_narrow MAO MAO (Co-catalyst) MAO->Metallocene_catalyst Activates Ethylene_M Ethylene Ethylene_M->Metallocene_catalyst Polymerizes

Caption: Conceptual difference between multi-site ZN and single-site metallocene catalysts.

Experimental_Workflow start Start: Reactor Preparation solvent_cocat Add Solvent & Co-catalyst (TEAL/MAO) start->solvent_cocat equilibrate Equilibrate Temperature & Pressure with Ethylene solvent_cocat->equilibrate inject_cat Inject Catalyst (ZN or Metallocene) equilibrate->inject_cat polymerize Run Polymerization inject_cat->polymerize quench Quench Reaction (Acidified Ethanol) polymerize->quench isolate Isolate & Wash Polymer quench->isolate dry Dry Polymer isolate->dry characterize Characterize Polymer (GPC, DSC, NMR) dry->characterize end End: Data Analysis characterize->end

Caption: General experimental workflow for slurry-phase ethylene polymerization.

Conclusion: A Tale of Two Catalytic Philosophies

The choice between a trialkylaluminum-activated Ziegler-Natta system and a metallocene catalyst is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired balance of cost, process robustness, and final polymer properties.

Ziegler-Natta catalysts, co-catalyzed by trialkylaluminums, are the established workhorses of the polyolefin industry, offering a cost-effective and reliable method for producing high-quality polyethylene for a vast array of applications.[2] Their multi-site nature, while leading to broader molecular weight distributions, is well-understood and optimized for large-scale production.

Metallocene catalysts represent a more modern, precision-oriented approach.[9] Their single-site character provides an unparalleled level of control over the polymer architecture, enabling the production of tailored polyethylenes with narrow molecular weight distributions and uniform comonomer incorporation.[3][4] This precision opens the door to high-performance materials for specialized applications, though often at a higher catalyst cost and with greater sensitivity to process impurities.

Ultimately, the ongoing innovation in both Ziegler-Natta and metallocene catalysis, driven by a deeper understanding of the role of organoaluminum activators and ligand design, will continue to expand the performance envelope of polyolefins, enabling the development of next-generation materials for a sustainable future.

References

  • IDEX India. (2023, April 29). What is the TEAL Application in Petrochemical Industry. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Olefin Polymerization with Ziegler-Natta Catalyst. Available at: [Link]

  • Al-Harthi, M. A. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. PMC. Available at: [Link]

  • Grace. (2024, September 19). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?. Available at: [Link]

  • GeeksforGeeks. (2025, July 23). Ziegler-Natta Catalyst. Available at: [Link]

  • Patsnap Eureka. (2025, July 3). High-Activity Metallocene Catalysts for Polyethylene. Available at: [Link]

  • MDPI. (2014, July 9). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Available at: [Link]

  • SATHEE. Chemistry Ziegler Natta Catalyst. Available at: [Link]

  • Pearson. Ziegler-Natta Polymerization: Videos & Practice Problems. Available at: [Link]

  • ResearchGate. (2025, October 16). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Available at: [Link]

  • Google Patents. EP1265934B1 - Preparation of a ziegler-natta catalyst.
  • PMC. Ethylene Polymerization over Metal–Organic Framework-Supported Zirconocene Complexes. Available at: [Link]

  • ResearchGate. (2021, May 10). Ziegler-Natta Catalyst Preparation Process: Influential Parameters on Particles Morphology and Activity of Catalyst in Propylene Polymerization. Available at: [Link]

  • ACS Publications. (1996, April 22). A Novel Laboratory Slurry Reactor for Ethylene Polymerization Studies. Available at: [Link]

  • ACS Publications. (2022, April 22). Tuning Polyethylene Molecular Weight Distributions Using Catalyst Support Composition. Available at: [Link]

  • ResearchGate. Experimental setup for gas and slurry phase ethylene polymerizations. Available at: [Link]

  • PMC. (2021, January 4). Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. Available at: [Link]

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kinetic analysis of reactions catalyzed by Tris(alumanylidynemethyl)alumane

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of Reactions Catalyzed by Tris(alumanylidynemethyl)alumane: A Comparative Guide

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, I frequently encounter materials whose complex IUPAC nomenclature obscures their practical industrial identity. Tris(alumanylidynemethyl)alumane is the systematic designation for Aluminum Carbide (Al₄C₃) (). While traditionally viewed as a structural ceramic or an unwanted byproduct in Hall-Héroult electrolysis, Al₄C₃ exhibits unique solid-state catalytic and kinetic properties. Specifically, it acts as a critical intermediate catalyst in the graphitization of amorphous carbon, the growth of 1-D carbon/ceramic nanowires (), and as a methanogenesis precursor ()[1].

This guide objectively compares the kinetic performance of Al₄C₃ as a solid-state catalyst/intermediate against alternative transition metal carbides (Mo₂C, TiC) and traditional metal catalysts (Ni).

Mechanistic Causality: The Carbide Formation-Decomposition Cycle

In metal-catalyzed graphitization, amorphous carbon is converted into highly ordered graphitic structures. When using an aluminum melt, the kinetic driving force is the formation and subsequent decomposition of the Al₄C₃ intermediate.

The Causality of the Kinetic Behavior: Unlike transition metal carbides (e.g., TiC or Mo₂C) which form highly stable interstitial lattices, Al₄C₃ is an ionic carbide containing discrete C⁴⁻ (methanide) anions. During catalytic graphitization, amorphous carbon dissolves into the Al matrix, forms Al₄C₃, and then decomposes at the interface to precipitate graphitized carbon, regenerating the Al catalyst ()[2]. This dissolution-precipitation mechanism significantly lowers the activation energy (


) compared to uncatalyzed thermal graphitization, which typically requires temperatures exceeding 2000 °C.

Comparative Kinetic Performance

To objectively evaluate Tris(alumanylidynemethyl)alumane (Al₄C₃) against alternative carbide intermediates and traditional metal catalysts, we must analyze their solid-state kinetics. Table 1 summarizes the kinetic parameters for the catalytic graphitization and carbon dissolution processes.

Table 1: Kinetic Parameters for Catalytic Graphitization

Catalyst / IntermediateActivation Energy (

)
Optimal Temp RangePrimary MechanismGraphitization Efficiency
Tris(alumanylidynemethyl)alumane (Al₄C₃) ~138 kJ/mol1000–1200 °CDissolution-PrecipitationHigh (1-D Nanowires)
Molybdenum Carbide (Mo₂C) ~165 kJ/mol1100–1300 °CTopotactic TransitionModerate
Titanium Carbide (TiC) ~210 kJ/mol>1400 °CSolid-State DiffusionLow (Highly stable)
Nickel (Ni) ~90 kJ/mol800–1000 °CSurface SolvationVery High (CNTs)

Data Interpretation: TiC possesses a large negative Gibbs free energy, making it too thermodynamically stable to easily decompose for graphitization[2]. Conversely, Al₄C₃ strikes an optimal kinetic balance, allowing for rapid formation and decomposition at 1000–1200 °C ()[3].

Experimental Workflow: Self-Validating Kinetic Analysis

To accurately measure the formation and decomposition kinetics of Al₄C₃, a self-validating protocol is required. The following workflow utilizes Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) and in-situ X-Ray Diffraction (XRD).

Protocol: In-Situ Kinetic Evaluation of Al₄C₃ Catalytic Cycles

  • Precursor Preparation: Combine high-purity Al powder (99.9%) and amorphous carbon in a 4:3 molar ratio. Subject the mixture to high-energy ball milling for 2 hours to maximize the interfacial contact area, thereby removing diffusion-limited kinetic artifacts.

  • Atmosphere Control (Causality Step): Purge the TGA-DSC chamber with ultra-high purity Argon (50 mL/min). Causality: Argon is strictly required to prevent the competitive oxidation of Al to Al₂O₃, which would kinetically halt the carbide formation cycle[3].

  • Internal Standardization (Self-Validation): Include a secondary crucible containing inert

    
    -Al₂O₃. Validation: Subtracting the 
    
    
    
    -Al₂O₃ baseline in real-time ensures that any instrumental thermal drift is negated, validating the enthalpic measurements of the Al₄C₃ phase transition.
  • Thermal Ramping: Heat the sample from 25 °C to 1200 °C at varying heating rates (5, 10, 15, and 20 °C/min).

  • Kinetic Modeling: Utilize the Kissinger equation (

    
    ) on the DSC exothermic peaks (
    
    
    
    ) to derive the exact activation energy (
    
    
    ) of the Al₄C₃ formation.
  • In-Situ XRD Verification: Monitor the transient appearance of the Al₄C₃ (R-3m rhombohedral) phase at ~1050 °C and its subsequent decomposition into graphitic carbon (002 peak at

    
    ) to confirm the catalytic cycle.
    

Pathway Visualization

G C_amorph Amorphous Carbon Al_melt Al Catalyst Melt C_amorph->Al_melt Dissolution (Ea ~ 80 kJ/mol) Al4C3 Tris(alumanylidynemethyl)alumane (Al₄C₃ Intermediate) Al_melt->Al4C3 Carbide Formation (Ea ~ 138 kJ/mol) Al4C3->Al_melt Al Regeneration C_graph Graphitized Carbon Al4C3->C_graph Decomposition & Precipitation

Catalytic graphitization cycle via Tris(alumanylidynemethyl)alumane intermediate.

References

  • PubChem. "Aluminum carbide (Al4C3) - Compound Summary." National Institutes of Health. URL:[Link]

  • Novák, B., et al. "Fundamentals of Aluminum Carbide Formation." Advanced Materials Research, Vol. 585, 2012. URL:[Link]

  • Lu, W., et al. "Catalytic graphitization and Ohmic contact formation on 4H–SiC." Journal of Applied Physics, Vol. 93, No. 10, 2003. URL:[Link]

  • Wang, Z., et al. "Field nanoemitter: One-dimension Al4C3 ceramics." Nanoscale, Royal Society of Chemistry, 2011. URL:[Link]

  • US Patent 4944771A. "Method for methane production." Google Patents.

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The Ascendancy of Organoaluminum Reagents: A Comparative Guide to Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and sustainable methods for carbon-carbon bond formation is relentless. While palladium- and nickel-catalyzed cross-coupling reactions have become foundational in modern synthesis, the choice of the organometallic nucleophile is a critical parameter that dictates the reaction's scope and performance. This guide provides an in-depth comparison of triorganoaluminum reagents, with a focus on the readily available and versatile trimethylaluminum (TMA), against established alternatives such as boronic acids (Suzuki-Miyaura), organozincs (Negishi), and organotins (Stille).

Historically, organoaluminum compounds have been primarily recognized for their potent Lewis acidity. However, a re-evaluation of their utility has unveiled their significant potential as highly effective nucleophiles in a variety of cross-coupling reactions.[1] Their ready availability, low cost, and, in some cases, unique reactivity profiles present compelling advantages for synthetic chemists.[2]

Performance Benchmark: Trialkylaluminums vs. Conventional Reagents

The efficacy of a cross-coupling reaction is a multifactorial equation where the organometallic partner plays a pivotal role. Below is a comparative analysis of trialkylaluminum reagents against their more conventional counterparts.

Key Advantages of Trialkylaluminum Reagents:
  • High Reactivity: Organoaluminum reagents often exhibit high reactivity, which can lead to faster reaction times and the ability to couple challenging substrates, including some aryl chlorides, which are typically less reactive than bromides or iodides.[3]

  • Reduced Side Reactions: In certain applications, such as the synthesis of internal alkynes via Sonogashira-type couplings, the use of pre-formed alkynyldimethylaluminum reagents can circumvent the issue of alkyne homodimerization, a common side reaction when using terminal alkynes directly.[4][5]

  • Alternative Selectivity: The unique electronic and steric properties of organoaluminum compounds can sometimes offer different or improved selectivity compared to other organometallics.

  • Cost-Effectiveness: Aluminum is an earth-abundant metal, making its organometallic reagents a potentially more economical choice for large-scale synthesis.[1]

Comparative Performance Data:

While a direct, universal comparison is challenging due to the optimization of reaction conditions for each class of organometallic reagent, the following table summarizes general performance characteristics based on literature data.

FeatureTrialkylaluminum ReagentsBoronic Acids (Suzuki-Miyaura)Organozinc Reagents (Negishi)
Reactivity HighModerate to HighHigh
Functional Group Tolerance Good, but can be sensitive to protic groupsExcellentGood
Toxicity Pyrophoric (neat), handle with careLowModerate
Availability of Precursors Wide range of alkylating agentsVast commercial availabilityPrepared in situ or commercially available
Reaction Conditions Often mild, can be performed at room temperatureGenerally mild, requires a baseMild, sensitive to air and moisture
Key Advantages High reactivity, cost-effectiveStability, low toxicity, broad scopeHigh reactivity, good functional group tolerance
Key Disadvantages Air and moisture sensitivityPotential for protodeboronationAir and moisture sensitivity

Mechanistic Insights: The Role of Organoaluminum in the Catalytic Cycle

The mechanism of transition metal-catalyzed cross-coupling reactions with organoaluminum reagents generally adheres to the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Cross_Coupling_Mechanism Figure 1: Generalized Catalytic Cycle for Cross-Coupling with Organoaluminum Reagents LnPd(0) LnPd(0) LnPd(II)(Ar)(X) LnPd(II)(Ar)(X) LnPd(0)->LnPd(II)(Ar)(X) Oxidative Addition (Ar-X) LnPd(II)(Ar)(R) LnPd(II)(Ar)(R) LnPd(II)(Ar)(X)->LnPd(II)(Ar)(R) Transmetalation (R3Al) LnPd(II)(Ar)(R)->LnPd(0) Reductive Elimination Ar-R Ar-R LnPd(II)(Ar)(R)->Ar-R

Caption: Generalized catalytic cycle for cross-coupling reactions involving an organoaluminum reagent.

The crucial transmetalation step involves the transfer of an organic group from the aluminum center to the palladium or nickel center. The Lewis acidity of the aluminum species can play a role in this step, potentially influencing the rate and selectivity of the transfer.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for researchers looking to explore the use of organoaluminum reagents in cross-coupling reactions. Caution: Trialkylaluminum reagents are pyrophoric and must be handled under an inert atmosphere using appropriate techniques.

Protocol 1: Palladium-Catalyzed Methylation of an Aryl Bromide using Trimethylaluminum

This procedure is adapted from literature reports on the methylation of aryl halides.[6]

Materials:

  • Aryl bromide (1.0 mmol)

  • Trimethylaluminum (TMA), 2.0 M solution in hexanes (0.6 mL, 1.2 mmol)

  • [Pd(dba)2] (0.02 mmol, 2 mol%)

  • Tri(tert-butyl)phosphine (0.04 mmol, 4 mol%)

  • Anhydrous toluene (5 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(dba)2] (11.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol).

  • Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add the aryl bromide (1.0 mmol) to the flask.

  • Slowly add the trimethylaluminum solution (0.6 mL, 1.2 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol (1 mL), followed by 1 M HCl (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira-Type Coupling using a Dimethylalkynylaluminum Reagent

This protocol is based on the efficient synthesis of internal alkynes.[5]

Materials:

  • Terminal alkyne (1.1 mmol)

  • Trimethylaluminum (TMA), 2.0 M solution in hexanes (0.5 mL, 1.0 mmol)

  • Triethylamine (0.1 mmol)

  • Aryl iodide (1.0 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 mmol, 3 mol%)

  • Anhydrous DME (5 mL)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, dissolve the terminal alkyne (1.1 mmol) in anhydrous DME (2 mL).

  • Add triethylamine (14 µL, 0.1 mmol) followed by the slow addition of trimethylaluminum solution (0.5 mL, 1.0 mmol) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the dimethylalkynylaluminum reagent.

  • In a separate Schlenk flask, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), dppf (16.6 mg, 0.03 mmol), and the aryl iodide (1.0 mmol).

  • Add anhydrous DME (3 mL) to this second flask.

  • Transfer the solution of the dimethylalkynylaluminum reagent to the flask containing the palladium catalyst and aryl iodide via cannula.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow and Decision-Making Framework

The selection of the appropriate organometallic reagent is a critical decision in the design of a synthetic route. The following workflow provides a guide for this selection process.

Decision_Workflow Figure 2: Decision-Making Workflow for Selecting an Organometallic Reagent start Define Synthetic Target and Key Disconnection substrate_analysis Analyze Substrate (Functional Groups, Sterics) start->substrate_analysis reagent_selection Initial Reagent Class Selection substrate_analysis->reagent_selection boronic_acid Boronic Acid (Suzuki-Miyaura) reagent_selection->boronic_acid Broad functional group tolerance needed? organozinc Organozinc (Negishi) reagent_selection->organozinc High reactivity with sensitive groups? organoaluminum Organoaluminum reagent_selection->organoaluminum Cost-effective, high reactivity needed? optimization Reaction Optimization (Catalyst, Ligand, Solvent, Temp.) boronic_acid->optimization organozinc->optimization organoaluminum->optimization analysis Analysis of Results (Yield, Purity, Scalability) optimization->analysis decision Final Reagent Selection analysis->decision

Caption: A workflow to guide the selection of an appropriate organometallic reagent for cross-coupling reactions.

Conclusion and Future Outlook

References

  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling with Organometals Containing Zinc, Aluminum, and Zirconium: The Negishi Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis; John Wiley & Sons, Inc.: 2002; pp 815-889.
  • Saito, B.; Fu, G. C. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. J. Am. Chem. Soc.2007, 129 (32), 9602–9603.
  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Kaiser, N.; Busse, J.; Wichmann, B.; Gessner, V. H.
  • Wang, B.; Bonin, M.; Micouin, L. Palladium-Catalyzed Cross-Coupling of Aryl Electrophiles with Dimethylalkynylaluminum Reagents. Org. Lett.2004, 6 (20), 3481–3484.
  • Alexakis, A.; Vastra, J.; Burton, J.; Mangeney, P. Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. Chem. Rev.2015, 115 (18), 10147–10206.
  • Meringdal, J. W.; Menche, D. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.2025.
  • Farah, A. A.; Ghorai, S.; Cera, G.; Jana, R. Rapid Methylation of Aryl Bromides Using Air-Stable DABCO-Bis(Trimethylaluminum)
  • Shrestha, R.; Lee, J. C. H.; Morken, J. P. Catalytic Functionalization of Organoaluminum Reagents and Olefins by Cross-Coupling with Copper and Nickel. UNM Digital Repository.2018.
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Safety Operating Guide

Personal protective equipment for handling Tris(alumanylidynemethyl)alumane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams scaling up organometallic workflows. When dealing with Tris(alumanylidynemethyl)alumane —the formal IUPAC nomenclature for Aluminum Carbide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) —the margin for error is virtually nonexistent.

This is not a standard benchtop reagent. It is a highly reactive, moisture-sensitive compound that demands rigorous environmental controls and specialized Personal Protective Equipment (PPE). This guide synthesizes chemical causality with field-proven logistical plans to ensure your laboratory operations remain safe, compliant, and scientifically sound.

The Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the molecular behavior of the chemical. Tris(alumanylidynemethyl)alumane reacts violently and exothermically with water (including ambient humidity, respiratory moisture, and sweat)[1].

The hydrolysis reaction proceeds as follows:


 

This reaction presents a dual-threat profile:

  • Flash Fire/Explosion: The rapid evolution of methane (

    
    ) gas creates an immediate ignition hazard[2].
    
  • Caustic Irritation: The byproduct, aluminum hydroxide (

    
    ), is a severe irritant to the eyes, skin, and respiratory tract[1].
    

HazardPathway A Tris(alumanylidynemethyl)alumane (Al4C3) C Exothermic Hydrolysis A->C B Moisture / H2O (Humidity/Sweat) B->C D Methane Gas (CH4) Highly Flammable C->D Rapid Evolution E Aluminum Hydroxide Caustic Irritant C->E Byproduct

Mechanistic pathway of Al4C3 hydrolysis highlighting primary operational hazards.

Personal Protective Equipment (PPE) Matrix

Because of the methane generation and caustic dust hazards, standard laboratory PPE is insufficient. Every piece of equipment must be selected to break the causal chain of exposure and ignition[2].

Equipment CategorySpecificationMechanistic Justification & Causality
Hand Protection Double-layered Nitrile or Butyl Rubber gloves.Prevents sweat (moisture) from contacting the chemical dust. Butyl rubber offers superior gas impermeability during glovebox manipulation[2].
Body Protection Flame-Resistant (FR) Lab Coat or Coveralls.The primary risk is flash-fire from localized methane pockets. FR clothing prevents secondary ignition injuries[3].
Eye/Face Protection Tightly fitting safety goggles & Face Shield.Protects mucous membranes from caustic

dust and defends against mechanical injury from potential container overpressurization[3].
Respiratory Full-face HEPA respirator (N100/P100).Only required if handling outside a glovebox during emergency spill response. Prevents inhalation of hygroscopic dust that reacts with lung moisture to cause severe airway disease[1].

Self-Validating Operational Workflow

Handling Tris(alumanylidynemethyl)alumane must be done under strictly anhydrous conditions, ideally within a controlled inert atmosphere (Argon or Nitrogen)[2]. Do not rely on assumptions; use this self-validating protocol to guarantee safety.

Step 1: Environmental Validation

  • Action: Purge the glovebox with ultra-high purity (UHP) Argon.

  • Validation Check: Do not proceed until internal oxygen (

    
    ) and moisture (
    
    
    
    ) sensors consistently read < 1 ppm [2].

Step 2: Material Transfer

  • Action: Place the sealed reagent container into the vacuum antechamber.

  • Validation Check: Perform a minimum of three vacuum/refill cycles. Validate the vacuum drop to at least -29 inHg before backfilling with Argon to ensure all ambient moisture is evacuated.

Step 3: Manipulation & Weighing

  • Action: Open the container slowly. Use strictly non-sparking tools (e.g., beryllium-copper, ceramic, or wooden spatulas)[2].

  • Causality: Trace moisture inside the container may have already generated pressurized methane[1]. Standard steel tools can create mechanical sparks, igniting the gas upon opening.

Step 4: Containment & Storage

  • Action: Immediately reseal the primary container under the Argon atmosphere. Store in a cool, dry area away from oxidizing agents and acids[4].

Workflow Start 1. Pre-Operation: Validate O2/H2O < 1ppm PPE 2. Don Specialized PPE: FR Coat, Butyl Gloves Start->PPE Transfer 3. Vacuum/Refill Cycles in Antechamber (x3) PPE->Transfer Handle 4. Manipulate using Non-Sparking Tools Transfer->Handle Waste 5. Seal Waste in Inert Gas Container Handle->Waste End 6. Disposal via Approved Hazmat Route Waste->End

Self-validating inert atmosphere workflow for handling Al4C3.

Emergency Response & Disposal Plans

If containment fails, your response must be immediate and precise. Under no circumstances should water be introduced to the environment.

Spill Response Plan
  • Evacuate & Isolate: Clear personnel from the area and eliminate all ignition sources (sparks, flames, static)[5].

  • Containment: Do not use water. Cover the spilled powder entirely with DRY earth, DRY sand, or a specialized non-combustible absorbent [1].

  • Recovery: Scoop the mixture using non-sparking tools or a vacuum rated for combustible metal dusts (equipped with a HEPA filter)[2].

  • Validation: Place the recovered material into a vented container. Why vented? To prevent explosive pressure buildup from delayed methane generation caused by trace moisture contamination[1].

Fire Response Plan
  • DO NOT USE WATER OR FOAM. Water will aggressively fuel the fire by generating more methane[5].

  • Extinguishing Media: Use a Class D dry powder extinguisher , dry sand, sodium chloride powder, or graphite powder[5].

Logistical Waste Disposal
  • Packaging: Waste materials (including contaminated wipes and PPE) must be sealed in airtight containers backfilled with an inert gas[4].

  • Labeling: Clearly label as "UN1394 - Aluminum Carbide, Hazard Class 4.3 (Water-Reactive Solid)"[2].

  • Routing: Do not flush down drains or place in standard solid waste. Dispose of contents via a certified hazardous waste contractor in accordance with federal and local regulations[4].

References

Sources

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